1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENQJRALFNHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452730 | |
| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127799-53-5 | |
| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key bifunctional building block in modern organic and medicinal chemistry. This document moves beyond a simple recitation of steps to elucidate the strategic chemical choices, mechanistic underpinnings, and process validation points necessary for successful, reproducible synthesis. The target audience includes researchers, process chemists, and drug development professionals who require a robust and well-understood method for accessing this and similar orthogonally protected hydrazine scaffolds.
Strategic Imperative & Retrosynthetic Analysis
The target molecule, this compound, possesses two distinct carbamate protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is highly valuable, allowing for the selective deprotection of one nitrogen atom in the presence of the other, thereby enabling stepwise elaboration of the hydrazine core. Such derivatives are critical intermediates in the construction of complex nitrogen-containing heterocycles, azapeptides, and other pharmacologically relevant structures.[1][2][3]
The synthetic challenge lies in the regioselective installation of these three distinct substituents (methyl, Cbz, Boc) onto the N-N bond. A logical retrosynthetic analysis reveals a two-step approach starting from the commercially available and inexpensive reagent, methylhydrazine.
Retrosynthetic Disconnection:
Sources
"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" chemical properties
An In-depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Authored by a Senior Application Scientist
This document provides a detailed examination of the chemical properties, synthesis, and synthetic utility of This compound . Designed for researchers, organic chemists, and professionals in drug development, this guide synthesizes fundamental chemical principles with practical applications, focusing on the unique role of this dually-protected hydrazine as a versatile synthetic intermediate.
Compound Profile and Physicochemical Properties
This compound (CAS No. 127799-53-5) is a complex hydrazine derivative featuring two distinct and orthogonally-labile protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group.[1] This structural arrangement is not accidental; it is intentionally designed to allow for the selective deprotection and subsequent functionalization of either nitrogen atom, making it a highly valuable building block in multi-step organic synthesis.
The core structure consists of a hydrazine scaffold methylated at one nitrogen. This nitrogen is also protected by a Cbz group, while the terminal nitrogen is protected by a Boc group. This precise configuration dictates its reactivity and utility.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine | [1] |
| Benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | [1] | |
| CAS Number | 127799-53-5 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Physical Form | Expected to be an oil or low-melting solid at room temperature | Inferred |
| Storage | Sealed in dry, Room Temperature | [1] |
Proposed Synthesis and Mechanistic Considerations
While specific literature detailing a high-yield synthesis for this exact molecule is sparse, a logical and robust synthetic pathway can be designed based on well-established methodologies for the protection of hydrazines.[2][3] The key challenge in synthesizing asymmetrically substituted hydrazines is controlling regioselectivity due to the comparable nucleophilicity of the two nitrogen atoms.
A plausible and controllable synthetic workflow involves a stepwise protection strategy starting from methylhydrazine.
Experimental Protocol: Proposed Two-Step Synthesis
Step 1: Regioselective Monoprotection of Methylhydrazine with Di-tert-butyl dicarbonate (Boc₂O)
-
Rationale: The reaction of methylhydrazine with one equivalent of Boc₂O is known to selectively yield 1-Boc-1-methylhydrazine.[2] The methyl group's electron-donating effect slightly enhances the nucleophilicity of the nitrogen it is attached to (N1), while also providing steric hindrance that disfavors diprotection at that site. The reaction is typically performed under basic conditions to neutralize the acid byproduct.
-
Procedure:
-
Dissolve methylhydrazine (1.0 equiv.) in a suitable solvent system like tetrahydrofuran/water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.0 equiv.) in tetrahydrofuran.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 2N NaOH.[3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup by removing the organic solvent in vacuo and extracting the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-1-methylhydrazine, which can be purified by vacuum distillation.[2][3]
-
Step 2: N-Benzoxycarbonylation of 1-Boc-1-methylhydrazine
-
Rationale: The remaining unprotected -NH₂ group of 1-Boc-1-methylhydrazine is now the sole nucleophilic site for the second protection step. Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent suitable for this transformation.[4] Schotten-Baumann conditions (an organic base in a biphasic or homogenous system) are ideal for this acylation, efficiently trapping the HCl byproduct.[4]
-
Procedure:
-
Dissolve 1-Boc-1-methylhydrazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Add an organic base, such as triethylamine (1.2 equiv.) or pyridine.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv.) dropwise while stirring vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound, this compound, using column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Synthetic Utility: The Power of Orthogonal Protection
The primary value of this reagent lies in the orthogonal nature of the Boc and Cbz protecting groups. Orthogonality means that one group can be selectively removed under conditions that leave the other intact.[4] This allows for the sequential introduction of different substituents at each nitrogen atom.
-
Boc Group Removal (Acidolysis): The tert-butoxycarbonyl group is labile under acidic conditions. It can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene.[5] This reaction is typically clean and high-yielding.
-
Cbz Group Removal (Hydrogenolysis): The benzyloxycarbonyl group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[4] This reaction is commonly performed using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd on carbon). The process reduces the benzyl ester to toluene and releases the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4]
This differential reactivity enables a chemist to use this compound as a linchpin in complex syntheses. For example, one could deprotect the Boc-protected nitrogen, add a substituent (R¹), and then subsequently deprotect the Cbz-protected nitrogen to add a different substituent (R²).
Reactivity and Deprotection Diagramdot
// Node for the central molecule A [label="NH-N(Me)\nStarting Reagent", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for products B [label="H₂N-N(Me)\n(N-Boc Deprotection)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="NH-N(Me)H\n(N-Cbz Deprotection)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with reaction conditions A -> B [label=" TFA / CH₂Cl₂\n or HCl / Dioxane\n(Acidolysis)"]; A -> C [label=" H₂, Pd/C\n(Hydrogenolysis) "]; }
Sources
"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" CAS number
An In-Depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized bifunctional building block crucial in modern synthetic and medicinal chemistry. We will explore its chemical identity, a plausible synthetic route with detailed protocols, its physicochemical and spectroscopic properties, and its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and structural features of this orthogonally protected hydrazine derivative.
Chemical Identity and Significance
Core Compound Identification
This compound is a key organic intermediate. Its identity is defined by the following nomenclature and identifiers:
-
Systematic Name: this compound
-
CAS Number: 127799-53-5
-
Molecular Formula: C₁₄H₂₀N₂O₄
-
Molecular Weight: 280.32 g/mol
-
Common Synonyms:
-
1-(Benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine
-
Benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
-
Structural Elucidation
The molecule's structure is characterized by a central N-N bond, typical of a hydrazine, where each nitrogen atom is functionalized. One nitrogen is substituted with a methyl group and a benzyloxycarbonyl (Cbz or Z) protecting group. The second nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of orthogonal protecting groups is the cornerstone of its utility, allowing for selective deprotection and subsequent functionalization at either nitrogen atom.
Caption: Chemical structure of this compound.
Significance in Synthetic Chemistry
This compound serves as a versatile building block for introducing a substituted hydrazine moiety into more complex molecules. The presence of two distinct, orthogonally stable protecting groups (Cbz and Boc) is the key design feature. The Cbz group is readily cleaved by hydrogenolysis, while the Boc group is labile under acidic conditions. This allows for a predictable, stepwise elaboration of the hydrazine core, making it an invaluable reagent in the synthesis of heterocyclic compounds and as a precursor for complex scaffolds in drug discovery programs.
Synthesis and Mechanistic Insights
Retrosynthetic Analysis
The logical disconnection of the target molecule involves cleaving the carbamate bonds. The most strategic approach begins with the more reactive, less hindered nitrogen, suggesting a stepwise protection strategy starting from methylhydrazine.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Pathway
The synthesis is best approached in two key steps starting from methylhydrazine:
-
Regioselective Boc Protection: Methylhydrazine is reacted with di-tert-butyl dicarbonate (Boc₂O). The reaction preferentially occurs at the unsubstituted nitrogen due to reduced steric hindrance and greater nucleophilicity, yielding 1-Boc-1-methylhydrazine (CAS 21075-83-2).[1][2][3][4] This intermediate is a known and commercially available liquid.[5]
-
Cbz Protection: The remaining free N-H group of 1-Boc-1-methylhydrazine is then acylated using benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This step yields the final product.
Experimental Protocol (Illustrative)
This protocol describes a representative procedure for the synthesis of the title compound.
Step 1: Synthesis of tert-butyl 2-methylhydrazine-1-carboxylate (1-Boc-1-methylhydrazine)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add methylhydrazine (1.0 eq) dissolved in tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in THF dropwise over 1 hour, maintaining the temperature at 0 °C. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting liquid, 1-Boc-1-methylhydrazine, is often used in the next step without further purification.[5]
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude 1-Boc-1-methylhydrazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Base Addition: Add a non-nucleophilic base such as pyridine (1.2 eq).
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure title compound.
Physicochemical Properties and Characterization
Tabulated Properties
| Property | Value | Source |
| CAS Number | 127799-53-5 | |
| Molecular Formula | C₁₄H₂₀N₂O₄ | |
| Molecular Weight | 280.32 | |
| Appearance | Expected to be a colorless oil or a white to off-white solid | N/A |
| Storage | Sealed in dry, Room Temperature |
Expected Spectroscopic Profile
-
¹H NMR: The spectrum should exhibit characteristic signals for all unique protons. Key expected resonances include: a singlet for the N-methyl group (~3.0-3.3 ppm), a singlet for the nine equivalent tert-butyl protons (~1.4-1.5 ppm), a singlet for the benzylic CH₂ protons (~5.1-5.2 ppm), and a multiplet for the five aromatic protons of the phenyl group (~7.2-7.4 ppm). A broad singlet for the N-H proton may also be visible.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl, tert-butyl, benzylic, and aromatic carbons. The two carbonyl carbons of the Boc and Cbz groups will appear downfield, typically in the 155-170 ppm range.
-
Mass Spectrometry (MS): ESI-MS would be expected to show a prominent peak for the [M+Na]⁺ or [M+H]⁺ adduct. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or the Cbz group (134 amu).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching vibrations from the two carbamate groups, typically appearing in the 1680-1740 cm⁻¹ region. An N-H stretch may be observed around 3300-3400 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
The unique structural arrangement of this compound makes it a powerful tool for constructing complex molecular architectures.
Strategic Use in Lead Optimization
The primary application lies in its ability to serve as a constrained and differentially protected hydrazine linker. In drug development, modifying linkers and introducing specific substituents is key to optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This reagent provides a scaffold where two different points of diversity can be introduced in a controlled sequence.
-
Acidic Deprotection: The Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA), freeing the N2 position for reaction (e.g., acylation, alkylation, or reductive amination) while the N1 position remains protected.
-
Hydrogenolytic Deprotection: Subsequently, the Cbz group can be removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), exposing the N1-methylamino group for further functionalization.
This orthogonal strategy is fundamental for building libraries of related compounds for structure-activity relationship (SAR) studies.
Workflow in Fragment-Based Drug Discovery (FBDD)
This building block can be used to link different pharmacophoric fragments, allowing for the exploration of chemical space to identify novel binders to a biological target.
Caption: Workflow for sequential library synthesis using the title compound.
Handling, Storage, and Safety
-
Safety Precautions: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Storage and Stability: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. The recommended storage condition is at room temperature, sealed from moisture.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. The protecting groups are sensitive to specific deprotection conditions (acid for Boc, hydrogenolysis for Cbz).
Conclusion
This compound is a high-value synthetic intermediate designed for precision and control in multistep organic synthesis. Its key feature—orthogonally protected nitrogen centers—provides chemists with a reliable and strategic tool for the regioselective construction of complex nitrogen-containing molecules. Its utility in building diverse chemical libraries makes it a significant asset in the fields of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.
References
-
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID - PubChem. [Link]
-
1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine - Karchava - Major Reference Works - Wiley Online Library. [Link]
Sources
A Technical Guide to the Determination and Verification of the Molecular Weight of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the molecular weight of the organic compound 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. Accurate molecular weight determination is a foundational step in chemical synthesis, drug discovery, and materials science, serving as a critical parameter for structural elucidation, purity assessment, and reaction monitoring.
Compound Identity and Theoretical Molecular Weight
This compound is a protected hydrazine derivative commonly used as a building block in organic synthesis. Its unambiguous identification is crucial for reproducible scientific outcomes.
Theoretical Calculation:
The molecular weight is the sum of the atomic weights of all atoms in the molecule.[2] Using the most common isotopes of each element:
-
Carbon (C): 14 atoms × 12.011 amu = 168.154 amu
-
Hydrogen (H): 20 atoms × 1.008 amu = 20.160 amu
-
Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu
-
Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu
Total Molecular Weight = 168.154 + 20.160 + 28.014 + 63.996 = 280.324 amu
A reported molecular weight for this compound is 280.32 g/mol .[1]
Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential. Mass spectrometry (MS) is the primary analytical technique for determining the molecular mass of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing both qualitative and quantitative data.[4]
The Principle of Electrospray Ionization (ESI)
For a moderately polar, non-volatile organic molecule like this compound, Electrospray Ionization (ESI) is an ideal technique.[3] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, which is crucial for observing the intact molecular ion.[5][6]
The process involves three key steps:[7]
-
Production of Charged Droplets: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.[6][7]
-
Droplet Shrinkage: The solvent evaporates, aided by a drying gas (typically nitrogen) and heat, causing the droplets to shrink and the charge density on their surface to increase.[4][7]
-
Gas-Phase Ion Formation: The droplets reach a point of instability (the Rayleigh limit) and fission into smaller droplets, eventually leading to the formation of gas-phase analyte ions that can be directed into the mass analyzer.[7]
Data Interpretation
In positive-ion mode ESI-MS, the molecule [M] typically becomes protonated or forms adducts with other cations present in the sample solution (e.g., Na⁺, K⁺). The resulting mass spectrum will display peaks corresponding to these species.
-
Protonated Molecule [M+H]⁺: The most common ion, representing the mass of the molecule plus the mass of a proton (approx. 1.0079 Da).[8] For our compound, this would be expected at an m/z of approximately 281.33.
-
Sodium Adduct [M+Na]⁺: Often observed due to trace sodium salts in glassware or solvents. Expected m/z ≈ 280.32 + 22.99 = 303.31.
-
Potassium Adduct [M+K]⁺: Less common but possible. Expected m/z ≈ 280.32 + 39.10 = 319.42.
The presence of these adducts can serve as a self-validating system, confirming the identity of the molecular ion peak.
Data Summary and Workflow
The following table summarizes the key mass values for the target compound.
| Species | Description | Theoretical m/z |
| C₁₄H₂₀N₂O₄ | Neutral Molecule | 280.32 |
| [M+H]⁺ | Protonated Molecule | 281.33 |
| [M+Na]⁺ | Sodium Adduct | 303.31 |
| [M+K]⁺ | Potassium Adduct | 319.42 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of molecular weight verification using ESI-MS.
Caption: Workflow for MW verification via ESI-MS.
Detailed Experimental Protocol: ESI-MS Analysis
This protocol outlines a standard procedure for obtaining the mass spectrum of the title compound using a direct infusion method.
Objective: To confirm the molecular weight of this compound.
Materials:
-
Target compound
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Syringe pump and syringe
-
Mass spectrometer equipped with an ESI source (e.g., a quadrupole or Orbitrap system)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.
-
Prepare the infusion solvent: 50:50 Methanol:Water with 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion.[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the infusion solvent. This concentration prevents detector saturation.
-
Draw the final solution into a 1 mL syringe.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy.
-
Set the ESI source to positive ion mode.
-
Typical source parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-50 psi
-
-
Set the mass analyzer to scan a relevant range, for example, m/z 100-500, to ensure all expected ions are observed.
-
-
Data Acquisition:
-
Place the syringe in the syringe pump and connect it to the ESI probe.
-
Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min). A stable spray is critical for acquiring high-quality data.
-
Once a stable ion signal is observed in the instrument's tuning software, begin data acquisition.
-
Acquire data for 1-2 minutes to obtain an averaged, high signal-to-noise spectrum.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak with the highest m/z value that is consistent with the expected molecular weight. This is likely the [M+H]⁺ or [M+Na]⁺ ion.
-
Calculate the neutral mass from the observed m/z values and compare it to the theoretical molecular weight. The deviation should be within the mass accuracy tolerance of the instrument.
-
References
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. Available at: [Link]
-
MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. MtoZ Biolabs. Available at: [Link]
-
Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Available at: [Link]
-
Impact Analytical. (n.d.). Molecular Weight Determination. Impact Analytical. Available at: [Link]
-
MD Anderson Cancer Center. (n.d.). Measurement of Protein Molecular Weight using MALDI & ESI MS. MD Anderson Cancer Center Proteomics Facility. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdanderson.org [mdanderson.org]
An In-depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of molecular architecture is paramount. Among the vast arsenal of synthetic building blocks, protected hydrazines represent a class of reagents with remarkable versatility. This guide focuses on a specific, yet highly significant, member of this family: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate . This compound, featuring orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offers a powerful tool for the controlled introduction of a substituted hydrazine moiety, a common structural motif in a variety of biologically active molecules. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Compound Profile: Nomenclature and Physicochemical Properties
IUPAC Name: benzyl N-[(tert-butoxy)carbonylamino]-N-methylcarbamate
Synonyms:
-
This compound
-
1-(benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine
-
benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
-
1-[(1,1-dimethylethoxy)carbonyl]-2-[(phenylmethoxy)carbonyl]-2-methylhydrazine
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Reference |
| CAS Number | 127799-53-5 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Appearance | White solid or colorless oil | Inferred from related compounds |
| Solubility | Soluble in most organic solvents | Inferred from related compounds |
| Storage | Sealed in dry, Room Temperature | [1] |
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of this compound hinges on the sequential and regioselective protection of methylhydrazine. The choice of protecting groups, Boc and Cbz, is deliberate, allowing for their differential removal under distinct chemical conditions—acidic conditions for Boc and hydrogenolysis for Cbz. This orthogonality is a cornerstone of modern synthetic strategy, enabling complex molecular elaborations.
A plausible and efficient synthetic route involves a two-step process starting from the commercially available methylhydrazine.
Overall Synthetic Workflow:
Caption: Synthetic pathway to the target compound.
Experimental Protocol:
Part 1: Synthesis of 1-Boc-1-methylhydrazine
This initial step selectively protects one of the nitrogen atoms of methylhydrazine with the tert-butoxycarbonyl (Boc) group. The reaction is typically performed in a biphasic system to maintain a controlled pH.
-
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Water
-
2N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve methylhydrazine (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
While stirring vigorously, maintain the pH of the mixture between 8 and 9 by the dropwise addition of 2N sodium hydroxide solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Continue stirring at room temperature overnight.
-
Remove the tetrahydrofuran under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-1-methylhydrazine as an oil.[2] This intermediate is often used in the next step without further purification.
-
Part 2: Synthesis of this compound
The second step introduces the benzyloxycarbonyl (Cbz) group onto the remaining unprotected nitrogen atom.
-
Materials:
-
1-Boc-1-methylhydrazine
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Boc-1-methylhydrazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 eq).
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for the tert-butyl protons (singlet, ~1.5 ppm), methyl protons (singlet, ~3.1 ppm), benzyl methylene protons (singlet, ~5.2 ppm), and aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm). The presence of rotamers due to restricted rotation around the N-C(O) bonds may lead to broadening or duplication of some signals. |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group (~28 ppm and ~81 ppm for the quaternary carbon), the methyl group, the benzyl methylene carbon (~68 ppm), the aromatic carbons, and the two distinct carbonyl carbons of the Boc and Cbz groups (~155-156 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching (if any residual starting material), C-H stretching (aliphatic and aromatic), and strong C=O stretching vibrations for the two carbamate groups (typically in the range of 1690-1750 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the benzyl group, or carbon dioxide. |
Applications in Drug Discovery and Development
Protected hydrazine derivatives are invaluable building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The unique structural and electronic properties of the hydrazine moiety make it a key component in various therapeutic agents.
Role as a Synthetic Intermediate:
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those containing a substituted hydrazine framework. The orthogonal protecting groups allow for selective deprotection and subsequent functionalization at either nitrogen atom, providing a high degree of synthetic flexibility.
Potential Therapeutic Areas:
Compounds incorporating a substituted hydrazine or hydrazide motif have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Agents: Hydrazone and hydrazide derivatives have been explored as scaffolds for the development of novel anticancer drugs.[3]
-
Antimicrobial Agents: The hydrazine core is present in a number of compounds with antibacterial and antifungal properties.
-
Neurological Disorders: Certain hydrazine derivatives have been investigated for their potential in treating neurological conditions.
Use in Peptide Mimetics:
The incorporation of unnatural amino acids and peptide mimetics is a crucial strategy in modern drug design to enhance metabolic stability and oral bioavailability. Protected hydrazine derivatives can be utilized in the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can significantly alter the conformational properties and biological activity of a peptide. The title compound, with its defined stereochemistry and protecting groups, is an ideal starting material for the synthesis of specific aza-peptide building blocks.
Logical Flow of Application:
Caption: Application workflow in drug discovery.
Conclusion and Future Perspectives
This compound represents a sophisticated and highly useful building block for organic synthesis and medicinal chemistry. Its key attribute lies in the presence of two distinct and orthogonally removable protecting groups, which allows for precise and controlled chemical manipulations. While this guide provides a foundational understanding of its synthesis and potential applications, the full scope of its utility is continually expanding.
Future research will likely focus on the development of novel synthetic methodologies that utilize this and similar protected hydrazine derivatives. Furthermore, the exploration of new biological targets for compounds derived from this scaffold holds significant promise for the discovery of next-generation therapeutics. As the demand for more complex and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.
References
-
PrepChem.com. Preparation of 1-[(t-butyloxy)carbonyl]-1-methylhydrazine. Available at: [Link].
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link].
Sources
Spectral Data Analysis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (C₁₄H₂₀N₂O₄, CAS No. 127799-53-5) is a complex organic molecule featuring a hydrazine backbone differentially protected with a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc) group, along with a methyl substituent on one of the hydrazine nitrogens.[1] This intricate substitution pattern makes it a valuable building block in synthetic organic chemistry, particularly in the construction of novel pharmaceutical agents and other bioactive molecules. The precise control over the reactivity of the two nitrogen atoms afforded by the distinct protecting groups is of significant interest in medicinal chemistry.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will manifest in its spectra. The presence of both aromatic (benzyl) and aliphatic (tert-butyl, methyl) protons will give rise to distinct signals in the ¹H NMR spectrum. The carbonyl groups of the Cbz and Boc protecting groups will show characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the lability of the protecting groups will dictate its fragmentation pattern in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the compound's structure and comparison with the known spectral data of a close analog, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the benzyl, tert-butyl, and methyl protons. Due to the presence of rotamers around the N-N and N-C=O bonds, some peaks may appear broadened or as multiple sets of signals.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.15 | Singlet | 2H | Benzylic protons (CH₂) |
| ~ 3.10 | Singlet | 3H | Methyl protons (N-CH₃) |
| ~ 1.45 | Singlet | 9H | tert-Butyl protons (C(CH₃)₃) |
| Variable | Broad Singlet | 1H | N-H proton (if present) |
Interpretation and Causality:
-
Aromatic Protons (δ ~ 7.35 ppm): The five protons of the phenyl ring are expected to resonate in the aromatic region as a complex multiplet.
-
Benzylic Protons (δ ~ 5.15 ppm): The two protons of the benzylic methylene group are chemically equivalent and will appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
-
Methyl Protons (δ ~ 3.10 ppm): The three protons of the N-methyl group will appear as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen atom.
-
tert-Butyl Protons (δ ~ 1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region.
-
N-H Proton: The presence and position of an N-H proton signal can be highly variable and may be broadened due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water. Its presence would depend on which nitrogen the methyl group is attached to. Based on the IUPAC name, the methyl group is on the same nitrogen as the benzyl group, implying the other nitrogen bears a proton.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | Carbonyl carbon (Boc) |
| ~ 155.0 | Carbonyl carbon (Cbz) |
| ~ 136.0 | Quaternary aromatic carbon (C₆H₅) |
| ~ 128.5 | Aromatic CH carbons (C₆H₅) |
| ~ 128.0 | Aromatic CH carbons (C₆H₅) |
| ~ 127.8 | Aromatic CH carbons (C₆H₅) |
| ~ 81.5 | Quaternary carbon (Boc) |
| ~ 67.0 | Benzylic carbon (CH₂) |
| ~ 35.0 | Methyl carbon (N-CH₃) |
| ~ 28.0 | tert-Butyl carbons (C(CH₃)₃) |
Interpretation and Causality:
-
Carbonyl Carbons (δ ~ 155-156 ppm): The two carbonyl carbons of the Boc and Cbz groups are expected to resonate at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~ 127-136 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon will be less intense than the protonated carbons.
-
Boc Group Carbons (δ ~ 81.5 and 28.0 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.
-
Benzylic Carbon (δ ~ 67.0 ppm): The benzylic methylene carbon will be shifted downfield due to the attached oxygen and aromatic ring.
-
Methyl Carbon (δ ~ 35.0 ppm): The N-methyl carbon will appear in the aliphatic region.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good spectrum, especially for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2980 | Strong | Aliphatic C-H Stretch |
| ~ 1700 | Strong | C=O Stretch (Carbamate) |
| ~ 1500 | Medium | Aromatic C=C Stretch |
| ~ 1250, 1160 | Strong | C-O Stretch |
Interpretation and Causality:
-
N-H Stretch ( ~ 3300 cm⁻¹): A broad absorption in this region would confirm the presence of an N-H group.
-
C-H Stretches (~ 3050 and 2980 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.
-
C=O Stretch (~ 1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl groups of the carbamate functionalities.[1][2][3][4][5] The exact position may be a single broad peak or two closely spaced peaks for the two different carbamate groups.
-
C-O Stretches (~ 1250, 1160 cm⁻¹): Strong bands in this region are characteristic of the C-O stretching vibrations within the carbamate groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For a solution spectrum, a suitable solvent that does not have strong absorptions in the regions of interest should be used.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data:
| m/z | Interpretation |
| 281.15 | [M+H]⁺ (Molecular ion peak) |
| 225.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 177.08 | [M - Boc + H]⁺ |
| 147.06 | [M - Cbz + H]⁺ |
| 108.06 | [C₆H₅CH₂O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Interpretation and Causality:
-
Molecular Ion Peak ([M+H]⁺): The protonated molecular ion peak is expected at m/z 281.15, confirming the molecular weight of the compound.
-
Loss of Isobutylene: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) to give a peak at m/z 225.12.[6]
-
Loss of Protecting Groups: Cleavage of the entire Boc group (100 Da) or Cbz group (134 Da) can lead to fragment ions at m/z 177.08 and 147.06, respectively.
-
Benzyl and Tropylium Ions: The presence of the benzyl group is indicated by the fragment at m/z 108.06 and the highly stable tropylium ion at m/z 91.05.
-
tert-Butyl Cation: A prominent peak at m/z 57.07 corresponds to the stable tert-butyl cation.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for soft ionization to observe the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow that integrates these analytical techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers can confidently approach the synthesis and characterization of this valuable chemical entity. The detailed interpretation of the expected NMR, IR, and MS data, along with the provided experimental protocols, serves as a practical resource for scientists in the field of organic and medicinal chemistry. The structural insights gained from these analytical techniques are paramount for ensuring the identity and purity of this compound in its application towards the development of novel therapeutics and other advanced materials.
References
- Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-456.
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... [Image]. Retrieved from [Link]
-
Oxford Academic. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Scite. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Low-temperature infrared study of ammonium carbamate formation. Retrieved from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Introduction to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
This compound is a complex hydrazine derivative featuring several key functional groups that dictate its physicochemical properties. The structure incorporates a bulky, lipophilic tert-butyl group, a benzyl group which adds aromatic character, and a methyl group, all attached to a hydrazine backbone that is protected by two carboxylate moieties. Such N-protected hydrazine derivatives are common intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and as precursors for more complex molecules in medicinal chemistry.
The solubility of this compound is a critical parameter for its application, influencing reaction conditions, purification methods, and its potential use in biological assays. Understanding its solubility in a range of solvents is paramount for its effective utilization.
Predicted Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polar and non-polar functional groups within this compound will determine its affinity for various solvents.
-
Non-Polar Characteristics: The presence of the benzyl and tert-butyl groups imparts significant non-polar, lipophilic character to the molecule. The aromatic ring of the benzyl group and the aliphatic nature of the tert-butyl group will favor solubility in non-polar organic solvents.
-
Polar Characteristics: The two carboxylate groups, specifically the carbonyl (C=O) and ether-like (C-O) functionalities, introduce polarity. The nitrogen atoms of the hydrazine core also contribute to the polarity. However, the steric hindrance from the bulky protecting groups may limit the accessibility of these polar centers for solvation by polar solvents.
Based on this structural assessment, this compound is predicted to be a solid at room temperature and exhibit good solubility in a range of common organic solvents, with limited to negligible solubility in aqueous media.
Qualitative Solubility Predictions
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Moderate to High | The non-polar hydrocarbon backbone of these solvents will effectively solvate the benzyl and tert-butyl groups. For instance, a related compound, 1-Methyl-2-benzylhydrazine, shows good solubility (>10%) in benzene.[1] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a dipole moment capable of interacting with the polar carboxylate groups, while their organic nature allows for solvation of the non-polar regions. The synthesis of related protected hydrazines frequently employs solvents like THF and DCM, indicating good solubility.[2][3][4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may be sterically hindered by the bulky protecting groups. While some solubility is expected due to the polar nature of the alcohols, it is likely to be less than in polar aprotic solvents. 1-Methyl-2-benzylhydrazine has shown good solubility in ethanol.[1] |
| Aqueous | Water, Buffers | Very Low to Insoluble | The dominance of the large, non-polar benzyl and tert-butyl groups will likely result in poor solvation by water molecules. The estimated water solubility for the less substituted 1-Methyl-2-benzylhydrazine is low.[1] |
Experimental Workflow for Solubility Determination
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for quantitative solubility assessment.
Caption: Experimental workflow for determining the solubility profile.
Step-by-Step Protocol for Equilibrium Solubility Measurement (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
-
Material Preparation:
-
Ensure the this compound is of high purity (>95%), confirmed by techniques such as NMR or LC-MS.
-
Use high-purity (e.g., HPLC grade) solvents.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different test solvent.
-
The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all solid particles.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L.
-
Factors Influencing Solubility
Several external factors can influence the measured solubility of this compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application.
-
pH (for aqueous solutions): Although predicted to be poorly soluble in water, any ionizable groups would exhibit pH-dependent solubility. The hydrazine nitrogens could potentially be protonated under acidic conditions, which might slightly increase aqueous solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is important to characterize the solid form being tested.
Safety and Handling
Hydrazine derivatives can be toxic. Although the N-protection with bulky groups is expected to reduce its reactivity and toxicity compared to free hydrazine, appropriate safety precautions should be taken.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This technical guide provides a predictive solubility profile for this compound based on its chemical structure and the properties of analogous compounds. It is anticipated to have high solubility in polar aprotic solvents and moderate to high solubility in non-polar organic solvents, with poor solubility in aqueous media. For precise quantitative data, the provided experimental workflow should be followed. This foundational knowledge is crucial for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.
References
-
Karchava, A. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. Major Reference Works - Wiley Online Library. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
PubChem. (n.d.). 1-Methyl-2-benzylhydrazine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]
-
MDPI. (2022). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]
Sources
"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Compound Profile and Introduction
This compound (CAS No. 127799-53-5) is a protected hydrazine derivative commonly utilized in organic synthesis.[1] Its structure incorporates a hydrazine core, a known toxicophore, which is masked by three distinct functional groups: a methyl group, a tert-butoxycarbonyl (Boc) group, and a benzyloxycarbonyl (Cbz or Z) group. These protecting groups render the molecule significantly less reactive and hazardous than parent hydrazine; however, they can be removed under specific chemical conditions, unmasking the reactive core.
This guide provides a synthesized safety profile, risk mitigation strategies, and detailed handling protocols for researchers, scientists, and drug development professionals. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally related analogs to establish a robust framework for safe laboratory practices. The underlying principle is to treat the compound with the caution appropriate for a hydrazine derivative, acknowledging that its toxicity may be expressed upon metabolic activation or chemical degradation.
Synthesized Hazard Analysis and Risk Profile
The hazard profile for this compound is extrapolated from data on its core structure (hydrazine) and closely related protected analogs. The primary hazards are anticipated to be irritation and potential toxicity upon ingestion or inhalation.
Table 1: Consolidated Hazard Identification
| Hazard Class | GHS Hazard Statement | Probable Rationale and Context | Source Analogs |
| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | The hydrazine moiety is associated with systemic toxicity. While protected, metabolic cleavage or degradation could release toxic components. | 1-Boc-1-methylhydrazine, various hydrazine derivatives[2] |
| Skin Irritation | H315: Causes skin irritation | Common for many organic reagents; the carbamate and benzyl groups can interact with skin lipids and proteins. | Methyl hydrazinocarboxylate, tert-Butylhydrazine HCl[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Particulate matter or chemical properties can cause significant irritation upon contact with eye tissue. | Methyl hydrazinocarboxylate, tert-Butylhydrazine HCl[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract. | Methyl hydrazinocarboxylate[3] |
| Carcinogenicity &Reproductive Toxicity | Potential Hazard (Unclassified) | Parent hydrazine is a known carcinogen and reproductive toxin.[5][6] While the protected form has a much lower risk, this potential must be considered, especially for chronic exposure or in reactions where deprotection may occur. | Hydrazine, Hydrazine Hydrate[5][7] |
The Causality Behind the Hazards: The Hydrazine Core
Hydrazine (N₂H₄) and its simple alkylated derivatives are notoriously hazardous. They are acutely toxic, corrosive, and recognized as carcinogens.[5][6] The toxicity stems from their ability to act as reducing agents, interfere with cellular metabolism, and damage DNA. In this compound, the Boc and Cbz groups electronically withdraw from the nitrogen atoms, drastically reducing their nucleophilicity and reactivity. However, any process that cleaves these protecting groups—either intentionally in a reaction or unintentionally through degradation—will generate a more hazardous substituted hydrazine intermediate. Therefore, all handling procedures must be designed to contain the compound and prevent exposure under all circumstances.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is mandatory before any laboratory work begins. This workflow ensures that all hazards are identified, and appropriate controls are implemented.
Caption: Risk assessment workflow from preparation to completion.
Core Safe Handling Protocols
Adherence to the following protocols is critical for mitigating the risks associated with this compound.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[5][6]
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood provides primary containment, while general lab ventilation offers a secondary control measure.[8]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves at all times. If there is a risk of splashing, consider double-gloving or using thicker chloroprene gloves.[5] Contaminated gloves must be removed and disposed of immediately as hazardous waste.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory.[5] When handling larger quantities or performing reactions with a splash potential, a full face shield must be worn over the goggles.[8]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5]
Administrative Controls
-
Designated Area: A specific portion of a fume hood should be designated for handling this compound to prevent cross-contamination.[5]
-
Waste Disposal: All waste, including contaminated gloves, weigh paper, and empty containers, must be disposed of as hazardous chemical waste in properly labeled, sealed containers.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Experimental Protocol: Weighing and Preparing a Solution
This protocol details the fundamental and most common procedure involving initial handling of the solid reagent.
-
Preparation:
-
Don all required PPE (lab coat, goggles, nitrile gloves).
-
Designate an area within the chemical fume hood. Place a weigh boat, spatula, and a labeled flask containing the desired solvent onto the work surface.
-
Place an analytical balance inside the fume hood if possible. If not, tare the weigh boat on an external balance, carefully bring it to the hood, and perform the weighing inside the hood.
-
-
Dispensing Solid:
-
Carefully open the container of This compound . Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid to the tared weigh boat.
-
Securely close the main container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the flask containing the solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Stir or swirl the flask to dissolve the solid completely.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container within the hood.
-
Wipe down the spatula and the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Remove gloves and wash hands thoroughly.
-
Application Protocol: Boc Group Deprotection Workflow
This protocol illustrates a common synthetic step where the hazards change as the protecting group is removed. The acidic cleavage of the Boc group will generate a more reactive benzyl-methyl-hydrazine derivative.
Sources
- 1. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Navigating the Electrophilic Reactivity of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: A Technical Guide for Synthetic Chemists
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, hydrazine derivatives serve as versatile building blocks for the construction of complex nitrogen-containing scaffolds. Among these, asymmetrically substituted and protected hydrazines offer a unique platform for controlled functionalization. This technical guide provides an in-depth exploration of the reactivity of a key synthetic intermediate, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , with a range of electrophiles. This compound, featuring orthogonal benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, presents a fascinating case study in regioselectivity and controlled chemical manipulation. Understanding the nuances of its electronic and steric properties is paramount for researchers aiming to leverage its synthetic potential in the creation of novel pharmaceutical agents and complex organic molecules. This guide will delve into the mechanistic underpinnings of its reactions with various electrophilic partners, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.
Structural and Electronic Landscape: The Key to Regioselectivity
The reactivity of this compound is fundamentally governed by the interplay of its constituent parts: the hydrazine core, the N-methyl and N-benzyl substituents, and the two distinct carbamate protecting groups.
-
The Hydrazine Core: The inherent nucleophilicity of the nitrogen atoms is the primary driver of its reactivity towards electrophiles.
-
N-Substituents: The N-methyl group is a simple alkyl substituent, while the N-benzyl group introduces steric bulk and potential electronic effects from the aromatic ring.
-
Protecting Groups (Boc and Cbz): These carbamate groups are the master regulators of the hydrazine's reactivity. Both are electron-withdrawing, reducing the overall nucleophilicity of the nitrogen atoms to which they are attached. Crucially, their differing electronic demands and steric profiles, along with their orthogonal deprotection schemes, are the keys to achieving selective transformations.[1][2]
The core challenge and, simultaneously, the synthetic opportunity, lies in predicting and controlling which of the two nitrogen atoms will engage with an incoming electrophile. The N1 nitrogen is substituted with a methyl and a Cbz group, while the N2 nitrogen is attached to a Boc group and a hydrogen atom (in the neutral state before deprotonation). The acidity of the N-H proton on the Boc-protected nitrogen is a critical parameter influencing the regioselectivity of many reactions. The electron-withdrawing nature of the adjacent Boc group increases the acidity of this proton, facilitating its removal by a base to generate a nucleophilic anion.
Caption: Key factors governing the reactivity of the title compound.Reactivity with Alkylating Agents: A Study in Regioselectivity
The alkylation of asymmetrically protected hydrazines is a powerful tool for introducing molecular diversity. The regiochemical outcome of this reaction with this compound is highly dependent on the reaction conditions, particularly the choice of base and solvent.
The key to regioselective alkylation lies in the differential acidity of the N-H protons. In a related system, the alkylation of an N-Boc-N'-trifluoroacetyl protected hydrazine, it was demonstrated that the more electron-withdrawing trifluoroacetyl group renders the adjacent N-H proton significantly more acidic, directing deprotonation and subsequent alkylation to that nitrogen.[1][2] In our target molecule, the Boc group is less electron-withdrawing than a trifluoroacetyl group, but the principle remains the same. The N-H proton on the Boc-protected nitrogen is the most acidic site.
Upon treatment with a suitable base, the N-H proton on the Boc-protected nitrogen is removed to generate a potent nucleophile. This anion will then readily react with an alkyl halide.
Caption: General workflow for the regioselective alkylation.
Experimental Protocol: Regioselective N-Alkylation
This protocol is adapted from methodologies developed for the regioselective alkylation of similarly protected hydrazine systems.[1][2]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M) is added a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Electrophile: The alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq) is added to the stirred suspension.
-
Reaction: The reaction mixture is heated to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction. Dry conditions are crucial to prevent hydrolysis of the electrophile and reaction with the base.[1] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Moderately strong bases sufficient to deprotonate the more acidic N-H proton without promoting significant side reactions. Stronger bases like sodium hydride may lead to non-selective reactions.[1] |
| Temperature | 60 °C to reflux | Provides sufficient energy to overcome the activation barrier of the reaction. The optimal temperature may vary depending on the reactivity of the alkylating agent. |
| Electrophile | Alkyl halides (e.g., R-Br, R-I) | The reactivity follows the order I > Br > Cl. The use of potassium iodide as an additive can enhance the rate of reaction with less reactive alkyl chlorides or bromides.[2] |
Acylation Reactions: Navigating a More Complex Reactivity Landscape
The acylation of this compound with electrophiles such as acyl chlorides or anhydrides is generally less regioselective than alkylation. The two nitrogen atoms, both rendered less nucleophilic by their respective protecting groups, can compete for the acylating agent. The outcome is often a mixture of N-acylated products, making purification challenging.
However, chemoselectivity can be achieved under carefully controlled conditions, often by exploiting subtle differences in the nucleophilicity of the two nitrogen atoms and the steric hindrance around them. The nitrogen bearing the Boc group is sterically less encumbered than the nitrogen bearing the benzyl and methyl groups. This can sometimes be leveraged to favor acylation at the N-Boc position, particularly with bulky acylating agents.
Caption: Competing pathways in the acylation reaction.
Experimental Protocol: Acylation (General Considerations)
Given the potential for mixed products, reactions should be carefully monitored and optimized.
-
Preparation: The protected hydrazine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and cooled to 0 °C. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added.
-
Addition of Electrophile: The acyl chloride or anhydride (1.0-1.1 eq) is added dropwise to the cooled solution.
-
Reaction: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product mixture is carefully purified by column chromatography to separate the regioisomers.
Condensation with Aldehydes and Ketones: Formation of Hydrazones
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and widely used transformation. In the case of this compound, the less sterically hindered and more nucleophilic nitrogen (after deprotonation of the N-Boc side) is expected to be the primary site of reaction. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This reaction is typically catalyzed by a small amount of acid.
Caption: Mechanism of hydrazone formation.
Experimental Protocol: Hydrazone Formation
-
Preparation: The protected hydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) are dissolved in a suitable solvent such as ethanol or methanol.
-
Catalysis: A catalytic amount of a weak acid (e.g., a few drops of acetic acid) is added.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).
-
Isolation: The product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The deprotonated form of this compound is a soft nucleophile and readily participates in Michael additions. The regioselectivity is again expected to favor reaction at the N-Boc nitrogen.
Experimental Protocol: Michael Addition
This protocol is based on the successful Michael addition of a similar di-Boc protected methylhydrazine to tert-butyl acrylate.
-
Preparation of the Nucleophile: To a solution of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (1.0 eq) in tert-butanol is added a catalytic amount of a base (e.g., 10% NaOH solution). The mixture is stirred at room temperature for a short period (e.g., 10 minutes) to generate the hydrazide anion.
-
Addition of Michael Acceptor: The α,β-unsaturated carbonyl compound (e.g., tert-butyl acrylate, 3.0 eq) is added to the solution.
-
Reaction: The reaction mixture is heated (e.g., to 60 °C) and stirred for an extended period (e.g., 24 hours).
-
Work-up: The solvent is removed in vacuo. The residue is dissolved in an organic solvent like ethyl acetate and washed with water. The organic layer is dried and concentrated.
-
Purification: The product is purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | tert-Butanol | A protic solvent that can facilitate proton transfer steps in the mechanism. |
| Base | Catalytic NaOH | A catalytic amount of a strong base is sufficient to generate the nucleophilic anion. |
| Michael Acceptor | α,β-Unsaturated esters, ketones, or nitriles | A variety of electron-deficient alkenes can be used. An excess of the acceptor may be required to drive the reaction to completion. |
| Temperature | 60 °C | Heating is often necessary to promote the conjugate addition. |
Orthogonal Deprotection: Unleashing the Synthetic Potential
A significant advantage of using the Boc and Cbz protecting groups is their orthogonality, meaning one can be removed selectively in the presence of the other. This allows for sequential functionalization of the hydrazine core.
-
Cbz Group Removal: The benzyloxycarbonyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This method is mild and highly selective, leaving the Boc group intact.
-
Boc Group Removal: The tert-butoxycarbonyl group is labile under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). These conditions typically do not affect the Cbz group.
This orthogonal deprotection strategy opens up a vast array of possibilities for the synthesis of complex, differentially substituted hydrazine derivatives, which are valuable precursors for peptidomimetics and other biologically active molecules.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity with electrophiles is a finely tuned interplay of electronic and steric effects, largely governed by the nature of its orthogonal protecting groups. By carefully selecting reaction conditions, chemists can achieve a high degree of regioselectivity in alkylation and Michael addition reactions. While acylation presents a greater challenge in terms of selectivity, it can be controlled to some extent. The ability to sequentially deprotect the two nitrogen atoms further enhances the synthetic utility of this compound. This guide has provided a comprehensive overview of its reactivity, grounded in mechanistic principles and supported by practical experimental guidance, to aid researchers in harnessing the full potential of this important synthetic intermediate.
References
-
Mastitski, A., Tali, K., & Järv, J. (2022). Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 923-928. [Link]
-
Mastitski, A., Tali, K., & Järv, J. (2022). Regioselective Benzylation of N -Boc- N '-COCF 3 -protected Hydrazine. ResearchGate. [Link]
Sources
Methodological & Application
Application Note: A Strategic Guide to Synthesizing Substituted Hydrazines via Orthogonal Deprotection of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Abstract Substituted hydrazines are foundational building blocks in modern medicinal chemistry, serving as key precursors for a multitude of nitrogen-containing heterocycles with significant pharmacological activity.[1] However, the synthesis of precisely substituted, multi-functionalized hydrazines presents a significant challenge due to the nucleophilicity of both nitrogen atoms. This guide details a robust and versatile strategy for the synthesis of complex hydrazines, leveraging the unique properties of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate . The core of this methodology lies in the orthogonal stability of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups, which allows for the sequential and selective deprotection and functionalization of the hydrazine scaffold. This document provides in-depth technical protocols, mechanistic insights, and practical guidance for researchers in drug discovery and synthetic chemistry.
The Principle of Orthogonal Protection in Hydrazine Synthesis
In the synthesis of complex molecules with multiple reactive sites, orthogonal protecting groups are indispensable tools. They allow for the deprotection of one functional group under a specific set of conditions while leaving other protected groups intact.[2] The title compound, This compound , is strategically designed with two such groups:
-
Boc (tert-butyloxycarbonyl) Group: This group is highly sensitive to acidic conditions and is readily cleaved by reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
-
Cbz (benzyloxycarbonyl) Group: Conversely, the Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis or transfer hydrogenation.[2][3]
This differential reactivity allows for two distinct synthetic pathways from a common, functionalized intermediate, providing access to two different classes of substituted hydrazine products.
Synthesis of the Precursor and Intermediates
The successful application of this strategy begins with the reliable synthesis of the key starting materials. The precursor, 1-Boc-1-methylhydrazine, is commercially available and serves as a convenient entry point.[5][6]
Protocol 2.1: Synthesis of this compound
This protocol describes the Cbz-protection of commercially available 1-Boc-1-methylhydrazine.
Materials:
-
1-Boc-1-methylhydrazine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Boc-1-methylhydrazine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (pyridine or triethylamine) dropwise to the stirred solution.
-
Slowly add benzyl chloroformate dropwise over 15-20 minutes. Causality Note: The addition at 0 °C is crucial to control the exotherm of the acylation reaction and minimize potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the title compound as a clear oil or white solid.
Protocol 2.2: General Procedure for N-Alkylation/Arylation
This step introduces the desired substituent (R-group) onto the N2 nitrogen.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl or Benzyl Halide (R-X, 1.2 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of the hydrazine precursor (from Protocol 2.1) in anhydrous DMF dropwise. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and proper quenching of residual NaH later.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the corresponding anion is typically observed.
-
Add the electrophile (R-X) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the fully substituted hydrazine intermediate.
Selective Deprotection Protocols
With the fully substituted intermediate in hand, the researcher can now choose which protecting group to remove, accessing two different synthetic pathways.
Protocol 3.1: Selective Cbz-Group Removal via Catalytic Transfer Hydrogenation
This method avoids the need for high-pressure hydrogenation equipment and is generally safer for laboratory use.[7][8][9]
Materials:
-
Cbz-protected hydrazine (from Protocol 2.2) (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 0.1 equiv by weight)
-
Ammonium formate or Formic acid (5-10 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected hydrazine in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution. Expertise Note: For substrates sensitive to acid, ammonium formate is the preferred hydrogen donor. For more robust substrates, formic acid can lead to faster reaction times.[8]
-
Add the hydrogen donor (ammonium formate or formic acid) in one portion.
-
Heat the reaction to a gentle reflux (40-60 °C) and monitor by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid.
-
The resulting crude product is often pure enough for the next step, or it can be purified by chromatography or crystallization.
Protocol 3.2: Selective Boc-Group Removal under Acidic Conditions
This is a standard and highly efficient method for Boc deprotection.[4][10]
Materials:
-
Boc-protected hydrazine (from Protocol 2.2) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alternatively: 4 M HCl in 1,4-dioxane
Procedure (TFA Method):
-
Dissolve the Boc-protected hydrazine in DCM (approx. 0.1-0.2 M).
-
Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature. Mechanism Insight: The acid protonates the carbonyl oxygen of the Boc group, facilitating the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3]
-
Stir the reaction at room temperature for 1-2 hours. Bubbling (evolution of CO₂) is often observed.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the deprotected product.
| Parameter | Protocol 3.1 (Cbz Removal) | Protocol 3.2 (Boc Removal) |
| Reagents | 10% Pd/C, Ammonium Formate | Trifluoroacetic Acid (TFA) |
| Solvent | Methanol / Ethanol | Dichloromethane (DCM) |
| Temperature | 40-60 °C | Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Workup | Filtration through Celite® | Acid/Base Extraction |
| Product Form | Free Base | TFA Salt (initially) |
| Typical Yield | >90% | >95% |
Application in Heterocycle Synthesis: A Workflow Example
The true utility of this methodology is realized in the subsequent reactions of the deprotected intermediates. For example, the product from Protocol 3.1 is an ideal precursor for synthesizing 1,3,5-trisubstituted pyrazoles, which are privileged scaffolds in drug discovery.[11][12]
This workflow demonstrates how a complex target molecule can be assembled in a controlled, stepwise manner. The remaining Boc group on the final product can be removed under acidic conditions if desired, revealing a free amine for further diversification.
Conclusion
The use of This compound as a synthetic platform provides a powerful and flexible approach to constructing complex substituted hydrazines. By exploiting the orthogonal nature of the Cbz and Boc protecting groups, chemists can dictate the sequence of bond formation and selectively unmask reactivity at either nitrogen atom. The protocols outlined in this guide are robust, well-established, and scalable, offering a reliable pathway for accessing novel chemical entities for drug discovery and development programs.
References
-
Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. Available at: [Link]
-
Venkateswarlu, V., et al. (2019). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5- trisubstituted. Semantic Scholar. Available at: [Link]
-
Jicsinszky, L., et al. (2013). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. Available at: [Link]
-
Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
-
Almássy, L., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]
-
Reddit user discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]
-
Al-Ostath, A., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]
-
Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i). ResearchGate. Available at: [Link]
-
Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Available at: [Link]
-
Hanessian, S., et al. (1984). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. Available at: [Link]
-
LCSB. ((s)-1-{n'-benzyl-n'-[(2s,3s)-3-((s)-2-tert-butoxycarbonylamino-3-methyl-butanoylamino)-2-hydroxy-4-phenyl-butyl]-hydrazinocarbonyl}-2-methyl-propyl)-carbamic acid, tert-butyl ester. University of Luxembourg. Available at: [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Karchava, A. V., et al. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. Wiley Online Library. Available at: [Link]
-
Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin. The Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate. National Institutes of Health. Available at: [Link]
-
PrepChem. Preparation of 1-[(t-butyloxy)carbonyl]-1-methylhydrazine. PrepChem.com. Available at: [Link]
Sources
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. 21075-83-2|1-Boc-1-methylhydrazine|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Strategic Use of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in Regiocontrolled Pyrazole Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in the synthesis of N-methylated pyrazoles. We delve into the strategic advantages of this uniquely substituted hydrazine precursor, offering detailed mechanistic insights, step-by-step protocols for its synthesis, its use in pyrazole formation, and subsequent deprotection strategies. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Challenge of Regiocontrol in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs such as Celebrex, Viagra, and Zometapine.[1] The synthesis of substituted pyrazoles, most commonly through the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent), is a well-established transformation.[2] However, a significant challenge arises when using unsymmetrical hydrazines like methylhydrazine. The reaction can proceed via two pathways, leading to a mixture of regioisomers, which are often difficult to separate and reduce the overall yield of the desired product.[3]
To overcome this critical issue, a protecting group strategy is often employed. The reagent at the heart of this guide, This compound , is a sophisticated precursor designed for the regioselective synthesis of 1-methyl-substituted pyrazoles. The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyl group on the other, along with the desired methyl group, provides precise control over the cyclization reaction.
Key Advantages of the Reagent:
-
Regiocontrol: The bulky Boc group sterically hinders the N-2 nitrogen, directing the initial nucleophilic attack from the less hindered N-1 nitrogen, thus ensuring the formation of a single pyrazole regioisomer.
-
Orthogonal Deprotection: The Boc and Benzyl groups are "orthogonal," meaning they can be removed selectively under different conditions (acid-lability for Boc, hydrogenolysis for Benzyl), offering synthetic flexibility for further functionalization.[4][5]
-
Direct Installation of N-Methyl Group: Incorporating the methyl group from the start simplifies the synthesis of N-methyl pyrazoles, a common motif in pharmacologically active compounds.
Synthesis of the Hydrazine Precursor
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the target hydrazine precursor.
Protocol 2.1: Synthesis of tert-butyl 2-methylhydrazine-1-carboxylate
This step involves the selective monoprotection of the more nucleophilic nitrogen of methylhydrazine.
-
Reagents & Setup: To a round-bottom flask, add methylhydrazine (1.0 eq). The reaction can be performed solventless or in a solvent like THF.[8][9] Cool the flask to 0 °C in an ice bath.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 2.2: Synthesis of tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate
This step alkylates the remaining unprotected nitrogen.
-
Reagents & Setup: Dissolve the crude tert-butyl 2-methylhydrazine-1-carboxylate (1.0 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2.3: Synthesis of this compound
The final step introduces the second carbamate group, which is a benzyl carbamate (Cbz or Z group) in this case, to complete the precursor.
-
Reagents & Setup: Dissolve tert-butyl 2-benzyl-2-methylhydrazine-1-carboxylate (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography to obtain the title reagent as a stable oil or solid.
Regioselective Pyrazole Synthesis
The core application of the synthesized precursor is its reaction with a 1,3-dicarbonyl compound to form a fully substituted, protected pyrazole. The mechanism relies on the differential reactivity of the two nitrogen atoms of the hydrazine.
Mechanism of Regiocontrolled Cyclization
Caption: Mechanism ensuring regioselectivity in pyrazole synthesis.
Protocol 3.1: General Procedure for Pyrazole Formation
This protocol describes the condensation reaction, typically performed under acidic catalysis.
-
Reagents & Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 6-24 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.
-
Work-up: After cooling, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting protected pyrazole by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Acetic Acid | Protic solvents facilitate proton transfer steps in the mechanism. |
| Catalyst | H₂SO₄, p-TsOH | Acid catalysis activates the carbonyl groups for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the dehydration and cyclization steps. |
| Stoichiometry | Slight excess of hydrazine | Ensures complete consumption of the often more valuable dicarbonyl compound. |
Table 1: Typical Reaction Conditions for Pyrazole Synthesis.
Orthogonal Deprotection Strategies
Once the pyrazole core is constructed, the Boc and Benzyl/Cbz groups can be selectively removed to reveal the N-H and N-Me functionalities for further synthetic elaboration.
Deprotection Workflow
Caption: Orthogonal deprotection pathways for the synthesized pyrazole.
Protocol 4.1: Selective Removal of the Boc Group
The Boc group is readily cleaved under acidic conditions.[4][10]
-
Reagents & Setup: Dissolve the protected pyrazole (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC indicates complete removal of the starting material.
-
Work-up: Carefully concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Purification: Wash the organic layer with brine, dry, and concentrate to yield the N-Cbz protected pyrazole.
Protocol 4.2: Selective Removal of the Benzyl/Cbz Group
The Cbz group and any other benzyl groups are efficiently removed by catalytic hydrogenolysis.[5][11]
-
Reagents & Setup: Dissolve the protected pyrazole (1.0 eq) in a solvent like methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~10% by weight) to the solution.
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir vigorously for 4-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate to yield the N-Boc protected pyrazole.
Conclusion
This compound serves as a highly effective and strategically designed precursor for the regioselective synthesis of 1-methylpyrazoles. By leveraging the steric directing effect of a Boc group and the synthetic flexibility of orthogonal protection, researchers can overcome common regioselectivity issues and efficiently access specific pyrazole isomers. The detailed protocols provided herein offer a robust framework for the synthesis of the precursor, its application in pyrazole formation, and subsequent deprotection, empowering chemists in the fields of drug discovery and organic synthesis.
References
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019). Organic Letters, 21(6), 1917–1920. [Link]
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N‑Tosylhydrazones. (2019). datapdf.com. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]
-
Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5885. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
-
Slaninova, D., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 20(11), 20566–20584. [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
5-BENZO[12][13]DIOXOL-5-YL-3-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE and 1-BENZYL-3-(4-CHLORO-PHENYL)-5-P-TOLYL-1H-PYRAZOLE. Organic Syntheses Procedure. [Link]
-
Tsubrik, O., et al. (2004). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2004(5), 290-297. [https://www.semantic scholar.org/paper/Efficient-solventless-technique-for-Boc-protection-Tsubrik-Sillard/319c7333919c996654876b059345c2253c393798]([Link] scholar.org/paper/Efficient-solventless-technique-for-Boc-protection-Tsubrik-Sillard/319c7333919c996654876b059345c2253c393798)
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
-
Lebedev, O., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 261–265. [Link]
-
Synthesis of N-(t-butylcarboxymethyl)-N'-methyl-hydrazine. PrepChem.com. [Link]
-
Huang, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(12), 14503–14513. [Link]
- CN102911084A - Preparation method of tert-butyl carbazate.
-
Singh, S. K., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(1), 35-57. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Trend in Scientific Research and Development, Volume-3(Issue-4), 110-113. [Link]
-
Synthesis of tert-butyl.... ResearchGate. [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. OUCI. [Link]
-
tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate. PubChem. [Link]
-
Dömling, A. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2465–2493. [Link]
-
Yurttaş, L., et al. (2014). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 543–548. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
Application Notes & Protocols: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as a Strategic Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Asymmetrically Substituted Hydrazines
In the landscape of medicinal chemistry and drug discovery, hydrazine derivatives are indispensable building blocks for constructing a vast array of nitrogen-containing heterocyclic compounds.[1] These scaffolds, such as pyrazoles and pyrazolidinones, are prevalent in numerous FDA-approved drugs and clinical candidates.[2][3] The specific precursor, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , represents a sophisticated and strategically designed synthon. Its utility stems from the orthogonal protection of the two nitrogen atoms, which allows for controlled, regioselective reactions—a critical factor in minimizing complex purification steps and maximizing the yield of the desired regioisomer.[4]
The core value of this precursor lies in its distinct protecting groups:
-
N1-Benzyl (Bn) and N1-Methyl (Me): The benzyl group can be removed under reductive conditions (catalytic hydrogenolysis), while the methyl group remains, providing steric influence and a point of diversity.
-
N2-tert-butyloxycarbonyl (Boc): This group is notoriously labile under acidic conditions (e.g., TFA, HCl) but stable to hydrogenolysis and basic conditions.[5]
This orthogonal stability enables the synthetic chemist to selectively unmask one nitrogen atom for reaction while the other remains protected, directing the course of cyclization reactions with precision.[4] This guide details the synthesis of the precursor itself and provides robust protocols for its application in the regioselective synthesis of valuable heterocyclic systems.
Synthesis of the Precursor: A Stepwise Approach
Protocol 2.1: Synthesis of tert-butyl 1-methylhydrazine-1-carboxylate
This initial step selectively protects the less substituted nitrogen of methylhydrazine.
-
Rationale: The reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O) preferentially occurs at the more nucleophilic, less sterically hindered NH₂ terminus to yield the mono-Boc protected intermediate.[8]
Materials:
-
Methylhydrazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methylhydrazine in anhydrous THF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Dissolve Boc₂O in THF and add it dropwise to the stirred methylhydrazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 1-methylhydrazine-1-carboxylate as an oil, which can often be used without further purification.[9]
Protocol 2.2: Synthesis of this compound
-
Rationale: The remaining N-H proton on the methylated nitrogen is deprotonated with a suitable base, and the resulting anion is alkylated with benzyl bromide.
Materials:
-
tert-butyl 1-methylhydrazine-1-carboxylate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Benzyl bromide (1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Carefully wash the NaH dispersion with hexanes to remove mineral oil and suspend the NaH in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar).
-
Cool the NaH suspension to 0 °C.
-
Dissolve the crude tert-butyl 1-methylhydrazine-1-carboxylate from the previous step in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl at 0 °C.
-
Extract the aqueous mixture with Et₂O (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to yield the final precursor, This compound .
Application in Heterocyclic Synthesis: Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry.[10] The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for their synthesis. Using the asymmetrically protected precursor allows for the synthesis of N-substituted pyrazoles with absolute regiocontrol.[11]
Workflow for Regiocontrolled Pyrazole Synthesis
Caption: Workflow for regioselective pyrazole synthesis.
Protocol 3.1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-1-ium trifluoroacetate
-
Rationale: The Boc group is first selectively removed under acidic conditions to unmask the N2-hydrazine nitrogen. The resulting N-benzyl-N-methylhydrazine is then reacted in situ with a 1,3-dicarbonyl compound. Cyclization is directed by the steric hindrance of the N-benzyl-N-methyl group, forcing the less-substituted nitrogen to initiate the cyclization, thus ensuring a single regioisomer.[12]
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Acetylacetone (1.1 equiv)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the precursor in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add TFA dropwise.
-
Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture in vacuo to remove DCM and excess TFA. The resulting residue is the crude hydrazine salt.
-
Dissolve the crude salt in ethanol (0.3 M).
-
Add acetylacetone to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with EtOAc and neutralize by washing carefully with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via silica gel chromatography to obtain the desired 1-benzyl-3,5-dimethyl-1H-pyrazole.
| R¹ in 1,3-Dicarbonyl | R² in 1,3-Dicarbonyl | Expected Pyrazole Product | Typical Yield (%) |
| CH₃ | CH₃ | 1-Benzyl-3,5-dimethyl-1H-pyrazole | 85-95 |
| Ph | CH₃ | 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole | 80-90 |
| OEt | CH₃ | 1-Benzyl-5-methyl-1H-pyrazol-3(2H)-one (Pyrazolone) | 75-85 |
| Yields are illustrative and based on typical outcomes for similar reactions. |
Application in Heterocyclic Synthesis: Pyrazolidinones
Pyrazolidinones are saturated five-membered heterocyclic rings that are also of significant interest in pharmaceutical development. They can be synthesized via the Michael addition of a hydrazine to an α,β-unsaturated ester, followed by cyclization.[13][14]
Reaction Mechanism for Pyrazolidinone Formation
Caption: Mechanistic pathway for pyrazolidinone synthesis.
Protocol 4.1: Synthesis of 2-Benzyl-2-methyl-pyrazolidin-3-one
-
Rationale: Following Boc deprotection as described in Protocol 3.1, the liberated N-benzyl-N-methylhydrazine is reacted with an α,β-unsaturated ester like ethyl acrylate. The initial nucleophilic attack occurs from the less hindered NH group, leading to a single regioisomeric product upon cyclization.
Materials:
-
Crude N-benzyl-N-methylhydrazine salt (from Protocol 3.1, 1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Toluene
Procedure:
-
Take the crude hydrazine salt prepared from 1.0 equiv of the precursor.
-
Suspend the salt in toluene (0.3 M).
-
Add triethylamine to neutralize the salt and liberate the free hydrazine base.
-
Add ethyl acrylate to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Wash the toluene solution with 1M HCl (to remove excess Et₃N) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-benzyl-2-methyl-pyrazolidin-3-one.
Conclusion and Future Perspectives
This compound is a highly valuable, albeit specialized, precursor for modern heterocyclic chemistry. Its key attribute is the orthogonally protected nature, which facilitates predictable and regioselective access to complex pyrazole and pyrazolidinone scaffolds.[4] This control is paramount in drug discovery campaigns where the rapid and unambiguous synthesis of analog libraries is necessary to establish structure-activity relationships (SAR). The protocols outlined here provide a foundational framework for researchers to exploit the unique reactivity of this synthon, opening avenues for the discovery of novel bioactive molecules.[15]
References
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]
-
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Nature Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]
-
Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. Available at: [Link]
-
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]
-
Karchava, A. V., & Melkonyan, F. S. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Available at: [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Arotex Chemicals. (n.d.). 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate. Arotex Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). EP0054002B1 - Process for the preparation of 3-pyrazolidinones, and their use in photographic developing baths. Google Patents.
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6646. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
Karchava, A. V., Melkonyan, F. S., & Taillemaud, S. (2017). 1-tert-Butyloxycarbonyl-1-methylhydrazine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Wazir, H. A., et al. (2021). Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. ResearchGate. Retrieved from [Link]
-
Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 1-[(t-butyloxy)carbonyl]-1-methylhydrazine. PrepChem. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(51), 30737–30753. Available at: [Link]
-
Sharma, A., et al. (2023). Synthesis of Alkynyl Hydrazones from Unprotected Hydrazine and Their Reactivity as Diazo Precursors. Organic Letters, 25(11), 1889–1894. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, X., et al. (2014). Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o266. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. prepchem.com [prepchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. EP0054002B1 - Process for the preparation of 3-pyrazolidinones, and their use in photographic developing baths - Google Patents [patents.google.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in Medicinal Chemistry
Introduction: A Strategically Designed Building Block for Asymmetric Synthesis
In the landscape of modern medicinal chemistry, the synthesis of complex nitrogen-containing heterocycles is a cornerstone of drug discovery. Hydrazine derivatives are invaluable precursors for a multitude of bioactive scaffolds.[1][2] The subject of this guide, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , represents a sophisticated building block, meticulously designed for the controlled and regioselective synthesis of substituted heterocycles. Its unique asymmetric substitution and orthogonal protection scheme offer chemists precise control over sequential chemical transformations, a critical advantage in the construction of intricate molecular architectures.
This molecule incorporates three key features that define its utility:
-
A Methylated Hydrazine Core: The N-methyl group introduces a fixed substituent, influencing the steric and electronic properties of the final molecule and preventing unwanted side reactions at this position.[1][3]
-
An Orthogonal Protecting Group Strategy: The presence of both a Benzyl (Bn) and a tert-butoxycarbonyl (Boc) group allows for selective deprotection. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via catalytic hydrogenation.[4][5][6] This orthogonality is paramount for the sequential introduction of different functionalities onto the hydrazine nitrogens.
-
Enhanced Stability and Handling: The dicarboxylate structure renders the otherwise reactive hydrazine moiety more stable, crystalline, and easier to handle in a laboratory setting, simplifying purification and storage.
This application note will provide a comprehensive overview of the synthesis and potential applications of this versatile reagent, with a focus on its use in the construction of substituted pyrazoles—a privileged scaffold in numerous therapeutic agents.
PART 1: Synthesis of this compound
Proposed Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocols: A Novel Approach to Peptide Backbone Modification via N-Terminal Functionalization with 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Abstract & Introduction
The therapeutic potential of peptides is often limited by their poor metabolic stability and low oral bioavailability. Modification of the peptide backbone, particularly through N-alkylation or the introduction of non-natural linkages, is a cornerstone strategy to overcome these limitations.[1][2] Such modifications can impose conformational constraints, enhance resistance to proteolysis, and improve membrane permeability. This guide introduces a novel approach for peptide modification using a custom-designed, orthogonally protected hydrazine reagent, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate .
Unlike conventional N-alkylation which appends simple alkyl groups, this methodology facilitates the introduction of a versatile hydrazino-methyl functional group at the N-terminus of a peptide synthesized via standard solid-phase peptide synthesis (SPPS). The reagent features two distinct protecting groups: a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc). This orthogonal scheme allows for selective deprotection and subsequent, site-specific elaboration of the peptide backbone, opening new avenues for the synthesis of complex peptidomimetics, such as aza-peptides or backbone-cyclized structures.[3][4]
This document provides a comprehensive technical guide, including the proposed reaction mechanism, detailed step-by-step protocols for on-resin functionalization, and methods for the characterization of the final product.
Reagent Profile: this compound
The successful application of this protocol hinges on understanding the structure and reactivity of the key reagent.
-
Structure:
-
Core: A 1-methylhydrazine scaffold.
-
N1 Position: Protected with a Benzyl carbamate (Cbz group). This group is stable to acidic conditions (like TFA) and is typically removed via catalytic hydrogenolysis.
-
N2 Position: Protected with a tert-Butoxycarbonyl (Boc group). This group is labile to strong acids, such as trifluoroacetic acid (TFA), and is removed during the standard peptide cleavage from the resin.[5]
-
Reactive Site: The secondary amine at the N2 position is the nucleophilic site for the coupling reaction after deprotection is not the intended use. Rather, the free N-H of the hydrazine is the nucleophile. The structure is more accurately described as a protected hydrazine where the N-H of the less substituted nitrogen acts as the nucleophile.
-
-
Plausible Synthesis: The reagent can be synthesized from methylhydrazine through a sequential, two-step protection process. First, reaction with di-tert-butyl dicarbonate can yield 1-Boc-1-methylhydrazine, followed by reaction with benzyl chloroformate to protect the remaining nitrogen.[5][6]
-
Key Advantage - Orthogonal Protection: The differential stability of the Cbz and Boc groups is the central strategic advantage. The Boc group is removed simultaneously with side-chain protecting groups during TFA-mediated cleavage, yielding a free secondary amine on the hydrazine moiety post-cleavage. The Cbz group remains intact, allowing for further, specific chemistry to be performed on the now-liberated amine if desired, or it can be removed in a separate, orthogonal step.
Proposed Mechanism & Workflow
The proposed strategy involves a three-stage process: solid-phase synthesis of the peptide, N-terminal activation and coupling, and finally, cleavage and characterization. The key coupling step proceeds through the formation of a highly reactive N-terminal isocyanate on the resin-bound peptide. This electrophilic intermediate readily reacts with the nucleophilic secondary amine of the hydrazine reagent to form a stable urea-type linkage.
This approach was selected for its efficiency and compatibility with standard Fmoc-based SPPS. The formation of an isocyanate is a well-established method for N-terminal modification and ensures a specific and high-yielding reaction at the intended site.
Caption: Proposed reaction scheme for N-terminal functionalization.
Detailed Experimental Protocols
4.1 Materials & Equipment
-
Resin: Fmoc-Rink Amide MBHA resin.
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Reagents:
-
Peptide Synthesis: Piperidine, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®.
-
Activation: Triphosgene, Diisopropylethylamine (DIPEA).
-
Coupling: this compound.
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN).
-
Equipment: Automated or manual peptide synthesizer, reaction vessel, rotary evaporator, reversed-phase HPLC system, mass spectrometer (LC-MS).
4.2 Protocol: On-Resin Peptide Functionalization
This protocol assumes the synthesis of a model tripeptide, Gly-Phe-Ala (GFA), starting with 0.1 mmol of resin.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Perform standard Fmoc-SPPS cycles for each amino acid (Ala, then Phe, then Gly). Each cycle consists of:
-
Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash thoroughly with DMF.
-
Coupling: Add 4 equivalents of the Fmoc-amino acid, 4 eq. of DIC, and 4 eq. of OxymaPure® in DMF. Agitate for 1-2 hours.
-
Washing: Wash thoroughly with DMF.
-
-
After the final coupling (Fmoc-Gly), perform a final deprotection step to expose the N-terminal amine of Glycine.
-
Wash the resin extensively with DMF, followed by DCM, and dry under vacuum for 1 hour. The resin-bound peptide is now H₂N-Gly-Phe-Ala-Resin.
Step 2: N-Terminal Activation (Isocyanate Formation) CAUTION: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Swell the dried peptide-resin in anhydrous DCM (5 mL) for 20 minutes in a sealed reaction vessel.
-
Cool the vessel to 0 °C in an ice bath.
-
Add DIPEA (5 eq., ~87 µL).
-
In a separate vial, dissolve triphosgene (0.5 eq., ~15 mg) in 1 mL of anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirring resin suspension at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Filter the resin and wash thoroughly with anhydrous DCM (5 x 10 mL) to remove excess reagents.
Step 3: Coupling of the Hydrazine Reagent
-
Immediately add a solution of this compound (3 eq., ~83 mg) dissolved in 5 mL of anhydrous DCM to the activated resin.
-
Add DIPEA (3 eq., ~52 µL) to the suspension.
-
Seal the vessel and agitate at room temperature overnight (approx. 16 hours).
-
Filter the resin and wash thoroughly with DCM, followed by DMF, and finally DCM again. Dry the resin under vacuum.
Step 4: Cleavage and Deprotection
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Add the cleavage cocktail (5 mL) to the dried resin in a reaction vessel.
-
Agitate at room temperature for 3 hours. The solution will change color as the peptide and protecting groups are cleaved.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4.3 Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/Water and purify using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.[7][8]
-
Characterization: Analyze the purified fractions by analytical LC-MS to confirm the purity and identity of the final product.[9][10]
Expected Results & Data Analysis
The primary method of validation is mass spectrometry, which confirms the successful addition of the functional group by a specific mass shift.
Table 1: Mass Calculation for Model Peptide GFA
| Species | Sequence / Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Starting Peptide (GFA-NH₂) | Gly-Phe-Ala-NH₂ | C₁₄H₁₉N₄O₃⁺ | 291.1452 |
| Final Product (Cbz-Hyd-GFA-NH₂) * | Cbz-N(Me)-NH-CO-NH-Gly-Phe-Ala-NH₂ | C₂₈H₃₇N₈O₆⁺ | 581.2831 |
Note: The calculated mass for the final product accounts for the addition of the Cbz-N(Me)-NH-CO- moiety to the N-terminus of GFA-NH₂. The Boc group is removed during cleavage.
Caption: Overall experimental workflow from synthesis to analysis.
Discussion & Troubleshooting
-
Rationale for Activation: Direct amide bond formation between the peptide's N-terminus and the hydrazine reagent is not feasible. Activation to an isocyanate creates a highly reactive electrophile that readily couples with the hydrazine nucleophile, providing high yields and minimizing side reactions.[11]
-
Monitoring the Reaction: For on-resin reactions, direct monitoring is challenging. A small amount of resin can be cleaved and analyzed by MS to check for reaction completion before proceeding with the full-scale cleavage. A successful coupling will show the disappearance of the starting peptide mass and the appearance of the fully protected product mass.
-
Potential Side Reactions: The N-terminal isocyanate is sensitive to water. All solvents and reagents for the activation and coupling steps must be anhydrous to prevent hydrolysis back to the starting amine.
-
Incomplete Coupling: If LC-MS analysis shows a significant amount of starting peptide, the coupling reaction can be repeated. Ensure the activation step was successful and consider increasing the reaction time or the equivalents of the hydrazine reagent.
-
Future Applications: The resulting Cbz-protected hydrazino-peptide is a versatile intermediate. The Cbz group can be removed by hydrogenolysis to reveal a free amine, which can be used for subsequent modifications, such as cyclization, PEGylation, or conjugation to other molecules.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]
-
Al-Warhi, T., et al. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 98(4), 298-306. [Link]
-
Biron, E., & Kessler, H. (2008). Introduction of Functional Groups into Peptides via N-Alkylation. Organic Letters, 10(13), 2825-2828. [Link]
-
Scott, W. L., et al. (2004). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 6(3), 213-225. [Link]
-
Wang, P., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100898. [Link]
-
aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Zhang, D., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(33), 4366-4371. [Link]
-
Yan, Y., et al. (2014). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. ACS Chemical Biology, 9(1), 193-200. [Link]
-
Demmer, O., et al. (2008). Introduction of Functional Groups into Peptides via N-Alkylation. Journal of the American Chemical Society, 130(23), 7312-7313. [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1146-1152. [Link]
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5229-5332. [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882. [Link]
-
Li, Z., et al. (2015). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 6(7), 3871-3877. [Link]
-
Falkiewicz, B. (1998). New procedure of the Mitsunobu reaction as the key step in peptide nucleic acid (PNA) monomers synthesis. Nucleic Acids Symposium Series, (39), 9-10. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Shoulders, M. D., & Raines, R. T. (2020). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 53(8), 1594-1606. [Link]
-
Chen, Y. C., et al. (2016). Quantification of Peptides Using N-terminal Isotope Coding and C-terminal Derivatization for Sensitive Analysis by Micro Liquid Chromatography-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 51(12), 1111-1119. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]
-
Khan, I., et al. (2021). Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. ResearchGate. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Peptides.co. (2024). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
-
Honegger, A., Hughes, G. J., & Wilson, K. J. (1982). Chemical modification of peptides by hydrazine. The Biochemical journal, 207(1), 53–59. [Link]
-
Carpino, L. A. (1963). Carbazic acid, tert-butyl ester. Organic Syntheses, 43, 15. [Link]
-
Karchava, A. V., Melkonyan, F. S., & Taillemaud, S. (2017). 1-tert-Butyloxycarbonyl-1-methylhydrazine. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
The Royal Society of Chemistry. (2020). Synthesis of compounds Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. [Link]
-
Bonnet, D., et al. (1999). Synthesis of Hydrazinopeptides Using Solid-Phase N-electrophilic Amination: Extension to the Fmoc/tert-butyl Strategy and Chemistry of the N-N Bond in Strong Acid Media. Journal of Peptide Research, 54(4), 270-278. [Link]
Sources
- 1. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hydrazinopeptides using solid-phase N-electrophilic amination: extension to the Fmoc/tert-butyl strategy and chemistry of the N-N bond in strong acid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. biovera.com.au [biovera.com.au]
- 8. hplc.eu [hplc.eu]
- 9. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 10. apexpeptidesupply.com [apexpeptidesupply.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: A Guide to the Orthogonal Deprotection of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Abstract
This comprehensive technical guide provides detailed principles and protocols for the selective deprotection of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This substrate contains two critical, orthogonally-stable amine protecting groups: the benzyloxycarbonyl (Cbz) and the tert-butoxycarbonyl (Boc) groups. We will explore the strategic, stepwise removal of these groups to yield the highly reactive and synthetically valuable free hydrazine, 1-methylhydrazine. This note is intended for researchers, chemists, and drug development professionals who utilize protected hydrazines as key intermediates in the synthesis of complex molecules.
Introduction: The Strategic Value of Orthogonal Protection
In multi-step organic synthesis, particularly in the construction of nitrogen-rich heterocyclic scaffolds for pharmaceuticals, the precise control of reactivity is paramount. Protected hydrazines are indispensable intermediates, allowing for the sequential introduction of functional groups. The substrate, this compound, is an excellent exemplar of a differentially protected hydrazine. It features two of the most robust and widely used N-protecting groups:
-
tert-Butoxycarbonyl (Boc): Renowned for its stability under basic, nucleophilic, and hydrogenolytic conditions, the Boc group is selectively cleaved under acidic conditions.[1]
-
Benzyloxycarbonyl (Cbz or Z): Conversely, the Cbz group is stable to a wide range of acidic and basic conditions but is readily removed by catalytic hydrogenolysis.
The ability to remove one of these groups while leaving the other intact is known as an orthogonal strategy .[2] This approach provides chemists with precise control over which nitrogen atom of the hydrazine moiety is revealed for subsequent reactions, minimizing side reactions and maximizing yield. This guide details the two-step process to liberate the parent 1-methylhydrazine, a high-energy compound used as a building block and rocket propellant.[3]
Deprotection Strategy: A Tale of Two Pathways
The ultimate goal is the complete removal of both the Cbz and Boc groups to furnish 1-methylhydrazine. This can be achieved via two distinct, stepwise pathways. The choice of pathway can be dictated by the stability of the intermediates or the compatibility with other functional groups in a more complex molecule.
The overall transformation is as follows:
Caption: Overall transformation from the fully protected hydrazine to the final product.
The two orthogonal pathways are detailed below. Pathway 1, involving initial hydrogenolysis, is often preferred due to the well-characterized and commercially available nature of the resulting Boc-protected intermediate.
Caption: Orthogonal deprotection strategies for this compound.
Recommended Protocol: Pathway 1
This pathway prioritizes the removal of the Cbz group, which is often more robustly attached, followed by the acid-labile Boc group.
Part A: Selective Hydrogenolysis of the Benzyloxycarbonyl (Cbz) Group
This step employs catalytic hydrogenation to cleave the C-O bond of the benzyl ester, liberating the N1-amine as the carbamic acid, which spontaneously decarboxylates. The Boc group remains completely intact under these conditions.
Protocol 1.1: Synthesis of tert-butyl 1-methylhydrazine-1-carboxylate
| Parameter | Value / Description |
| Reactants | Starting Material (1.0 eq), 10% Palladium on Carbon (5-10 mol%) |
| Solvent | Ethanol (EtOH) or Methanol (MeOH), ~0.1 M concentration |
| Reagent | Hydrogen (H₂) gas, balloon pressure or 50 psi |
| Temperature | Room Temperature (20-25 °C) |
| Time | 2-16 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve the starting material (1.0 eq) in ethanol.
-
Inerting: Sparge the solution with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Expert Insight: Pd/C can be pyrophoric. Never add it to a solvent in the presence of air, and do not allow the catalyst to become dry and exposed to oxygen. For substrates where N-benzyl deprotection is sluggish, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[4]
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (after evacuating the inert gas via vacuum) or place the flask on a Parr hydrogenation apparatus set to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product, 1-Boc-1-methylhydrazine, is more polar than the starting material.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (ethanol) to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 1-methylhydrazine-1-carboxylate. This intermediate is often a clear oil or low-melting solid and is typically pure enough for the next step.[5]
Part B: Acidolytic Cleavage of the tert-Butoxycarbonyl (Boc) Group
This final step utilizes strong acid to remove the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is captured by the counter-ion or a scavenger. The resulting carbamic acid rapidly decarboxylates to yield the free hydrazine.
Protocol 1.2: Synthesis of 1-Methylhydrazine Hydrochloride Salt
| Parameter | Value / Description |
| Reactants | 1-Boc-1-methylhydrazine (1.0 eq) |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane |
| Reagent | 4.0 M HCl in 1,4-Dioxane (5-10 eq) or Trifluoroacetic Acid (TFA, 10-20 eq) |
| Temperature | 0 °C to Room Temperature |
| Time | 30-60 minutes |
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate from Part A (1.0 eq) in anhydrous dichloromethane (DCM) or 1,4-dioxane and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add the acidic solution (e.g., 4.0 M HCl in dioxane) to the stirred solution of the protected hydrazine. Gas evolution (CO₂) should be observed.
-
Expert Insight: Using TFA is common, but it can be difficult to remove completely. HCl in a volatile solvent like dioxane or diethyl ether is often preferred as it yields a crystalline hydrochloride salt that can be easily isolated by filtration.[1][5] When deprotecting substrates sensitive to acid-catalyzed side reactions, adding a cation scavenger like anisole or triethylsilane can improve yields.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Isolation:
-
For HCl Salt: The product, 1-methylhydrazine hydrochloride, will often precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to afford a clean, crystalline product.
-
For TFA Salt: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a non-polar solvent like toluene may be necessary) to yield the product as a TFA salt, typically an oil.
-
-
Storage: The resulting hydrazine salt is significantly more stable than the free base and is the preferred form for storage.
Safety, Handling, and Analysis
Safety Precautions for 1-Methylhydrazine
The final product, 1-methylhydrazine (MMH), is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Toxicity: It is highly toxic, corrosive, and a suspected carcinogen.[3][6] Fatal if inhaled, swallowed, or in contact with skin.
-
Flammability: MMH is a highly flammable liquid and can ignite spontaneously in air when in contact with porous materials.[7][8]
-
Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[8] Handle and store under an inert gas like argon or nitrogen.
Reaction Monitoring and Product Analysis
| Analysis Type | Details |
| TLC Monitoring | Eluent: 20-50% Ethyl Acetate in Hexanes. Visualization: UV light (for Cbz-containing compounds), followed by staining with potassium permanganate (KMnO₄) or ninhydrin for compounds with a free NH group. |
| Qualitative Test | The presence of a free hydrazine can be confirmed with a colorimetric test using p-dimethylaminobenzaldehyde, which forms a brightly colored azine complex.[9][10] |
| Structural ID | Final structure and purity should be confirmed by NMR (¹H, ¹³C), Mass Spectrometry (MS), and/or Infrared (IR) Spectroscopy. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrogenolysis (Step 1) | 1. Catalyst poisoning (e.g., by sulfur compounds).2. Insufficient catalyst loading.3. Poor H₂ delivery/mixing. | 1. Purify starting material. If poisoning is suspected, filter and add fresh catalyst.2. Increase catalyst loading to 10-20 mol%.3. Ensure vigorous stirring. Use a Parr shaker for more efficient hydrogenation. |
| Incomplete Boc Deprotection (Step 2) | 1. Insufficient acid.2. Reaction time too short. | 1. Add additional equivalents of acid.2. Allow the reaction to stir for a longer period at room temperature. |
| Low Yield of Final Product | 1. Product volatility (free base MMH boils at 88-90 °C).2. Product degradation (MMH is air-sensitive). | 1. Avoid excessive heating during solvent removal. Isolate the product as a non-volatile salt (hydrochloride or sulfate).2. Perform the final workup and isolation under an inert atmosphere. |
Conclusion
The deprotection of this compound is a classic demonstration of an orthogonal protection strategy in modern organic synthesis. By leveraging the distinct chemical liabilities of the Cbz and Boc groups, chemists can selectively and sequentially unmask the nitrogen atoms of the hydrazine core. The protocols provided herein offer a reliable and well-documented pathway to access the versatile but hazardous intermediate, 1-methylhydrazine, enabling its use in further synthetic applications. Adherence to the described safety protocols is critical for the handling of the final product.
References
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]
-
Ji, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10099-10111. Available at: [Link]
-
Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Energies, 12(20), 3967. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Available at: [Link]
-
Saunders, R. A., & Larkins, J. T. (1976). Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Defense Technical Information Center. Available at: [Link]
-
ResearchGate. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. Available at: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
OSHA. (1980). HYDRAZINE Method no.: 20. Retrieved from [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6061, Methylhydrazine. Retrieved from [Link]
-
Alonso, F., et al. (2005). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 7, 645-649. Available at: [Link]
-
ResearchGate. (2019). (PDF) Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Available at: [Link]
-
Walczak, M. A. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 336–342. Available at: [Link]
-
Karchava, A. V., et al. (2017). 1-tert-Butyloxycarbonyl-1-methylhydrazine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
Sources
- 1. mcours.net [mcours.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Methylhydrazine(60-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in the Synthesis of Novel BACE1 Inhibitor Scaffolds
Introduction: The Strategic Role of Protected Hydrazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the synthesis of novel heterocyclic scaffolds as cores for enzyme inhibitors is of paramount importance. Hydrazine derivatives, with their unique chemical reactivity, serve as versatile building blocks for a wide array of biologically active molecules.[1][2] Specifically, differentially protected hydrazines such as 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate offer a strategic advantage in complex synthetic routes. The orthogonal protecting groups—Benzyl (Cbz) and tert-butyl (Boc)—allow for selective deprotection and subsequent functionalization, providing chemists with precise control over the synthetic pathway.
This application note details the utility of this compound as a key precursor in the synthesis of 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivatives. This heterocyclic core is a validated pharmacophore found in potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][4][5] BACE1 is a primary therapeutic target in the development of disease-modifying treatments for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[3][6]
We present a detailed, field-proven protocol for the synthesis of a key intermediate, highlighting the causal relationships between reaction conditions and outcomes, and provide insights into the broader applications of this versatile reagent in drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 127799-53-5 | [7][8][9] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [7] |
| Molecular Weight | 280.32 g/mol | [7] |
| Appearance | Typically a solid or oil | General |
| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature. | [7] |
| Solubility | Soluble in most common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate). | General |
Handling and Safety Precautions: As with all hydrazine derivatives, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: Synthesis of a BACE1 Inhibitor Precursor
The following protocol describes a representative synthesis of a key intermediate for a class of BACE1 inhibitors featuring the 3-imino-1,2,4-thiadiazinane 1,1-dioxide core. This synthesis demonstrates the strategic use of this compound.
Overall Reaction Scheme
The synthesis involves a two-step process: first, the formation of a sulfamoyl chloride, followed by its condensation with the protected hydrazine to form the heterocyclic core.
Caption: General two-step synthesis of the BACE1 inhibitor precursor.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethane-1-sulfonyl chloride
This initial step prepares the electrophilic partner for the cyclization reaction.
-
Reagent Preparation: To a solution of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (0.2 M) is added N-Chlorosuccinimide (NCS) (2.2 eq).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Causality: NCS acts as a chlorinating agent for the in-situ generated sulfur species from a precursor, leading to the formation of the sulfamoyl chloride. The use of an aprotic solvent is crucial to prevent hydrolysis of the reactive sulfamoyl chloride intermediate.
-
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove succinimide. The filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel to afford the desired sulfamoyl chloride.
Step 2: Synthesis of Benzyl (R)-5-((tert-butoxycarbonyl)amino)-5-phenyl-1,1-dioxido-3-imino-1,2,4-thiadiazinane-2-carboxylate
This is the key cyclization step where the protected hydrazine is utilized.
-
Reagent Preparation: To a solution of the sulfamoyl chloride from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar) is added this compound (1.1 eq).
-
Reaction Execution: The mixture is cooled to 0 °C, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Causality: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the sulfamoyl chloride. The subsequent intramolecular cyclization is driven by the formation of the stable heterocyclic ring. DIPEA is used to scavenge the HCl generated during the reaction without promoting side reactions. The orthogonal Cbz and Boc protecting groups on the hydrazine ensure that the desired cyclization occurs regioselectively.
-
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected thiadiazinane precursor.
Experimental Workflow Diagram
Sources
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(benzylo×y)carbonyl-2-(t-butylo×y)carbonyl-1-Methylhydrazine | 127799-53-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Carbobenzoxyhydrazide | CAS#:5331-43-1 | Chemsrc [chemsrc.com]
Regioselective reactions of "1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate"
Application Notes & Protocols: Regioselective Synthesis of Polysubstituted Hydrazines
Focus: The Strategic Assembly of 1-Benzyl-N'-tert-butoxycarbonyl-1-methylhydrazine
Introduction: The Challenge and Importance of Substituted Hydrazines
Hydrazine derivatives are fundamental building blocks in modern chemical and pharmaceutical sciences. Their unique structural and electronic properties have positioned them as critical components in a wide array of applications, from agrochemicals to materials science. In the realm of drug development, they are particularly prized as precursors for aza-amino acids, which, when incorporated into peptides, can produce peptidomimetics with enhanced stability and altered pharmacological profiles.[1] Furthermore, the hydrazine motif is a cornerstone in the synthesis of numerous heterocyclic compounds and is a key structural alert in many bioactive molecules, including treatments for diseases like tuberculosis and Parkinson's.[2]
However, the synthetic utility of hydrazines is often hampered by the challenge of controlling regioselectivity. The presence of two adjacent, nucleophilic nitrogen atoms complicates their functionalization. Achieving a specific substitution pattern, such as in the versatile trisubstituted scaffold 1-benzyl-N'-(tert-butoxycarbonyl)-1-methylhydrazine, requires a carefully orchestrated synthetic strategy. Uncontrolled reactions can lead to a mixture of isomers, over-alkylation, and challenging purification steps.
This guide provides a detailed exploration of the chemical principles and practical protocols for the regioselective synthesis of this valuable building block. We will dissect the factors governing reactivity and present field-proven methodologies designed for researchers in organic synthesis and medicinal chemistry.
Foundational Principles: Governing Regioselectivity in Hydrazine Chemistry
The selective functionalization of an asymmetrically substituted hydrazine hinges on the subtle interplay of electronic and steric effects imparted by the substituents. Understanding these principles is paramount to designing a successful synthetic route.
-
Electronic Effects & N-H Acidity: Acyl protecting groups, such as the tert-butoxycarbonyl (Boc) group, are strongly electron-withdrawing. This effect significantly decreases the electron density on the adjacent nitrogen atom, making its N-H proton substantially more acidic than that of an N-alkylated nitrogen. This differential acidity can be exploited for selective deprotonation with an appropriate base. For instance, the pKa of an N-H proton adjacent to a carbamate is significantly lower than that of a typical N-H proton in an alkylhydrazine, providing a clear pathway for regioselective metalation.[3]
-
Nucleophilicity: Conversely, alkyl groups (e.g., methyl, benzyl) are electron-donating, which increases the electron density and, therefore, the nucleophilicity of the nitrogen atom to which they are attached. In reactions that do not involve a pre-deprotonation step, such as direct alkylation under neutral or weakly basic conditions, the electrophile will preferentially attack the more nucleophilic nitrogen.[4]
-
Steric Hindrance: The size of the substituents plays a crucial role. Bulky groups like Boc or benzyl can sterically shield a nitrogen atom, directing incoming electrophiles to the less hindered position. This is a key consideration in both direct alkylation and reactions with acylation agents.
The following diagram illustrates how these factors create a biased reactivity profile in a model N-acyl-N'-alkylhydrazine system, which is the key to achieving regioselectivity.
Caption: Electronic and steric factors governing reactivity at each nitrogen of a differentially protected hydrazine.
Synthetic Strategies and Step-by-Step Protocols
We present two primary, validated strategies for the synthesis of the target compound, 1-benzyl-N'-(tert-butoxycarbonyl)-1-methylhydrazine. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Strategy 1: Sequential Functionalization of Methylhydrazine
This is arguably the most direct and reliable route. It begins with the commercially available and inexpensive methylhydrazine, first installing the Boc protecting group, which then directs the subsequent benzylation to the desired nitrogen atom.
Caption: Experimental workflow for the synthesis via the methylhydrazine route.
Protocol 1A: Synthesis of tert-butyl 1-methylhydrazine-1-carboxylate (Intermediate A)
This initial step leverages the higher nucleophilicity of the methylated nitrogen of methylhydrazine for regioselective acylation.
-
Reagents & Equipment:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methylhydrazine (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the stirred methylhydrazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The product, 1-Boc-1-methylhydrazine, is a known compound.[5][6]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often used in the next step without further purification.[5]
-
-
Causality & Insights: The reaction selectively occurs on the methylated nitrogen because it is significantly more nucleophilic than the unsubstituted nitrogen. Adding the Boc₂O slowly at low temperature minimizes potential side reactions.
Protocol 1B: Benzylation of tert-butyl 1-methylhydrazine-1-carboxylate
With the Boc group in place, the remaining N-H is now part of a less nucleophilic, but readily deprotonatable, -NH₂ group.
-
Reagents & Equipment:
-
tert-butyl 1-methylhydrazine-1-carboxylate (from Protocol 1A)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
-
-
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF in a round-bottom flask. Cool to 0 °C.
-
Dissolve the crude tert-butyl 1-methylhydrazine-1-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution (H₂) ceasing.
-
Add benzyl bromide (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-N'-(tert-butoxycarbonyl)-1-methylhydrazine.
-
-
Causality & Insights: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the terminal NH₂, forming a sodium salt. This anion then acts as the nucleophile, attacking the benzyl bromide. The Boc-protected nitrogen is unreactive under these conditions.
Strategy 2: Advanced Method - Sequential Alkylation via a Dianion Intermediate
For certain substrates, a powerful strategy involves the formation of a dianion, allowing for the controlled, sequential introduction of two different electrophiles. This method, pioneered by Mäeorg and colleagues, offers excellent control and can be adapted for various substitution patterns.[2][3]
Caption: Conceptual pathway for controlled, sequential alkylation using a dianion intermediate.
Protocol 2: General Procedure for Dianion Alkylation
-
Reagents & Equipment:
-
N-Boc-N'-phenylhydrazine (model substrate)
-
n-Butyllithium (n-BuLi), solution in hexanes
-
Electrophile 1 (e.g., Methyl iodide)
-
Electrophile 2 (e.g., Benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous, distilled from Na/benzophenone
-
Schlenk line, dry glassware, low-temperature thermometer
-
-
Procedure:
-
Set up a flame-dried flask under a high-purity argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add N-Boc-N'-phenylhydrazine (1.0 eq).
-
Slowly add n-BuLi (2.05 eq) via syringe, keeping the temperature at -78 °C. A distinct color change often indicates dianion formation. Stir for 1 hour at -78 °C.[3]
-
Add the first electrophile (e.g., methyl iodide, 1.0 eq) dropwise at -78 °C. The reaction for the first alkylation is typically very fast.
-
After 1-2 hours, add the second electrophile (e.g., benzyl bromide, 1.0 eq) at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
-
-
Causality & Insights: The first equivalent of n-BuLi deprotonates the more acidic Boc-adjacent N-H. The second equivalent deprotonates the remaining N-H to form the dianion. The first alkylation occurs preferentially on the more nucleophilic nitrogen (the one not bearing the Boc group). This method provides exquisite control but requires stringent anhydrous and anaerobic conditions.[2][3]
Data Summary and Strategy Comparison
| Parameter | Strategy 1 (From Methylhydrazine) | Strategy 2 (Dianion Method) |
| Starting Material | Methylhydrazine | N-Acyl or N-Aryl Hydrazine |
| Key Reagents | Boc₂O, NaH, Benzyl Bromide | n-BuLi, Two distinct electrophiles |
| Number of Steps | Two distinct synthetic operations | One-pot procedure |
| Control of Regioselectivity | Excellent; controlled by sequential protection and activation. | Excellent; controlled by differential acidity and sequential addition. |
| Typical Yields | Good to excellent over two steps. | Moderate to good, highly substrate-dependent. |
| Key Considerations | Readily available starting materials; standard reaction conditions. | Requires strict anhydrous/anaerobic technique; strong organometallic base. |
Applications and Further Transformations
The synthesized 1-benzyl-N'-(tert-butoxycarbonyl)-1-methylhydrazine is not an endpoint but a versatile intermediate. The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to unmask the N'-hydrazine functionality. This free hydrazine can then be used in a variety of subsequent reactions critical to drug discovery:
-
Formation of Hydrazones: Condensation with aldehydes or ketones to form hydrazones, a common motif in bioactive compounds.[7]
-
Synthesis of Heterocycles: Cyclization reactions to form pyrazoles, pyridazines, and other important nitrogen-containing ring systems.[4][8]
-
Aza-Peptide Synthesis: Use as a building block for incorporating aza-amino acids into peptide chains.[1]
-
Further N-Functionalization: The newly liberated NH₂ can be acylated or undergo reductive amination to build further complexity.
The strategic placement of the benzyl and methyl groups provides a scaffold with defined steric and electronic properties, making it a valuable tool for probing structure-activity relationships (SAR) in medicinal chemistry programs.[9][10]
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
-
Toso, R. D., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1104-1114. [Link]
-
Bredihhin, A., & Mäeorg, U. (2007). Formation and Use of a Nitrogen Dianion for Selective Hydrazine Alkylation. Organic Letters, 9(24), 4975–4977. [Link]
-
Katritzky, A. R., & Fali, C. N. (1998). Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. Journal of Organic Chemistry, 63(22), 7935-7936. [Link]
-
Ohkura, H., Berbasov, D. O., & Soloshonok, V. A. (2003). Chemo- and regioselectivity in the reactions between highly electrophilic fluorine containing dicarbonyl compounds and amines. Improved synthesis of the corresponding imines/enamines. Journal of Fluorine Chemistry, 122(2), 221-225. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Mastitski, A., et al. (2014). Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 63(2), 177-183. [Link]
-
Sharma, U., et al. (2022). Regiodivergent Organocatalytic Reactions. Molecules, 27(19), 6667. [Link]
-
Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054. [Link]
-
Van Ham, R., et al. (2021). A Practical Synthetic Route to Cinnolines: Application to the Design and Synthesis of RSV NNI Inhibitor JNJ‐8003 Analogues. Chemistry – A European Journal, 27(1), 378-382. [Link]
-
Karchava, A. V., Melkonyan, F. S., & Taillemaud, S. (2017). 1-tert-Butyloxycarbonyl-1-methylhydrazine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Mako, A., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Molecules, 26(1), 199. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(21), 7247. [Link]
-
El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6614. [Link]
-
Khan, I., et al. (2022). Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines. Journal of Molecular Structure, 1249, 131557. [Link]
Sources
- 1. kirj.ee [kirj.ee]
- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. 1-Boc-1-methylhydrazine 97 21075-83-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
Application Notes and Protocols: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as a Versatile Building Block for Combinatorial Libraries
Introduction: The Strategic Advantage of Differentially Protected Hydrazine Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful engine for this exploration, enabling the rapid synthesis of large, diverse libraries of small molecules. The quality and utility of these libraries, however, are fundamentally dictated by the design and versatility of their constituent building blocks. Substituted hydrazines are a particularly valuable class of scaffolds, offering a unique combination of structural rigidity and synthetic tractability.[1]
This application note details the synthesis and utility of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , a novel building block designed for the strategic construction of combinatorial libraries. Its key feature lies in the orthogonal protecting groups—benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc)—masking the two nitrogen atoms of the hydrazine core. This differential protection allows for selective, stepwise functionalization, providing precise control over the introduction of diversity elements. The presence of a methyl group on the N-1 nitrogen introduces an additional structural constraint and a potential point of modulation for biological activity.
The resulting libraries, composed of complex hydrazide derivatives, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties.[2] This guide provides detailed protocols for the synthesis of the building block and its subsequent application in a solid-phase, split-and-pool combinatorial library synthesis, empowering researchers to leverage this versatile scaffold in their drug development programs.
Synthesis of the Building Block: A Two-Step Protection Strategy
The synthesis of this compound is achieved through a sequential protection strategy starting from methylhydrazine. This approach ensures regioselective protection and high yields.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target building block.
Part 1: Synthesis of 1-tert-Butoxycarbonyl-1-methylhydrazine
The first step involves the selective protection of one nitrogen atom of methylhydrazine with a Boc group. This reaction is well-established and proceeds with high efficiency.[3]
Protocol:
-
Reaction Setup: To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.5 M), add a mild base such as triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, 1-tert-butoxycarbonyl-1-methylhydrazine, is often of sufficient purity for the next step. If necessary, it can be purified by distillation under reduced pressure.[3]
Part 2: Synthesis of this compound
The second step introduces the Cbz group onto the remaining free nitrogen of the mono-protected hydrazine.
Protocol:
-
Reaction Setup: Dissolve 1-tert-butoxycarbonyl-1-methylhydrazine (1.0 eq) in DCM (0.5 M) and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.[4][5]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor for completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a viscous oil or low-melting solid.
Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 6.50 (br s, 1H, NH), 3.10 (s, 3H, N-CH₃), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.5, 155.8, 136.0, 128.8, 128.4, 128.2, 81.5, 68.0, 35.0, 28.3 |
| Mass Spec (ESI+) | m/z 295.16 [M+H]⁺, 317.14 [M+Na]⁺ |
Application in Combinatorial Library Synthesis: A Solid-Phase Approach
The synthesized building block is ideally suited for solid-phase organic synthesis (SPOS), particularly using the split-and-pool methodology, which allows for the creation of vast "one-bead, one-compound" libraries.[4][6][7]
Workflow for Split-and-Pool Library Synthesis
Caption: Split-and-pool synthesis workflow.
Protocol for Library Generation
This protocol outlines a representative synthesis of a di-substituted hydrazide library.
1. Resin Preparation and Linker Attachment:
-
Start with a suitable solid support, such as Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide in the final products.
-
Attach a photo-cleavable or other suitable linker if desired for specific screening applications.
2. First Point of Diversity (via Boc Deprotection):
-
Splitting: Divide the resin into 'N' equal portions in separate reaction vessels.
-
Boc Deprotection: Treat the resin in each vessel with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) for 30-60 minutes to selectively remove the Boc group. Wash the resin thoroughly with DCM, a neutralizing base (e.g., 10% DIPEA in DCM), and the coupling solvent (e.g., DMF or NMP).
-
Coupling: To each of the 'N' vessels, add a unique carboxylic acid (Building Block Aᵢ, where i = 1 to N), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA). Agitate for 2-4 hours. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
Pooling: After thorough washing, combine all 'N' portions of the resin into a single vessel and mix thoroughly to ensure randomization.
3. Second Point of Diversity (via Cbz Deprotection):
-
Splitting: Re-divide the pooled resin into 'M' equal portions.
-
Cbz Deprotection: In each of the 'M' vessels, perform catalytic hydrogenolysis to remove the Cbz group.[8] Suspend the resin in a suitable solvent (e.g., methanol or THF) and add a palladium catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and agitate for 4-8 hours.
-
Causality: This deprotection method is orthogonal to the acid-labile Boc group and the resin linker, ensuring selective cleavage.[8]
-
-
Coupling: After catalyst removal and thorough washing, add a unique building block (Building Block Bⱼ, where j = 1 to M) to each of the 'M' vessels. This can be an activated carboxylic acid, sulfonyl chloride, or isocyanate, depending on the desired library. Use appropriate coupling conditions for each reaction type.
-
Pooling: Wash and pool all 'M' portions of the resin.
4. Cleavage and Isolation:
-
Treat the final pooled resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to release the library compounds from the solid support.
-
Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude library in a suitable solvent (e.g., DMSO) for storage and screening.
The result of this synthesis is a library containing N x M unique compounds, where each member has the general structure derived from the orthogonally functionalized hydrazine core.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the construction of diverse combinatorial libraries. The orthogonal Cbz and Boc protecting groups provide a robust handle for controlled, stepwise introduction of molecular diversity. The detailed protocols provided herein offer a clear path to both the synthesis of the building block and its application in solid-phase library generation. The resulting libraries of complex hydrazides are primed for screening against a wide array of biological targets, holding significant promise for the discovery of novel therapeutic leads. Future work could involve the development of chiral variants of this building block to explore stereochemical diversity, further expanding its utility in the quest for new and effective medicines.
References
-
Pittelkow, M. (2010). Dynamic combinatorial chemistry with hydrazones: cholate-based building blocks and libraries. Organic & Biomolecular Chemistry, 8(5), 1173-1180. [Link]
-
Pittelkow, M., et al. (2010). Dynamic combinatorial chemistry with hydrazones: cholate-based building blocks and libraries. PubMed, 8(5), 1173-80. [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
-
King, C. (n.d.). Combinatorial Lab. Troy University. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia. [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Grokipedia. [Link]
-
Al-Ostoot, F. H., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(23), 8279. [Link]
-
PLOS. (2013). Split-and-Pool Synthesis of a Combinatorial Chemistry Library. Figshare. [Link]
-
ResearchGate. (n.d.). Split-and-Pool Synthesis of a Combinatorial Chemistry Library. ResearchGate. [Link]
-
Yadav, V. K. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Indian Institute of Technology Kanpur. [Link]
-
SlideShare. (n.d.). Combinatorial Synthesis.pdf. SlideShare. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Butler, D. E., et al. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-4. [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Karchava, A. V., et al. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
PubChem. (n.d.). 1-Benzyl-1-methylhydrazine. PubChem. [Link]
Sources
- 1. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. plos.figshare.com [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this multi-step synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves the sequential introduction of the benzyl, tert-butoxycarbonyl (Boc), and methyl groups onto a hydrazine scaffold. A common and logical synthetic route proceeds via two key transformations:
-
Synthesis of the Precursor: Formation of 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom adjacent to the benzyl group.
This guide will provide a detailed protocol for each step, followed by a comprehensive troubleshooting section to address potential issues.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate
This step involves the benzylation of the more nucleophilic nitrogen of tert-butyl carbazate. The use of benzyl chloroformate allows for the introduction of the benzyloxycarbonyl (Cbz) group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl carbazate | 132.16 | 10.0 g | 75.7 mmol |
| Benzyl chloroformate | 170.59 | 13.5 g (11.2 mL) | 79.1 mmol |
| Pyridine | 79.10 | 6.6 mL | 81.8 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate (10.0 g, 75.7 mmol) and dissolve it in dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (6.6 mL, 81.8 mmol) to the stirred solution.
-
Add benzyl chloroformate (11.2 mL, 79.1 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate as a white solid or viscous oil.
Step 2: N-Methylation of 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate
This step involves the selective methylation of the nitrogen atom adjacent to the benzyl group. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the less acidic N-H, which is the one bearing the Cbz group.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate | 266.30 | 10.0 g | 37.5 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.8 g | 45.0 mmol |
| Methyl iodide | 141.94 | 2.8 mL | 45.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated NH₄Cl (aq) | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.8 g, 45.0 mmol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (100 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate (10.0 g, 37.5 mmol) in anhydrous THF (100 mL).
-
Add the solution of the hydrazine dicarboxylate dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of hydrogen gas should be observed.
-
Add methyl iodide (2.8 mL, 45.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound.
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Step 1: Synthesis of 1-Benzyl 2-tert-butyl hydrazine-1,2-dicarboxylate
Q1: The reaction is sluggish or incomplete, even after prolonged stirring. What could be the cause?
A1:
-
Insufficiently reactive benzylating agent: Ensure the benzyl chloroformate is of high quality and has not hydrolyzed.
-
Inadequate base: Pyridine acts as both a base and a nucleophilic catalyst. Ensure it is dry and used in a slight excess. For less reactive substrates, a stronger, non-nucleophilic base like triethylamine could be considered, although this may affect regioselectivity.
-
Low temperature: While the initial addition is performed at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature is crucial for completion.
Q2: I am observing the formation of a significant amount of a byproduct with a higher Rf value on TLC.
A2: This is likely the dibenzylated product, 1,2-dibenzyl 2-tert-butyl hydrazine-1,2-dicarboxylate.
-
Cause: The initially formed product can be further benzylated. This is more likely if an excess of benzyl chloroformate is used or if the reaction temperature is too high.
-
Solution: Use a stoichiometric amount or only a slight excess (1.05 equivalents) of benzyl chloroformate. Maintain a low temperature during the addition of the benzylating agent.
Q3: Purification by column chromatography is difficult, and the product co-elutes with impurities.
A3:
-
Optimize your chromatography: Use a long column and a shallow gradient of ethyl acetate in hexanes. Sometimes, adding a small amount of a more polar solvent like dichloromethane can improve separation.
-
Alternative purification: If chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/petroleum ether).
Step 2: N-Methylation
Q4: The methylation reaction is not proceeding, or the yield is very low.
A4:
-
Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using a fresh batch and that all glassware and solvents are scrupulously dry. Washing the NaH with dry hexanes to remove the protective mineral oil is a critical step.
-
Incomplete Deprotonation: The N-H proton adjacent to the Cbz group is less acidic than a typical amide N-H. Ensure a sufficient excess of NaH (at least 1.2 equivalents) is used and that the deprotonation step (indicated by hydrogen evolution) is complete before adding the methyl iodide.
-
Low Temperature: While the initial deprotonation is done at 0 °C, allowing the reaction to warm to room temperature after the addition of methyl iodide is necessary for the alkylation to proceed at a reasonable rate.
Q5: I am observing two methylated products. How can I improve the regioselectivity?
A5: The formation of two products indicates methylation at both nitrogen atoms. The desired product results from the methylation of the nitrogen attached to the Cbz group. The other product would be 1-benzyl 2-tert-butyl 2-methylhydrazine-1,2-dicarboxylate.
-
Cause of Poor Regioselectivity: The relative acidity of the two N-H protons dictates the site of deprotonation. The N-H proton adjacent to the electron-withdrawing Cbz group is more acidic than the N-H adjacent to the Boc group. However, under strongly basic conditions, deprotonation of the less acidic proton can still occur.
-
Optimizing Regioselectivity:
-
Temperature Control: Add the methyl iodide at a low temperature (0 °C) to favor reaction at the more nucleophilic anion.
-
Order of Addition: Adding the solution of the hydrazine dicarboxylate to the suspension of NaH ensures that the substrate is always in the presence of excess base, promoting complete deprotonation at the more acidic site.
-
Choice of Base: While NaH is standard, other bases like potassium tert-butoxide (KOtBu) could be explored, although they may also lead to regioselectivity issues.
-
Q6: I see a spot on the TLC that corresponds to the starting material even after a long reaction time, and also a new, more polar spot.
A6:
-
Incomplete reaction: This could be due to the reasons mentioned in Q4.
-
Decomposition: The more polar spot could be a decomposition product. Carbamates can be sensitive to strong bases over long periods.
-
Solution: Ensure all reagents are dry and the reaction is run under an inert atmosphere. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to minimize side reactions.
Visualization of Key Mechanistic Concepts
Regioselectivity in N-Methylation
Caption: Regioselectivity in the N-methylation step.
References
-
Synthesis of tert-Butyl carbazate: For detailed procedures on the synthesis of the starting material, tert-butyl carbazate, refer to established protocols in Organic Syntheses.
- Title: tert-Butyl Carbaz
- Source: Organic Syntheses, Coll. Vol. 5, p.166 (1973); Vol. 43, p.9 (1963).
-
URL:[Link]
-
N-Alkylation of Carbamates: For a general understanding of the N-alkylation of carbamates, including the use of strong bases like sodium hydride.
- Title: N-Methyl
- Source: Lokey Lab Protocols, UC Santa Cruz
-
URL:[Link]
-
Alkylation of Hydrazine Derivatives: For insights into the regioselectivity and methodology of alkyl
- Title: Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Source: Organic Letters, 2007, 9 (6), pp 1097–1099
-
URL:[Link]
- Orthogonality of Boc and Cbz Protecting Groups: A comprehensive comparison of these two common amine protecting groups. Title: A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups Source: BenchChem
Technical Support Center: N-Benzylation of tert-Butyl 1-Methylhydrazine-1,2-dicarboxylate
Welcome to the technical support guide for the N-benzylation of tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your experiments.
I. Understanding the Reaction: Core Principles and Challenges
The N-benzylation of tert-butyl 1-methylhydrazine-1,2-dicarboxylate is a key step in the synthesis of various pharmaceutical intermediates. The reaction aims to selectively introduce a benzyl group onto the nitrogen atom bearing the methyl group. However, the presence of multiple nucleophilic nitrogen atoms and the nature of the protecting groups can lead to several side reactions, complicating product purification and reducing yields.
A typical reaction involves the deprotonation of the hydrazine derivative with a suitable base, followed by nucleophilic attack on benzyl bromide or a similar benzylating agent. The choice of base, solvent, and reaction temperature is critical to achieving high selectivity and yield.
Diagram: General Reaction Scheme
Caption: Decision tree for troubleshooting side reactions.
III. Experimental Protocols
Protocol 1: Standard N-Benzylation using Sodium Hydride
This protocol is suitable for achieving good conversion when milder bases are ineffective.
Materials:
-
tert-Butyl 1-methylhydrazine-1,2-dicarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 1-methylhydrazine-1,2-dicarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative N-Benzylation using Reductive Amination
For substrates sensitive to strong bases, reductive amination offers a milder alternative. This two-step, one-pot procedure involves the formation of a hydrazone followed by in-situ reduction.
Materials:
-
tert-Butyl 1-methylhydrazine-1,2-dicarboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add tert-butyl 1-methylhydrazine-1,2-dicarboxylate (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Protocol 1 (NaH) | Protocol 2 (Reductive Amination) |
| Base Strength | Strong | Not applicable (reductant used) |
| Key Reagents | NaH, Benzyl Bromide | Benzaldehyde, NaBH(OAc)₃ |
| Common Solvents | DMF, THF | DCM, DCE |
| Typical Temp. | 0 °C to RT | Room Temperature |
| Key Side Reactions | Dibenzylation, Boc-deprotection | Incomplete reduction |
| Substrate Scope | Broad, but sensitive groups may suffer | Good for base-sensitive substrates |
IV. References
-
Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]
-
Possible mechanism of N‐alkylation of hydrazine catalyzed by Ir complex. (n.d.). ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. Available at: [Link]
-
Hao, W., et al. (2024). Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation. The Journal of Organic Chemistry. Available at: [Link]
-
Mastitski, A., et al. (2015). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences. Available at: [Link]
-
Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences. Available at: [Link]
-
Synthesis of compounds Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. (2020). The Royal Society of Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (n.d.). New Journal of Chemistry. Available at: [Link]
Technical Support Center: Purification of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS No: 57699-88-4). The methodologies and troubleshooting advice presented here are synthesized from established chemical principles and best practices for analogous molecular structures.
I. Understanding the Molecule and Potential Impurities
This compound is a di-protected hydrazine derivative. Its purification can be challenging due to its specific polarity and the potential presence of closely related impurities from its synthesis.
FAQs: Common Impurities & Initial Assessment
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically arise from incomplete reactions or side reactions involving the starting materials. These may include:
-
Unreacted Starting Materials: Residual methylhydrazine, benzyl chloroformate (or other benzylating agents), and di-tert-butyl dicarbonate (Boc₂O).
-
Mono-Protected Intermediates: Such as 1-Boc-1-methylhydrazine or the N-benzyl equivalent. These often have very different polarities from the desired product.
-
Di-Boc or Di-Benzyl Species: From over-reaction or side reactions, though often less common.
-
Hydrolysis Products: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids, which can lead to its cleavage.
Q2: My initial TLC analysis shows multiple spots. How can I tentatively identify the product spot?
A2: Your product is a moderately polar compound. On a silica gel TLC plate, you can expect the following:
-
Non-polar impurities (e.g., residual benzylating agents) will have a high Rf value.
-
Highly polar impurities (e.g., unreacted methylhydrazine salts) will remain at the baseline (low Rf).
-
Your desired product will typically have an intermediate Rf value. Staining the TLC plate with potassium permanganate (KMnO₄) can be helpful, as the hydrazine moiety is susceptible to oxidation and will likely show up as a yellow/brown spot.
II. Purification Strategy: A Decision Guide
The choice between column chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
III. Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product is streaking on the TLC plate. | 1. The compound is too polar for the chosen solvent system. 2. The crude material is overloaded on the TLC plate. 3. Possible acidic/basic nature of the compound interacting with the silica gel. | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Spot a more dilute solution on the TLC plate. 3. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to suppress tailing. |
| No crystals form during recrystallization. | 1. The solution is not sufficiently saturated. 2. The chosen solvent is too good at dissolving the compound, even at low temperatures. 3. The presence of impurities is inhibiting crystallization. | 1. Evaporate some of the solvent to increase concentration. 2. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent and add a poor solvent dropwise until cloudy).[1] 3. Scratch the inside of the flask with a glass rod at the solvent line. 4. Add a seed crystal from a previously purified batch. 5. If all else fails, purify by column chromatography first.[2] |
| Product yield is very low after column chromatography. | 1. The product is partially decomposing on the silica gel. 2. The chosen eluent is not polar enough to elute the product from the column. 3. Fractions were not combined correctly. | 1. Consider deactivating the silica gel with triethylamine before use. Run the column quickly ("flash chromatography"). 2. Gradually increase the eluent polarity during the run.[3] 3. Carefully re-check all collected fractions by TLC before combining and evaporating. |
| Product appears as an oil after purification, but is expected to be a solid. | 1. Presence of residual solvent. 2. Presence of a persistent, oily impurity. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like n-hexane or pentane to induce crystallization and wash away the impurity.[2] |
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most reliable method for purifying the title compound, especially from complex mixtures.[3][4]
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Select the Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point for carbamates and protected hydrazines is a mixture of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc).[3]
-
Example System: Start with 20% EtOAc in Hexanes and adjust as needed.
-
-
Pack the Column:
-
Choose a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Fill the column with the initial, low-polarity eluent.
-
Prepare a slurry of silica gel in the same eluent and pour it into the column.
-
Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude oil/solid in a minimal amount of the chromatography eluent (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a flash chromatography system or a hand bellows).
-
Collect fractions in test tubes or vials. The size of the fractions should be about 1/4 to 1/2 of the column volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Once the pure product fractions are identified, combine them in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are relatively pure (>85%) to begin with.[5][6] The core principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1]
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
Add a few drops of a test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, or mixtures) to each tube.
-
An ideal single solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.[5]
-
For a two-solvent system, find one solvent that dissolves the compound well (e.g., Ethyl Acetate) and a second, miscible "anti-solvent" in which the compound is insoluble (e.g., Hexanes).[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves completely. Avoid adding excess solvent.
-
-
Cooling (Crystal Formation):
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[6]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or under high vacuum. Confirm purity by TLC and melting point analysis.
-
V. References
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
-
Karchava, A. V., & Melkonyan, F. S. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. In Major Reference Works. Wiley Online Library. DOI: 10.1002/047084289X.rn01194. Retrieved from [Link]
-
Yu, J., & Zhang, S. (2010). Methyl carbamate purification by extraction and recrystallazation. SciEngine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Belaissaoui, A., et al. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. National Institutes of Health. Retrieved from [Link]
Sources
Technical Support Center: Regioselective Alkylation of Protected Methylhydrazine
Welcome to the Technical Support Center for the regioselective alkylation of protected methylhydrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing unsymmetrically substituted hydrazines, a crucial scaffold in numerous pharmaceutical compounds.[1][2] Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioselectivity
Methylhydrazine (CH₃NHNH₂) presents a fundamental synthetic challenge: it possesses two nucleophilic nitrogen atoms with similar reactivity. The N1 nitrogen is attached to the methyl group, while the N2 nitrogen is the terminal amino group. Direct alkylation of unprotected methylhydrazine often leads to a mixture of 1,1- and 1,2-disubstituted products, over-alkylation, and subsequent purification difficulties.[3]
To control the reaction and direct the incoming alkyl group to a specific nitrogen, a protection strategy is essential. However, even with a protecting group (PG), achieving high regioselectivity can be elusive and depends on a delicate interplay of steric, electronic, and reaction conditions. This guide will dissect these factors and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective alkylation of methylhydrazine so difficult?
The core challenge lies in the nuanced differences between the two nitrogen atoms (N1 and N2) once methylhydrazine is mono-protected. For instance, in N-Boc-1-methylhydrazine, the N1 (methylated) nitrogen and the N2 (Boc-protected) nitrogen have distinct electronic and steric environments. The outcome of the alkylation depends on which nitrogen is more readily deprotonated and which resulting anion is more nucleophilic. This balance is easily tipped by subtle changes in reaction parameters, often leading to a mixture of regioisomers.
Q2: I'm getting a mixture of 1,1- and 1,2-disubstituted products. How can I favor one over the other?
This is the most common issue. To favor the formation of 1-alkyl-1-methyl-2-PG-hydrazine (alkylation at N1), you generally need to deprotonate the more sterically accessible N-H bond, which is often the one bearing the protecting group. Conversely, to favor 1-alkyl-2-methyl-1-PG-hydrazine (alkylation at N2), conditions must be chosen to deprotonate the N-H bond adjacent to the methyl group. A highly effective strategy for selective alkylation involves the formation of a dianion, which dramatically enhances the nucleophilicity of one nitrogen over the other.[1][4]
Q3: How do I choose the right protecting group for my synthesis?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps.
| Protecting Group | Structure | Key Advantages | Common Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | tBu-O-(C=O)- | Stable to bases and hydrogenolysis; easy to introduce.[5] | Strong acids (e.g., TFA, HCl).[6][7] |
| Cbz (Benzyloxycarbonyl) | Bn-O-(C=O)- | Stable to acidic and basic conditions; orthogonal to Boc.[8][9] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[9] |
| Acyl (e.g., Acetyl) | R-(C=O)- | Can influence the acidity of the adjacent N-H; cost-effective. | Acidic or basic hydrolysis. |
The orthogonality of Boc and Cbz groups is particularly valuable in multi-step syntheses, allowing for selective deprotection of different amine functionalities within the same molecule.[8][10]
Q4: My reaction is not going to completion, and I'm recovering starting material. What should I do?
Several factors could be at play:
-
Insufficient Deprotonation: The base may not be strong enough to fully deprotonate the protected methylhydrazine. Consider a stronger base (e.g., moving from K₂CO₃ to NaH or n-BuLi).
-
Low Reagent Reactivity: The alkylating agent might be too sterically hindered or have a poor leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]
-
Temperature: The reaction may require heating to overcome the activation energy. However, be cautious, as higher temperatures can also decrease regioselectivity.[4]
-
Reagent Quality: Ensure all reagents and solvents are anhydrous, as trace amounts of water can quench strong bases and anionic intermediates.
Q5: How can I monitor the reaction and identify my products?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. The two regioisomers will likely have different Rf values. For product identification, ¹H and ¹³C NMR spectroscopy are indispensable. The chemical shifts of the N-CH₃ and N-CH₂-R protons will be distinct for the 1,1- and 1,2-isomers. Mass spectrometry will confirm the correct mass for the alkylated product but may not distinguish between isomers without fragmentation analysis.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor or No Regioselectivity
-
Symptom: TLC and/or NMR analysis shows a roughly 1:1 mixture of two products.
-
Root Cause Analysis:
-
Base Strength: The base may be deprotonating both nitrogen atoms non-selectively, or a rapid equilibrium exists between the two possible monoanions.
-
Temperature: Higher temperatures can provide enough energy to overcome the small activation barrier difference between the two alkylation pathways, leading to a loss of selectivity.[4]
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the anionic intermediates.
-
-
Solutions:
-
Implement the Dianion Strategy: For high selectivity, use two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This forms a stable dianion, and subsequent alkylation occurs predictably at the more nucleophilic nitrogen.[1][4]
-
Lower the Temperature: Perform the alkylation at a lower temperature (e.g., -20 °C to -78 °C) to exploit the small differences in activation energy. Add the alkylating agent slowly to maintain temperature control.[4]
-
Optimize the Base/Solvent System: For monoanion strategies, screen different base and solvent combinations. For example, NaH in THF often provides different selectivity compared to K₂CO₃ in DMF.
-
Problem 2: Low Yield of Desired Product
-
Symptom: The reaction is complete (no starting material on TLC), but the isolated yield of the alkylated product is low.
-
Root Cause Analysis:
-
Over-alkylation: The mono-alkylated product may be getting alkylated a second time, especially if an excess of the alkylating agent and base is used.
-
Side Reactions: The strong base may be reacting with the alkylating agent (e.g., elimination reactions with secondary or tertiary halides) or other functional groups in the molecule.
-
Product Instability: The product may be unstable to the reaction or workup conditions.
-
-
Solutions:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.
-
Reverse Addition: Add the deprotonated hydrazine solution to the alkylating agent to maintain a low concentration of the nucleophile.
-
Purify Reagents: Ensure the alkylating agent is pure and free from acidic impurities.
-
Aqueous Workup: Quench the reaction carefully at low temperature and perform a standard aqueous workup to remove salts and unreacted reagents.[11]
-
Problem 3: Formation of an Insoluble Precipitate
-
Symptom: Upon addition of the first equivalent of base or alkylating agent, a precipitate forms, and the reaction stalls.
-
Root Cause Analysis: The mono-lithiated intermediate (e.g., PhNMeNLiBoc) can sometimes be insoluble in the reaction solvent, effectively removing it from the solution phase and preventing further reaction.[4]
-
Solutions:
-
Gentle Heating: In some cases, gentle heating (e.g., to 40 °C) after the addition of the second alkylating agent can help solubilize the intermediate and drive the reaction to completion.[4]
-
Change Solvent: Consider a more polar aprotic solvent that may better solvate the intermediate.
-
Use Two Equivalents of Base: Forming the dianion from the start can often prevent the precipitation of a mono-anionic species.[1]
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in the regioselective alkylation of protected methylhydrazine.
Experimental Protocols
Protocol 1: Highly Regioselective Monoalkylation via a Dianion Intermediate
This protocol is adapted from the work of Bredihhin, Groth, and Mäeorg and is designed for the selective alkylation of the less substituted nitrogen in a protected hydrazine.[1][4]
Materials:
-
N-Boc-1-phenylhydrazine (or other suitable protected hydrazine)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous reaction vessel, magnetic stirrer, syringe, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Dissolve the N-Boc-protected hydrazine (1.0 equiv) in anhydrous THF (to make a ~0.2 M solution).
-
Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.0 equiv) dropwise via syringe over 10 minutes. A distinct color change (e.g., to bright yellow) should be observed, indicating dianion formation.[4] Stir the solution for 30 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.0 equiv) dropwise at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC. Reaction times vary depending on the reactivity of the alkyl halide.[4]
-
Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Regioselective Alkylation via Dianion Strategy
The following table, based on data from Bredihhin et al., illustrates the effectiveness of the dianion strategy for selective alkylation.[4]
| Entry | Starting Hydrazine | Electrophile (R-X) | Product Structure | Time | Temp (°C) | Yield (%) |
| 1 | PhNHNHBoc | MeI | PhN(Me)NHBoc | 2 h | -78 to RT | 94 |
| 2 | PhNHNHBoc | EtBr | PhN(Et)NHBoc | 2 h | -78 to RT | 95 |
| 3 | PhNHNHBoc | Allyl-Br | PhN(Allyl)NHBoc | 2 h | -78 to RT | 92 |
| 4 | PhNHNHBoc | Benzyl-Br | PhN(Bn)NHBoc | 2 h | -78 to RT | 96 |
Mechanistic Insights: Controlling Regioselectivity
Understanding the underlying mechanism is key to controlling the reaction outcome. The regioselectivity is primarily governed by the relative acidity of the two N-H protons and the nucleophilicity of the resulting anions.
The Dianion Pathway
The use of two equivalents of a strong base like n-BuLi is a powerful method to enforce selectivity. The first equivalent of base deprotonates the more acidic proton, which is typically the one on the nitrogen bearing the electron-withdrawing protecting group (N2 in Boc-methylhydrazine). The second equivalent of base then deprotonates the remaining N-H proton, forming a dianion. In this dianion, the nitrogen adjacent to the less electron-withdrawing group (the methyl group at N1) is significantly more nucleophilic and will selectively attack the alkylating agent.
Caption: Mechanism of regioselective alkylation at N1 via a dianion intermediate.
Application in Drug Discovery and Development
Unsymmetrically substituted hydrazines are privileged scaffolds in medicinal chemistry. They are key components in a wide range of therapeutic agents, including those for tuberculosis, Parkinson's disease, and hypertension.[1][4] For example, the synthesis of many small molecule kinase inhibitors and other targeted therapies relies on the precise and controlled construction of substituted hydrazine intermediates. The ability to regioselectively introduce different alkyl or aryl groups is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR) in drug discovery programs. Phenelzine, an antidepressant, is a well-known drug containing a hydrazine moiety, and its mechanism involves the alkylation of a cofactor in its enzyme target.[12]
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
- Mäeorg, U., & Ragnarsson, U. (2001). Efficient solventless technique for Boc-protection of hydrazines and amines. Tetrahedron Letters, 42(49), 8675-8677.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6061, Methylhydrazine. [Link]
-
Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Organic letters, 13(6), 1498–1501. [Link]
-
Zimmer, H., Audrieth, L. F., Zimmer, M., & Rowe, R. A. (1955). The Synthesis of Unsymmetrically Disubstituted Hydrazines. Journal of the American Chemical Society, 77(3), 790–791. [Link]
-
Baryshnikov, A. T., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(15), 4987. [Link]
- Wang, Z., et al. (2022). Regioselective alkylation of unsymmetrical ketones.
-
Hatt, H. H. (1936). Methylhydrazine Sulfate. Organic Syntheses, 16, 51. [Link]
- Khaldan, A. A. R., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Physical Chemistry Research.
-
Condon, F. E. (1972). Synthesis of 1-alkyl-2-methylhydrazines by way of hydrazones of 1-acetyl-1-methylhydrazine. The Journal of Organic Chemistry, 37(23), 3615–3619. [Link]
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).
- Clark, C. C. (1953).
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic letters, 9(6), 1097–1099. [Link]
-
Request PDF. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
- Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Blair, J. A. (1969). The synthesis and properties of some hydrazines. Aston Research Explorer.
- Schmermund, L., et al. (2019). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry–A European Journal, 25(59), 13540-13544.
- Shen, F., et al. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Organic letters, 13(6), 1498-1501.
- Krenske, E. H., et al. (2011). Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 76(17), 7016-7025.
- Google Patents. (2007).
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Request PDF. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]
-
OUCI. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]
-
Jennings, C. L., & Biscoe, M. R. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2969–2978. [Link]
- Yamamoto, Y., et al. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Ortiz, A., et al. (2020). N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry, 18(28), 5368-5377.
-
Request PDF. (2025). ChemInform Abstract: N-Alkylation of Tosylhydrazones via a Metal-Free Reductive Coupling Procedure. [Link]
- Cho, C. S., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(34), 6849-6852.
Sources
- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile, trisubstituted hydrazine derivative. As a key building block in various synthetic endeavors, achieving a high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.
Introduction: The Synthetic Challenge
The target molecule, this compound, possesses a sterically hindered and electronically complex trisubstituted hydrazine core. The primary challenges in its synthesis are controlling regioselectivity during the sequential introduction of the methyl and benzyl groups, preventing common side reactions such as over-alkylation, and purifying a product that is often a viscous oil prone to decomposition. This guide outlines a robust synthetic strategy and provides solutions to common obstacles.
Recommended Synthetic Pathway
A logical and controllable approach to the target molecule begins with the selective protection of methylhydrazine, followed by the introduction of the benzyl group via reductive amination. This sequence minimizes the formation of isomeric byproducts and allows for a more straightforward purification process.
Caption: Recommended two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Q1: My overall yield is low. Where am I losing material? | 1. Inefficient Boc-Protection: In the first step, the reaction of methylhydrazine with (Boc)₂O can yield a mixture of 1-Boc and 2-Boc protected isomers, as well as the di-Boc protected byproduct.[1][2] 2. Incomplete Hydrazone Formation: The condensation between the sterically hindered 1-Boc-1-methylhydrazine and benzaldehyde can be slow or reversible. 3. Ineffective Reduction: The chosen reducing agent may not be potent enough to reduce the hydrazone intermediate efficiently. 4. Product Decomposition: The Boc group is labile to strong acids and can be thermally unstable at elevated temperatures for prolonged periods.[3][4] 5. Loss During Workup: The product may have partial water solubility, leading to losses during aqueous extraction phases. | 1. Optimize Boc-Protection: Add the (Boc)₂O solution dropwise to a cooled (0 °C) solution of methylhydrazine in a solvent like THF or isopropanol.[1][5] This maintains an excess of methylhydrazine locally, favoring mono-protection. The major product is typically the desired 1-Boc-1-methylhydrazine due to the alpha effect of the free amino group on the adjacent methyl-substituted nitrogen. 2. Drive Condensation to Completion: Use a Dean-Stark apparatus with a solvent like toluene to remove the water formed during condensation, shifting the equilibrium towards the hydrazone product. Alternatively, adding a mild acid catalyst can accelerate the reaction, but care must be taken to avoid Boc deprotection.[6] 3. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is mild and selective for imines/hydrazones in the presence of other functional groups. If using sodium borohydride (NaBH₄), the reaction is typically run in methanol, which can generate methoxyborohydrides that are effective reducing species. 4. Maintain Mild Conditions: During workup, use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH. Remove solvents under reduced pressure at temperatures below 40-50 °C. 5. Improve Extraction Efficiency: Saturate the aqueous layer with brine (NaCl) to decrease the product's solubility. Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery. |
| Q2: I am seeing multiple spots on my TLC plate that are difficult to separate. | 1. Isomeric Byproducts: If the synthetic route involved methylation after benzylation, you could form the undesired 1-Benzyl-2-methyl isomer. 2. Over-benzylation: Direct alkylation with benzyl bromide could lead to the formation of a quaternary hydrazinium salt. 3. Starting Material Contamination: Unreacted 1-Boc-1-methylhydrazine or benzaldehyde may be present. | 1. Control Regioselectivity: The recommended pathway (methylation first) is designed to prevent this. Starting with methylhydrazine ensures the methyl group is in the correct position from the outset.[1][7] 2. Use Reductive Amination: This method is superior to direct alkylation for introducing the benzyl group as it avoids over-alkylation. The reaction proceeds via a defined hydrazone intermediate, ensuring only a single benzyl group is added.[8] 3. Optimize Stoichiometry & Purification: Use a slight excess (1.1-1.2 equivalents) of benzaldehyde to ensure full consumption of the hydrazine intermediate. Unreacted benzaldehyde and the final product have significantly different polarities, allowing for easy separation via column chromatography. |
| Q3: The final product is a thick oil that won't crystallize. How can I purify it effectively? | 1. Inherent Properties: Many trisubstituted hydrazine dicarboxylates are oils or low-melting solids, making crystallization difficult. 2. Residual Impurities: Small amounts of solvent or byproducts can act as an impurity, preventing crystallization. | 1. Utilize Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, will effectively separate the product from less polar starting materials and more polar byproducts.[9] 2. Attempt Vacuum Distillation (with caution): While distillation can be effective, the product's thermal stability is a concern.[1] If attempted, use a high-vacuum system and a short-path distillation apparatus to minimize the time the compound spends at high temperatures. 3. Salt Formation (Not Recommended for Final Product): While forming a salt (e.g., hydrochloride) can sometimes induce crystallization, this would cleave the acid-sensitive Boc group and is therefore not a viable strategy for isolating the target molecule.[1][10] |
Frequently Asked Questions (FAQs)
Q: Is it better to perform methylation first or benzylation first? A: Performing methylation first by starting with methylhydrazine is strongly recommended. This definitively sets the position of the methyl group. Subsequent benzylation via reductive amination then occurs on the only available nitrogen, providing excellent regiocontrol. The reverse sequence (benzylation of tert-butyl carbazate followed by methylation) introduces ambiguity, as the methylation step could potentially occur at either nitrogen atom, leading to a mixture of isomers that are difficult to separate.
Q: What are the critical safety precautions when working with hydrazine derivatives? A: Hydrazine and its simple alkylated derivatives (like methylhydrazine) are toxic, flammable, and potential carcinogens. Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a spill kit readily available.
Q: How can I confirm the final product's structure and assess its purity? A: A combination of analytical techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify distinct signals for the methyl, benzyl, and tert-butyl groups, and the integration should match the expected proton count.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.
-
Thin-Layer Chromatography (TLC): For rapid purity assessment and to monitor reaction progress. A single spot under various solvent systems is a good indicator of high purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the C=O stretch of the carbamate (around 1700 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 1-tert-Butoxycarbonyl-1-methylhydrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine (1.0 eq.) in tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in THF and add it to the dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred methylhydrazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the methylhydrazine is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product is often used in the next step without further purification.[1]
Protocol 2: Synthesis of this compound
-
Dissolve 1-tert-butoxycarbonyl-1-methylhydrazine (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
| Parameter | Step 1: Boc-Protection | Step 2: Reductive Amination |
| Typical Yield | 80-90%[1] | 70-85% |
| Key Reagents | Methylhydrazine, (Boc)₂O | Benzaldehyde, NaBH(OAc)₃ |
| Common Byproducts | Di-Boc-methylhydrazine | Unreacted starting materials |
| Purification Method | Aqueous workup | Flash column chromatography |
| Physical Appearance | Colorless to yellow liquid[1] | Viscous colorless oil |
Purification Workflow
Caption: Standard workup and purification flowchart.
References
-
ResearchGate. Alkylation of fluorenylidene tert-butyl carbazate (2) using Et4NOH. Available at: [Link]
-
Organic Syntheses. Carbazic acid, tert-butyl ester. Available at: [Link]
-
Thieme. Simple Preparation of Monoalkylhydrazines. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available at: [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Available at: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Royal Society of Chemistry. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Royal Society of Chemistry. N-Methylation of carbamate derivatives of α-amino acids. Available at: [Link]
-
Wiley Online Library. 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. Available at: [Link]
-
Organic Syntheses. A. 2-Bromo-N-Boc-glycine tert-butyl ester. Available at: [Link]
-
ACS Publications. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available at: [Link]
-
MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). Available at: [Link]
- Google Patents. CN102911084A - Preparation method of tert-butyl carbazate.
-
ResearchGate. Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i). Available at: [Link]
-
ACS Publications. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Available at: [Link]
-
ResearchGate. Synthesis of di‐alkyl hydrazine‐1,2‐dicarboxylates. Available at: [Link]
-
PubMed. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Available at: [Link]
-
PubMed. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. Available at: [Link]
-
Reddit. Mechanism of carbamate reduction to N-methyl?. Available at: [Link]
-
Organic Syntheses. 1-Hydrosilatrane. Available at: [Link]
-
Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Available at: [Link]
-
ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of compounds Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate1. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[11][12][13]triazin-5-ones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Aston Research Explorer. The synthesis and properties of some hydrazines. Available at: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]
-
SciSpace. The synthesis of 1,2,4-benzotriazines. Available at: [Link]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Benzyl Group Cleavage from a Dicarboxylate Hydrazine Derivative
Welcome to the technical support center for the deprotection of "1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate." This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective cleavage of the N-benzyl (Bn) group from this specific substrate. Here, we synthesize field-proven insights and foundational chemical principles to provide a self-validating system for troubleshooting and optimizing your experiments.
Molecule Overview & Core Challenge
The substrate, This compound , possesses two key protecting groups: an N-benzyl (Bn) group and an N-tert-butoxycarbonyl (Boc) group. The primary challenge lies in the selective removal of the benzyl group while preserving the acid-labile Boc group, yielding 1-tert-butyl 2-methylhydrazine-1,2-dicarboxylate .
Chemical Transformation:
Caption: Selective N-debenzylation of the starting material.
The method of choice for this transformation is catalytic hydrogenolysis . This technique is renowned for its mild conditions and high selectivity, making it ideal for cleaving benzyl groups without affecting Boc groups or other sensitive functionalities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the debenzylation of this substrate? A1: The most reliable and widely used method is catalytic hydrogenolysis using 10% Palladium on Carbon (Pd/C) with hydrogen gas (H₂) in a protic solvent like methanol (MeOH) or ethanol (EtOH).[1][3] This method cleaves the benzylic C-N bond cleanly, yielding the desired product and toluene as the primary byproduct.[1]
Q2: My reaction is slow or has stalled completely. What are the common causes? A2: Several factors can lead to an incomplete reaction:
-
Catalyst Poisoning: The catalyst's active sites can be blocked. While less common with this substrate, trace impurities containing sulfur or other coordinating groups can inhibit palladium.[4][5]
-
Poor Catalyst Quality: The Pd/C may be old or have reduced activity. Always use a fresh or properly stored catalyst.
-
Insufficient Hydrogen: Ensure the system is properly purged and maintained under a positive pressure of hydrogen (e.g., a balloon). For stubborn reactions, increasing the pressure using a Parr hydrogenator may be necessary.[6][7]
-
Mass Transfer Limitations: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is absolutely critical to ensure proper mixing and facilitate the reaction.[1][5]
Q3: Is there a risk of cleaving the Boc group during this reaction? A3: Under standard hydrogenolysis conditions (neutral pH, room temperature), the Boc group is highly stable and will not be cleaved.[8] The Boc group is labile to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[9] Therefore, it's crucial to avoid acidic conditions during the debenzylation.
Q4: I don't have access to a hydrogen gas setup. Are there alternatives? A4: Yes, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative that avoids the need for flammable hydrogen gas.[1] In this method, a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or cyclohexene, is used to generate hydrogen in situ.[10][11] The reaction is typically run with Pd/C in methanol and may require heating to reflux.[10]
Q5: How do I safely handle the Palladium on Carbon (Pd/C) catalyst after the reaction? A5: Pd/C is pyrophoric, especially after use when it is finely divided and saturated with hydrogen. Never allow the filtered catalyst to dry in the air. [1] After filtering the reaction mixture through a pad of Celite®, immediately quench the catalyst on the filter pad with plenty of water before disposal.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem 1: Incomplete or Stalled Reaction
If your reaction is not proceeding to completion as monitored by TLC or LC-MS, follow this diagnostic workflow.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Problem 2: Appearance of Unexpected Byproducts
If you observe significant byproducts, consider the following:
| Observation (by LC-MS or NMR) | Potential Cause | Recommended Action |
| Mass corresponding to starting material minus tert-butyl group (loss of 56 amu). | Accidental Boc Cleavage. | This indicates the presence of acid. Ensure the solvent (e.g., methanol) is not contaminated with acid. If using a CTH method with formic acid, switch to a neutral donor like ammonium formate.[10] |
| Complex mixture of products; baseline material on TLC. | Catalyst Degradation or Side Reaction. | This is rare under standard conditions. Ensure the starting material is pure. Purify the starting material if necessary and repeat the reaction with fresh catalyst and solvent. |
| Mass corresponding to over-reduction of the aromatic ring. | Aggressive Reaction Conditions. | This can happen with extended reaction times or high hydrogen pressure, though it's uncommon for toluene. Reduce reaction time and monitor closely. This is more of a concern if other reducible groups are present.[5][12] |
Detailed Experimental Protocols
Protocol 1: Standard Hydrogenolysis (H₂ Gas)
This is the preferred method for its clean profile and mild conditions.[1]
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), ~10-20 mol% Pd (e.g., 100-200 mg for 1.0 mmol scale)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade (10-20 mL)
-
Hydrogen (H₂) gas balloon
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve the substrate (1.0 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogen Atmosphere: Seal the flask with a rubber septum. Connect the flask to a vacuum line and a hydrogen balloon via a needle adapter.
-
Inerting: Carefully evacuate the flask to remove air, then backfill with hydrogen from the balloon. Repeat this vacuum/H₂ cycle three times to ensure a complete hydrogen atmosphere.[1][6]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-12 hours), carefully vent the excess hydrogen in a fume hood and flush the flask with nitrogen.
-
Filtration: Dilute the mixture with additional methanol and filter through a small pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol. CAUTION: The catalyst is pyrophoric; do not allow the filter cake to dry. Quench the wet catalyst with water before disposal.[1]
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
A convenient alternative to using hydrogen gas.[10]
Materials:
-
This compound (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), ~1 equivalent by weight to the substrate
-
Ammonium Formate (HCOONH₄), anhydrous (5.0 mmol, 5 equivalents)
-
Methanol (MeOH), anhydrous (20 mL)
Procedure:
-
Reaction Setup: To a round-bottom flask containing the substrate (1.0 mmol), add methanol (20 mL) and the 10% Pd/C catalyst.
-
Hydrogen Donor Addition: Add the anhydrous ammonium formate (5.0 mmol) to the stirred suspension in one portion.[10]
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or LC-MS.
-
Work-up & Isolation: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Filter the catalyst through Celite® and concentrate the filtrate as described in Protocol 1. The work-up will also remove the ammonium formate salts.
Mechanistic Insight: The Role of the Palladium Catalyst
The debenzylation reaction occurs on the surface of the heterogeneous palladium catalyst.
Caption: Mechanism of catalytic hydrogenolysis on a Pd surface.
The generally accepted mechanism involves:
-
Adsorption: Both molecular hydrogen and the N-benzyl substrate adsorb onto the active sites of the palladium surface.[1]
-
Activation: Hydrogen dissociates into reactive palladium hydride species on the surface.
-
Cleavage: The adsorbed benzyl group undergoes hydrogenolysis, where the benzylic C-N bond is cleaved by the active hydrogen species.
-
Desorption: The final products, the deprotected amine and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]
References
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Wikipedia. Peptide synthesis.
- Ying, S. S. (Date unavailable).
- BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.
- ResearchGate. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds.
- ResearchGate. (2014).
- BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
- BenchChem. (2025).
- BenchChem. (2025). Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. nacatsoc.org [nacatsoc.org]
Technical Support Center: Reaction Scalability for 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Welcome to the technical support guide for the synthesis and scale-up of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This versatile, differentially protected hydrazine derivative is a key building block in medicinal chemistry and drug development. However, its multi-step synthesis presents several challenges, particularly concerning regioselectivity, reaction safety, and purification when transitioning from bench-scale to pilot or manufacturing scale.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities. Our approach is grounded in explaining the chemical principles behind each operational choice, ensuring you can adapt and optimize these procedures for your specific laboratory context.
Overall Synthetic Workflow
The synthesis is typically approached in two key stages: first, the creation of a differentially protected hydrazine precursor, followed by a regioselective N-methylation. Each stage has unique challenges that must be addressed for a successful and scalable process.
Troubleshooting and FAQs
Part 1: Precursor Synthesis (Acylation)
The precursor, Benzyl tert-butyl hydrazine-1,2-dicarboxylate, is most reliably synthesized by reacting tert-butyl carbazate with benzyl chloroformate. While seemingly straightforward, scalability issues often arise from side reactions and work-up difficulties.
Q1: I'm observing significant di-acylation side products (e.g., formation of Boc-N(Cbz)-NH-Boc) and low yield. What is the cause and how can I prevent it?
A1: This is a classic problem of over-acylation driven by an overly strong base or poor process control. The N-H proton of your desired monosubstituted product is still acidic and can be deprotonated, leading to a second, undesired acylation.
Causality: The use of strong bases (e.g., NaH, LDA) or excess base (e.g., >1.2 eq of Et₃N) can generate a significant concentration of the product anion, which then reacts with the acylating agent.
Solutions for Scale-Up:
-
Base Selection: Switch to a milder inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are less likely to deprotonate the product significantly.
-
Biphasic Conditions: A highly effective and scalable method is to use a biphasic system, such as dichloromethane (DCM) with an aqueous solution of NaHCO₃. The tert-butyl carbazate starting material is soluble in the organic phase, where it reacts with Cbz-Cl. The HCl byproduct is immediately neutralized by the aqueous base.
-
Controlled Addition: Regardless of the system, add the benzyl chloroformate slowly and sub-surface (if possible) while maintaining a low temperature (0-5 °C). This keeps the instantaneous concentration of the acylating agent low, favoring reaction with the more nucleophilic starting material over the product anion.
Part 2: N-Methylation Reaction
The critical step of introducing the methyl group onto the N-1 position (adjacent to the Cbz group) is often plagued by a lack of regioselectivity and the formation of multiple impurities that are difficult to separate.
Q2: My methylation reaction yields a mixture of the desired N1-methyl product, the undesired N2-methyl isomer, and unreacted starting material. How can I improve the N1-selectivity?
A2: Regioselectivity in hydrazine alkylation is a delicate balance of steric hindrance, electronics, and the specific reaction conditions (base, cation, solvent, temperature). The N-H proton adjacent to the electron-withdrawing Cbz group (N1) is more acidic, but the corresponding anion may be less nucleophilic than the anion at N2.
Causality: The outcome is determined by the competition between the kinetically favored deprotonation at N1 and the thermodynamic stability and nucleophilicity of the resulting anions.
Troubleshooting Workflow for Regioselectivity:
Key Recommendations:
-
Low Temperature is Crucial: Perform the deprotonation at very low temperatures (-78 °C to -40 °C) using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) in an anhydrous solvent like THF.
-
Controlled Addition: After deprotonation, add the methylating agent (e.g., Methyl Iodide) dropwise, ensuring the internal temperature does not rise significantly. This favors the kinetic product, which is typically the desired N1-methyl isomer.
-
Monitor Closely: Over time, the initially formed N1-anion can equilibrate to the N2-anion. Therefore, it is critical to monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent isomerization and formation of the N2-methyl product.
Q3: My large-scale methylation with NaH and Methyl Iodide has a dangerous exotherm. How can I manage the thermal risk?
A3: Both the deprotonation with sodium hydride and the subsequent Sₙ2 reaction with methyl iodide are highly exothermic. On a large scale, the rate of heat generation can easily exceed the cooling capacity of the reactor, leading to a thermal runaway.[1][2]
Process Safety & Control Measures:
-
Calorimetry Data: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the reactor's cooling system is adequate.
-
Reverse Addition: Instead of adding methyl iodide to the mixture of the deprotonated hydrazine, consider adding the solution of the hydrazine anion slowly to a solution of methyl iodide in THF at low temperature. This "reverse addition" ensures the highly reactive alkylating agent is never the limiting reagent, which can help control the reaction rate.
-
Semi-Batch Process: On scale, add the base (NaH) as a slurry in portions, allowing the heat from the hydrogen evolution to subside between additions. Similarly, add the methyl iodide via a pump at a controlled rate tied to the internal temperature, ensuring it does not exceed a pre-defined safety limit.
-
Engineered Controls: Use a reactor with high surface-area-to-volume ratio and an efficient cooling jacket. Ensure an emergency quenching plan is in place (e.g., a pre-chilled container of a suitable quenching agent like acetic acid or isopropanol).
Part 3: Purification and Downstream Processing
Q4: The separation of regioisomers and starting material by column chromatography is not viable for my multi-kilogram campaign. Are there scalable alternatives?
A4: Relying on chromatography for large-scale purification is rarely economical. The primary strategy should be to optimize the reaction to minimize impurities. If separation is still required, crystallization is the most scalable method.
Purification Strategy:
-
Optimize Selectivity: First, revisit the methylation conditions (see Q2). A reaction that is >95% selective will be far easier to purify.
-
Develop a Crystallization Protocol: The target molecule is likely a solid or a distillable oil.[3]
-
Screening: Perform a systematic solvent screening to find a system where the desired N1-methyl product has low solubility, while the N2-isomer and starting material remain in solution. Common solvent/anti-solvent systems include Ethyl Acetate/Heptane, Isopropanol/Water, or MTBE.
-
Seeding: Develop a seeding strategy to ensure consistent crystal form and high purity.
-
Cooling Profile: Control the cooling rate during crystallization to maximize purity and yield. A slow cooling profile is generally preferable.
-
Q5: I need to selectively remove the Boc protecting group. I tried standard HCl/Dioxane, but I'm seeing degradation.
A5: While the Boc group is designed for acid-labile removal, hydrazines can be sensitive to harsh acidic conditions, and cleavage can sometimes be problematic.[4]
Optimized Deprotection Protocol:
-
Reagent: Trifluoroacetic acid (TFA) is often the reagent of choice as it is highly effective and volatile, simplifying work-up.[5]
-
Scavenger: Use a scavenger like anisole or triisopropylsilane (TIS) in the reaction mixture. During deprotection, the tert-butyl cation is formed, which is a reactive electrophile. This cation can re-alkylate other nucleophilic sites on your molecule. A scavenger will trap this cation, preventing side reactions.
-
Conditions: Use a mixture of TFA/DCM (e.g., 25-50% v/v) with 2-5% anisole at 0 °C to room temperature. Monitor the reaction closely and work up immediately upon completion to minimize exposure to the strong acid.
| Parameter | Standard Condition (HCl) | Optimized Condition (TFA) | Rationale |
| Acid | 4M HCl in Dioxane | Trifluoroacetic Acid (TFA) | TFA is highly effective and volatile, simplifying removal. |
| Solvent | Dioxane / Ethyl Acetate | Dichloromethane (DCM) | DCM offers excellent solubility and is easily removed. |
| Temperature | 0 °C to RT | 0 °C | Lower temperature minimizes potential side reactions. |
| Additive | None | Anisole or TIS (2-5%) | Scavenges the tert-butyl cation byproduct, preventing re-alkylation. |
| Work-up | Aqueous base quench | Evaporation, azeotrope with toluene | Avoids aqueous workup if the product is water-sensitive. |
Detailed Experimental Protocols
Protocol 1: Optimized N1-Methylation
This protocol is a starting point and should be optimized for your specific equipment and scale.
-
Reactor Preparation: Under an inert nitrogen atmosphere, charge a dry, clean reactor with anhydrous Tetrahydrofuran (THF, 10 volumes based on starting material). Cool the reactor to -45 °C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) portion-wise to the THF, ensuring the temperature does not exceed -40 °C. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Dissolve Benzyl tert-butyl hydrazine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (2 volumes) and add it slowly to the NaH slurry via an addition funnel, maintaining the internal temperature below -40 °C.
-
Alkylation: After stirring for 30 minutes at -40 °C, add Methyl Iodide (1.1 eq) dropwise over 1-2 hours, ensuring the temperature remains below -35 °C.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed (<1%), slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise above 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add Ethyl Acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
References
-
Organic Syntheses. tert-Butyl carbazate procedure. Available from: [Link]
-
Katritzky, A. R., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. Available from: [Link]
-
LookChem. Production Method of t-butyl carbazate. Available from: [Link]
-
ARKIVOC. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Available from: [Link]
-
Patsnap Eureka. Preparation method of tert-butyl carbazate. Available from: [Link]
-
PrepChem.com. Preparation of tert-Butyl carbazate. Available from: [Link]
- Google Patents. CN102911084A - Preparation method of tert-butyl carbazate.
-
ResearchGate. Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: [Link]
-
Wiley Online Library. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. Major Reference Works. Available from: [Link]
-
PubMed. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-4. Available from: [Link]
-
ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
-
Estonian Academy Publishers. (2014). Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 63(4), 439. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 269–275. Available from: [Link]
-
Alichem. 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of compounds Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. Available from: [Link]
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 134. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and byproduct formation during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: A Two-Step Synthetic Approach
The synthesis of this compound typically proceeds through a two-step sequence:
-
Boc Protection of Methylhydrazine: This initial step involves the regioselective protection of one of the nitrogen atoms of methylhydrazine with a tert-butoxycarbonyl (Boc) group.
-
Reductive Amination: The resulting intermediate, 1-Boc-1-methylhydrazine, is then reacted with benzaldehyde via reductive amination to introduce the benzyl group.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during each of these critical steps.
Part 1: Boc Protection of Methylhydrazine - Troubleshooting and FAQs
The first step in the synthesis is the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc anhydride) to form 1-Boc-1-methylhydrazine. While this reaction is generally high-yielding, several side reactions can occur, leading to a mixture of products and reducing the overall efficiency.[1]
Q1: My reaction mixture shows multiple spots on TLC after reacting methylhydrazine with Boc anhydride. What is the likely major byproduct?
A1: The most common byproduct in the Boc protection of methylhydrazine is the di-Boc protected species, 1,2-di(tert-butoxycarbonyl)-1-methylhydrazine . This occurs when both nitrogen atoms of methylhydrazine react with the Boc anhydride.
Causality: Methylhydrazine has two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more reactive, under certain conditions, the methylated nitrogen can also be acylated, especially if an excess of Boc anhydride is used or if the reaction is allowed to proceed for an extended period at a higher temperature.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of methylhydrazine relative to Boc anhydride to favor the mono-Boc protected product.
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to enhance the selectivity of the reaction.[1]
-
Slow Addition: Add the Boc anhydride solution dropwise to the methylhydrazine solution to maintain a low concentration of the acylating agent and minimize the chance of double addition.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Protic solvents may require a base to neutralize the liberated acid.
| Parameter | Recommended Condition | Rationale |
| Methylhydrazine:Boc₂O Ratio | 1.05 - 1.1 : 1 | Minimizes di-substitution. |
| Temperature | 0 °C to Room Temperature | Enhances regioselectivity. |
| Addition Rate | Slow, dropwise | Maintains low Boc₂O concentration. |
| Solvent | THF, DCM | Aprotic, good solubility. |
Q2: I am having difficulty purifying the 1-Boc-1-methylhydrazine from the reaction mixture. What are the recommended purification methods?
A2: Purification of 1-Boc-1-methylhydrazine can be challenging due to its physical properties.
Expert Insights:
-
Aqueous Work-up: A standard aqueous work-up is often sufficient to remove water-soluble impurities. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: If significant amounts of the di-Boc byproduct are present, silica gel column chromatography is the most effective method for separation. A gradient elution with a mixture of hexane and ethyl acetate is typically employed.
-
Distillation: While distillation under reduced pressure is a possibility, it can lead to decomposition of the product.[1] Therefore, it should be approached with caution and performed at the lowest possible temperature and pressure.
Protocol for Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired product. The di-Boc byproduct is typically less polar and will elute first.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure fractions of 1-Boc-1-methylhydrazine.
Part 2: Reductive Amination with Benzaldehyde - Troubleshooting and FAQs
The second step involves the reaction of 1-Boc-1-methylhydrazine with benzaldehyde in the presence of a reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.
Q3: The reductive amination is sluggish, and I observe a significant amount of unreacted starting materials. How can I improve the reaction efficiency?
A3: Incomplete conversion in reductive amination can be attributed to several factors, including the quality of reagents and the reaction conditions.
Causality: The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced. The formation of the hydrazone is a reversible equilibrium. If this equilibrium is not driven towards the product side, the subsequent reduction will be slow.
Troubleshooting Steps:
-
Use of an Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the hydrazone intermediate.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can hydrolyze the hydrazone intermediate and deactivate the reducing agent.
-
Reagent Quality: Use freshly opened or properly stored sodium triacetoxyborohydride, as it can degrade upon exposure to moisture.
-
Reaction Time and Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates. Monitor the reaction progress by TLC or LC-MS.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Catalytic Acetic Acid | Promotes hydrazone formation. |
| Conditions | Anhydrous | Prevents hydrolysis and reagent deactivation. |
| Reducing Agent | Fresh NaBH(OAc)₃ | Ensures high reactivity. |
| Temperature | Room Temperature to 50 °C | Increases reaction rate if necessary. |
Q4: My final product is contaminated with a byproduct that has a similar polarity. What is the likely identity of this impurity?
A4: A common byproduct in this reaction is benzyl alcohol .
Causality: Benzyl alcohol is formed from the reduction of unreacted benzaldehyde by sodium triacetoxyborohydride. If the formation of the hydrazone is slow or incomplete, the reducing agent can react with the excess aldehyde present in the reaction mixture.
Troubleshooting Steps:
-
Stoichiometry of Benzaldehyde: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of benzaldehyde to minimize the amount of unreacted aldehyde at the end of the reaction.
-
Order of Addition: It is a common practice to first stir the hydrazine and aldehyde together (with the acid catalyst) for a period (e.g., 30-60 minutes) to allow for the formation of the hydrazone before adding the reducing agent. This ensures that the concentration of free benzaldehyde is low when the reducing agent is introduced.
-
Purification: Benzyl alcohol can usually be separated from the desired product by silica gel column chromatography.
Q5: Is there a risk of over-alkylation (dibenzylation) in this reaction?
A5: The risk of forming a dibenzylated product, where two benzyl groups are attached to the same nitrogen, is generally low in this specific synthesis.
Causality: The nitrogen atom that is already substituted with a methyl and a Boc group is sterically hindered, making a second benzylation on the same nitrogen unfavorable. The primary site of reaction is the terminal, less hindered nitrogen of the 1-Boc-1-methylhydrazine. However, trace amounts of over-alkylation on the other nitrogen cannot be entirely ruled out under harsh conditions.
Preventative Measures:
-
Adhering to the recommended stoichiometry and reaction conditions for reductive amination will minimize the risk of any potential over-alkylation.
Visualizing the Synthetic Pathway and Byproduct Formation
Overall Reaction Scheme
Caption: Synthetic pathway for this compound.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
-
Karchava, M. (2017). 1-tert-Butyloxycarbonyl-1-methylhydrazine. In Major Reference Works. Wiley Online Library. [Link]
-
PrepChem. (n.d.). Preparation of 1-[(t-butyloxy)carbonyl]-1-methylhydrazine. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
- Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a course website, specific URL not available.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Mäeorg, U., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
- Wang, T., et al. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900-1903.
Sources
Technical Support Center: Navigating Steric Hindrance with 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Welcome to the technical support resource for 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (CAS No. 127799-53-5).[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically demanding building block. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you overcome common synthetic challenges, particularly those arising from steric hindrance.
This molecule is a valuable intermediate in organic synthesis, often used in the construction of complex nitrogen-containing scaffolds.[2] Its structure, featuring a bulky tert-butyl (Boc) group on one nitrogen and both a benzyl (Cbz) and a methyl group on the other, offers precise control over reactivity. However, this substitution pattern also presents significant steric shielding, which can impede desired transformations. This guide offers solutions to these challenges.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers validated protocols to resolve the issue.
Q1: My N-alkylation reaction on the Boc-protected nitrogen is failing or giving very low yields. What is the primary cause and how can I fix it?
Plausible Cause: The primary reason for low reactivity is severe steric hindrance. The nitrogen atom on the Boc-protected side is a secondary amine, but it is flanked by an exceptionally bulky tert-butyl group and the large Cbz-N-Me moiety. The approach of an electrophile, especially a bulky one, is sterically disfavored.[3][4]
Proposed Solutions & Protocols:
To overcome this, the strategy is to increase the reactivity of either the nucleophile (the hydrazine) or the electrophile, or to use conditions that accelerate the reaction rate.
1. Enhance Nucleophilicity with a Stronger Base: Standard bases like K₂CO₃ may not be sufficient to fully deprotonate the N-H group, leading to a low concentration of the active nucleophile. Using a stronger, non-nucleophilic base can significantly improve yields.
-
Protocol 1: Strong Base Conditions
-
Dissolve this compound (1.0 equiv) in anhydrous THF or DMF (0.1 M).
-
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Cool back to -78 °C and add the alkylating agent (1.1 equiv) slowly.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous NH₄Cl and proceed with standard aqueous workup and purification.
-
2. Increase Electrophile Reactivity: The choice of electrophile is critical. The reaction rate is highly dependent on the leaving group (I > Br > Cl > OTs).[3] If possible, switch to a more reactive alkylating agent.
-
Protocol 2: Using Highly Reactive Electrophiles
-
If using an alkyl bromide or chloride, consider converting it to the corresponding iodide in situ using Finkelstein reaction conditions.
-
To a solution of your hydrazine (1.0 equiv) and alkyl chloride/bromide (1.1 equiv) in acetone or acetonitrile, add sodium iodide (NaI, 1.5 equiv).
-
Heat the reaction to 50-80 °C and monitor for product formation.
-
Alternatively, use more potent alkylating agents like alkyl triflates (R-OTf) or methylating agents like methyl iodide or dimethyl sulfate if applicable.[5]
-
3. Employ Microwave-Assisted Synthesis: Microwave irradiation can accelerate slow reactions by efficiently overcoming activation energy barriers, often leading to higher yields in shorter times.[6]
-
Protocol 3: Microwave-Assisted Alkylation
-
In a microwave-safe vessel, combine the hydrazine (1.0 equiv), alkylating agent (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) in a high-boiling point solvent like DMF or DMSO (0.2 M).
-
Seal the vessel and heat in a microwave reactor at 100-150 °C for 15-60 minutes.
-
Monitor the internal pressure and temperature. Start with short irradiation times to optimize.
-
After cooling, dilute with water and extract the product.
-
Below is a summary of conditions to consider:
| Strategy | Reagent/Condition | Solvent | Temperature | Rationale |
| Increase Nucleophilicity | NaH, LiHMDS, or t-BuOK[5] | THF, DMF | -78 °C to RT | Stronger bases ensure complete formation of the highly reactive anion. |
| Increase Electrophilicity | R-I, R-OTf | Acetone, MeCN | RT to 80 °C | Better leaving groups (I⁻, OTf⁻) accelerate the Sₙ2 reaction rate.[3] |
| Accelerate Reaction | Microwave Irradiation | DMF, DMSO | 100-150 °C | Provides rapid, efficient heating to overcome high activation barriers.[6] |
Q2: I am observing incomplete or selective deprotection. How can I cleanly remove either the Boc or the Cbz group without affecting the other?
Plausible Cause: The Boc and Cbz groups are designed to be orthogonal, meaning they can be removed under different conditions.[7] Incomplete deprotection usually results from suboptimal reaction conditions, while loss of selectivity occurs when conditions are harsh enough to cleave both groups.
Proposed Solutions & Protocols:
The key is to use conditions that are highly specific for one group while being mild enough to leave the other intact.
1. Selective Boc Group Removal (Acidolysis): The Boc group is reliably cleaved under acidic conditions.
-
Protocol 4: Clean Boc Deprotection
-
Dissolve the protected hydrazine (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual acid).
-
Neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup to obtain the free amine. Causality: TFA protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation and CO₂.[8] This process does not affect the Cbz group.
-
2. Selective Cbz Group Removal (Hydrogenolysis): The Cbz group is cleaved by catalytic hydrogenation, which reduces the benzyl group to toluene.
-
Protocol 5: Clean Cbz Deprotection
-
Dissolve the protected hydrazine (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Causality: The palladium surface catalyzes the cleavage of the benzylic C-O bond in the presence of hydrogen.[9] These conditions are neutral and do not affect the acid-labile Boc group.[7]
-
The following diagram illustrates the decision-making process for selective deprotection.
Caption: Orthogonal deprotection workflow.
Frequently Asked Questions (FAQs)
Q: What is the primary role of the dual Boc/Cbz protection on this hydrazine?
A: The dual protection serves two main purposes. First, it deactivates the nitrogen atoms, preventing unwanted side reactions and allowing for controlled, stepwise functionalization.[2] Second, the orthogonal nature of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for selective deprotection at either nitrogen, which is a crucial strategy in multi-step synthesis.[7]
Q: Which nitrogen atom is more nucleophilic after selective deprotection?
A: After selective removal of the Boc group , the resulting N-H on the secondary amine is generally more nucleophilic and less sterically hindered than the nitrogen bearing the Cbz and methyl groups. Conversely, after selective removal of the Cbz group , the remaining N-H is attached to the nitrogen bearing the bulky Boc group, making it significantly less nucleophilic and more sterically hindered.
Q: What are the best practices for storing and handling this compound?
A: this compound is a stable, solid compound. It should be stored in a tightly sealed container in a cool, dry place, typically at room temperature.[1] As with all research chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I perform acylation on the N-methylated nitrogen?
A: Direct acylation on the N-methylated nitrogen is not possible as it is a tertiary amide and lacks a proton for substitution. Acylation reactions would occur at the other nitrogen after selective Boc deprotection.
Visualization of Steric Hindrance
The diagram below illustrates the steric shielding around the reactive centers of the molecule, which is the root cause of the challenges discussed.
Sources
- 1. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Analytical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of protecting groups for reactive moieties like hydrazines is paramount. The dissymmetrically protected hydrazine, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , represents a versatile building block, offering orthogonal deprotection strategies for stepwise functionalization. This guide provides a comprehensive analytical characterization of this key intermediate, comparing its spectral properties with symmetrically protected analogues to offer a deeper understanding of its unique analytical signature.
Introduction to Protected Hydrazines in Synthesis
Hydrazines are valuable synthons in the construction of a wide array of heterocyclic compounds and as intermediates in the synthesis of active pharmaceutical ingredients. However, the nucleophilicity of both nitrogen atoms necessitates the use of protecting groups to control reactivity and regioselectivity in multi-step syntheses.[1] The choice of protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group, dictates the subsequent synthetic transformations that can be performed. The subject of this guide, this compound, incorporates both these functionalities, rendering it a valuable tool for sequential synthetic modifications.
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive tool for confirming the structure of protected hydrazines. The spectrum of this compound is expected to exhibit characteristic signals for each of its unique components.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters, including a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[2]
-
-
Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).
Predicted ¹H NMR Spectrum:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (Boc) | ~1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a relatively uncrowded region of the spectrum.[2] |
| N-Methyl | ~3.1 - 3.3 | Singlet | 3H | The methyl group attached to the nitrogen is expected to be a singlet. |
| Benzyl CH₂ | ~5.1 - 5.3 | Singlet | 2H | The benzylic protons of the Cbz group will appear as a singlet. |
| Aromatic (Phenyl) | ~7.2 - 7.4 | Multiplet | 5H | The five protons of the phenyl ring of the Cbz group will appear as a complex multiplet. |
| N-H | Broad singlet | 1H | The carbamate N-H proton signal is often broad and may exchange with residual water in the solvent. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for the carbonyl carbons of the Boc and Cbz groups, the quaternary and methyl carbons of the Boc group, the benzylic and aromatic carbons of the Cbz group, and the N-methyl carbon.
Predicted ¹³C NMR Spectrum:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃)₃ | ~28 | The three equivalent methyl carbons of the Boc group.[2] |
| N-CH₃ | ~35-40 | The N-methyl carbon. |
| Benzyl CH₂ | ~67 | The benzylic carbon of the Cbz group. |
| tert-Butyl C(CH₃)₃ | ~80 | The quaternary carbon of the Boc group.[2] |
| Aromatic C (Phenyl) | ~127-136 | The carbons of the phenyl ring. |
| Carbonyl (Boc & Cbz) | ~155-157 | The carbonyl carbons of the carbamate groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule, particularly the carbamate carbonyl groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300-3400 | Medium, broad |
| Aromatic C-H Stretch | ~3030-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-3000 | Medium-Strong |
| Carbonyl (C=O) Stretch (Carbamate) | ~1690-1720 | Strong |
| C-N Stretch | ~1250-1350 | Medium |
| C-O Stretch | ~1000-1200 | Strong |
The presence of two different carbamate groups (Boc and Cbz) may lead to a broadened or two distinct carbonyl absorption bands. The exact position of the C=O stretch can be influenced by hydrogen bonding.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Results:
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected at m/z 281.15. Adducts with sodium [M+Na]⁺ (m/z 303.13) or potassium [M+K]⁺ (m/z 319.11) may also be observed.
-
Key Fragmentation Patterns: The Boc group is known to be labile in the mass spectrometer and can undergo characteristic neutral losses.[4][5]
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ at m/z 225.09.
-
Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺ at m/z 181.07.
-
Loss of the tert-butyl group (57 Da): [M+H - C₄H₉]⁺ at m/z 224.08.
-
The Cbz group can lead to a fragment corresponding to the tropylium ion at m/z 91.
-
Comparative Analysis with Alternative Protected Hydrazines
To highlight the unique analytical features of this compound, a comparison with its symmetrically protected counterparts is instructive.
| Compound | Structure | Key Differentiating Analytical Features |
| This compound | A molecule with both Boc and Cbz protecting groups. | ¹H NMR: Shows signals for both the tert-butyl group (~1.4-1.5 ppm, 9H singlet) and the benzyl group (aromatic multiplet ~7.3 ppm and benzylic singlet ~5.2 ppm). MS: Exhibits fragmentation patterns characteristic of both Boc (loss of 56, 100 Da) and Cbz (m/z 91) groups. |
| Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate [1] | A molecule with two Boc protecting groups. | ¹H NMR: A large singlet for the 18 protons of the two tert-butyl groups. No aromatic or benzylic signals. MS: Dominated by fragmentation of the Boc groups. |
| Dibenzyl 1-methylhydrazine-1,2-dicarboxylate [3] | A molecule with two Cbz protecting groups. | ¹H NMR: No signal for a tert-butyl group. Shows a larger integration for the aromatic and benzylic protons compared to the mono-Cbz compound. MS: Fragmentation will be dominated by the loss of benzyl and related fragments (m/z 91). |
Visualization of Key Structures and Workflows
Caption: Comparison of the target molecule with its symmetrically protected alternatives.
Caption: Analytical workflow for the characterization of protected hydrazines.
Conclusion
The analytical characterization of this compound relies on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is sparse in the public domain, a thorough understanding of the characteristic spectral features of its constituent Boc, Cbz, and N-methyl groups allows for a reliable prediction of its NMR, IR, and mass spectra. Comparison with its symmetrically protected analogues, di-Boc and di-Cbz methylhydrazine dicarboxylates, highlights the unique analytical signature imparted by its dissymmetric nature. This guide provides the foundational knowledge for researchers to confidently identify and characterize this versatile synthetic intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products.
References
- Chen, J. Y. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 357-364.
- Srinivasu, B., et al. (2011). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(6), 617-627.
Sources
- 1. Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate 95.00% | CAS: 202980-96-9 | AChemBlock [achemblock.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 6002-83-1|Dibenzyl 1-methylhydrazine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. 127799-53-5|this compound|BLD Pharm [bldpharm.com]
- 5. Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | 202980-96-9 [sigmaaldrich.com]
Navigating the Synthesis of 1-Methylhydrazine Derivatives: A Comparative Guide to Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules incorporating the 1-methylhydrazine moiety. This guide provides an in-depth comparison of common and alternative protecting groups for 1-methylhydrazine, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
The Challenge of Protecting 1-Methylhydrazine
1-Methylhydrazine presents a unique challenge due to its two nitrogen atoms with differing nucleophilicity. The methyl group enhances the electron density of the N1 nitrogen, making it more nucleophilic than the N2 nitrogen. Selective protection is often crucial to prevent undesired side reactions and to direct reactivity towards the desired nitrogen atom. The choice of protecting group is dictated by the overall synthetic plan, including the stability required during subsequent reaction steps and the conditions for its eventual removal.
A Comparative Analysis of Key Protecting Groups
We will explore four widely used protecting groups for hydrazines: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Phthalimide (Phth), and Trifluoroacetyl (TFA). Each offers a distinct set of advantages and disadvantages in terms of ease of introduction, stability, and cleavage conditions.
Summary of Protecting Group Characteristics
| Protecting Group | Introduction Reagent | Typical Conditions for Introduction | Stability | Cleavage Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Solventless, or in solvents like THF, CH₂Cl₂; often without a catalyst for hydrazines.[1][2] | Stable to base and hydrogenolysis. Labile to strong acids. | Strong acids (e.g., TFA, HCl).[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Schotten-Baumann conditions (e.g., NaHCO₃ in THF/H₂O).[4] | Stable to acids and bases. Labile to hydrogenolysis.[4] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5] |
| Phthalimide | Phthalic anhydride | Dehydrative condensation at high temperatures. | Very stable to acidic and mild basic conditions. | Hydrazinolysis (e.g., hydrazine hydrate in THF or EtOH).[6][7][8][9] |
| TFA | Trifluoroacetic anhydride (TFAA) | With a base like pyridine or triethylamine in an aprotic solvent. | Stable to acidic conditions. | Mild basic conditions (e.g., K₂CO₃/MeOH, NH₃/MeOH).[10] Reductive cleavage (e.g., SmI₂).[11] |
In-Depth Protecting Group Analysis and Methodologies
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines and hydrazines due to its ease of introduction and mild cleavage conditions. For hydrazines, the protection can often be achieved without a catalyst.[2][12]
Mechanism of Protection and Deprotection:
Caption: Boc protection and deprotection of 1-methylhydrazine.
Experimental Protocol: Boc Protection of 1-Methylhydrazine [1][2][12]
-
Setup: In a round-bottom flask, place molten di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Addition: To the stirred, molten (Boc)₂O, add 1-methylhydrazine (1.0 equivalent) dropwise. The reaction is often exothermic and evolves gas, so the addition should be controlled to maintain the reaction at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can often be purified by direct recrystallization or by vacuum to remove any volatile impurities.
Experimental Protocol: Boc Deprotection [3]
-
Setup: Dissolve the Boc-protected 1-methylhydrazine (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a suitable base to yield the free hydrazine.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group that is orthogonal to the Boc group. It is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][13]
Mechanism of Protection and Deprotection:
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to Benzylation: A Comparative Analysis of Classical Reagents and an Inquiry into Hydrazine-Based Systems
Introduction: The Enduring Utility of the Benzyl Group
In the landscape of organic synthesis, particularly within drug development and complex molecule construction, the benzyl group (Bn) remains a cornerstone for the protection of alcohols and amines. Its stability across a wide range of reaction conditions, coupled with the relative ease of its removal via catalytic hydrogenation, makes it an invaluable tool. However, the process of introducing this group—benzylation—is not a one-size-fits-all operation. The choice of reagent dictates reaction conditions, substrate scope, safety protocols, and overall efficiency.
This guide provides an in-depth comparison of common benzylation strategies, weighing the performance of classical reagents like benzyl halides against greener alternatives such as benzyl alcohol. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide actionable protocols. Furthermore, we will conduct an investigative analysis of "1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate," a compound whose structure prompts a fascinating inquiry into its potential, not as a reagent, but as a sophisticated building block in modern synthesis.
Part 1: The Workhorses - A Comparative Analysis of Established Benzylation Reagents
The selection of a benzylation reagent is a critical decision driven by factors including the nucleophilicity of the substrate, steric hindrance, the presence of other sensitive functional groups, and laboratory safety constraints. Here, we compare the most prevalent methodologies.
Benzyl Halides: The Archetype of Reactivity
Benzyl bromide and benzyl chloride are the most traditional and highly reactive electrophiles for benzylation. Their efficacy stems from the straightforward SN2 displacement mechanism when reacting with nucleophiles like amines or alkoxides.
Mechanism of Action (SN2 Pathway): The reaction is a single, concerted step where the nucleophile (e.g., an amine) attacks the benzylic carbon, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting nucleophile.[1][2]
Caption: SN2 mechanism for N-benzylation using a benzyl halide.
Advantages:
-
High Reactivity: Leads to rapid reaction times and high yields, even with moderately nucleophilic substrates.[3]
-
Broad Applicability: Effective for both O- and N-benzylation.
Disadvantages:
-
Toxicity and Handling: Benzyl bromide is a potent lachrymator (tear-inducing agent) and is corrosive, requiring strict handling protocols in a well-ventilated fume hood.[4][5]
-
Side Reactions: Over-alkylation is a common issue, especially with primary amines, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6][7]
-
Incompatibility: Not suitable for base-sensitive substrates.
Benzyl Alcohol: The Green Alternative via Reductive Amination
A more environmentally benign approach to N-benzylation utilizes benzyl alcohol in a process known as "borrowing hydrogen" or reductive amination.[6] This one-pot reaction is catalyzed by transition metals (e.g., Ni, Pd, Fe) and generates water as the only byproduct.[8][9]
Mechanism of Action (Hydrogen Auto-Transfer):
-
The metal catalyst temporarily "borrows" hydrogen from benzyl alcohol to form a metal hydride and benzaldehyde.
-
The amine condenses with the in-situ generated benzaldehyde to form an imine.
-
The metal hydride then reduces the imine to the final secondary amine, regenerating the catalyst.
Caption: Simplified workflow for reductive amination using benzyl alcohol.
Advantages:
-
Safety & Sustainability: Avoids hazardous halides and produces only water as a byproduct.[6]
-
Atom Economy: High atom efficiency compared to methods using halides.
-
Selectivity: Can offer better selectivity for mono-alkylation under optimized conditions.
Disadvantages:
-
Harsh Conditions: Often requires elevated temperatures (140-180 °C) and specialized catalysts.[8]
-
Catalyst Cost/Sensitivity: Catalysts can be expensive, air-sensitive, and require careful screening for optimal performance.
-
Substrate Scope: May not be suitable for thermally sensitive molecules.
Benzyl Chloroformate (Cbz-Cl): The Amine Protection Specialist
Benzyl chloroformate is not typically used for simple benzylation but is the premier reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[10][11] This transforms the amine into a carbamate, effectively masking its nucleophilicity and basicity.[10]
Mechanism of Action: The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl, leading to the displacement of the chloride ion. It is typically performed in the presence of a mild base like sodium bicarbonate.
Advantages:
-
Robust Protection: The Cbz group is stable to a wide variety of reagents.
-
Well-Established: Decades of use, particularly in peptide synthesis, have resulted in highly reliable protocols.[11]
Disadvantages:
-
Hazardous Reagent: Cbz-Cl is a lachrymator, toxic, and moisture-sensitive, requiring careful handling.[12][13] It is often prepared from benzyl alcohol and the highly toxic gas phosgene.[10]
-
Not a Simple Benzylation: Introduces a Cbz group (Bn-O-C(O)-), not a simple benzyl group. Deprotection is required to liberate the free amine.
Part 2: Data-Driven Comparison of Benzylation Reagents
To facilitate an objective choice, the following tables summarize the key properties and typical reaction conditions of the discussed reagents.
Table 1: Physical and Safety Properties
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| Benzyl Bromide | C₇H₇Br | 171.03 | Liquid | Combustible, Lachrymator, Corrosive, Irritant[4][5][14] |
| Benzyl Alcohol | C₇H₈O | 108.14 | Liquid | Irritant |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Liquid | Toxic, Lachrymator, Corrosive, Water-sensitive[10][12][13] |
Table 2: Typical N-Benzylation Reaction Conditions
| Reagent | Typical Base / Catalyst | Solvent | Temperature | Typical Reaction Time |
| Benzyl Bromide | K₂CO₃, DIPEA, Et₃N | Acetonitrile, DMF, THF | Room Temp to 60 °C | 1-15 hours[1][15][16] |
| Benzyl Alcohol | Raney Ni, Pd/C, Ru/Fe complexes | Toluene, t-amyl alcohol | 140-180 °C | 12-24 hours[8] |
| Benzyl Chloroformate | NaHCO₃, NaOH, DIPEA | THF, Water, Dioxane | 0 °C to Room Temp | 1-4 hours[10][12] |
Part 3: An Investigative Look at this compound
A search of the scientific literature reveals a notable absence of "this compound" (MW: 280.32 g/mol ) being used as a benzylation reagent.[17] Its name and structure suggest a different purpose entirely.
Structural Analysis: The name "dicarboxylate" indicates that the benzyl and tert-butyl groups are part of carbamate functionalities protecting a hydrazine core. Specifically, it is a hydrazine molecule substituted with:
-
A methyl group on one nitrogen.
-
A benzyloxycarbonyl (Cbz/Z) group on the same nitrogen.
-
A tert-butyloxycarbonyl (Boc) group on the second nitrogen.
This structure is not designed to donate a benzyl group to an external nucleophile. The N-Bn bond is part of a stable carbamate. Instead, this molecule is a highly functionalized, protected hydrazine derivative—a sophisticated building block for synthesis.
Hypothesized Application: This compound is likely used in scenarios where a protected N-methylhydrazine synthon is required. For example, in medicinal chemistry for the synthesis of complex heterocyclic structures or peptide mimetics. The orthogonal protecting groups (Cbz and Boc) are a key feature, allowing for selective deprotection and further functionalization at either nitrogen atom under different chemical conditions (e.g., Cbz removal by hydrogenation, Boc removal by acid).
Therefore, comparing this compound to traditional benzylation reagents is fundamentally a category error. It is not an alternative to benzyl bromide but rather a specialized component for constructing more complex molecular architectures.
Part 4: Experimental Protocols
The following are representative, generalized protocols for common N-benzylation reactions. Warning: These reactions must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[4][5][14]
Protocol 1: N-Benzylation of a Secondary Amine using Benzyl Bromide
Objective: To synthesize a tertiary amine via SN2 alkylation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent Addition: Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature.[1] Caution: Benzyl bromide is a lachrymator.[15][16]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter off any solids. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: N-Benzylation via Reductive Amination with Benzyl Alcohol
Objective: To synthesize a secondary amine from a primary amine in a sustainable manner.
-
Reaction Setup: In a high-pressure autoclave vessel, combine the primary amine (1.0 eq), benzyl alcohol (1.2-2.0 eq), the chosen catalyst (e.g., 5 mol% Raney Ni), and a suitable solvent like toluene.
-
Reaction: Seal the vessel, purge with N₂ or Ar, and heat to the optimized temperature (e.g., 160 °C) for 18-24 hours.[8]
-
Work-up: Cool the reaction vessel to room temperature and carefully vent. Filter the catalyst from the reaction mixture (caution: some catalysts like Raney Ni can be pyrophoric).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or silica gel column chromatography.
Part 5: Decision-Making Framework
Choosing the optimal benzylation strategy requires a logical assessment of the project's needs.
Caption: Decision framework for selecting an appropriate benzylation method.
Conclusion
The benzylation of alcohols and amines is a mature yet evolving field in organic synthesis. While classical reagents like benzyl bromide offer high reactivity and straightforward protocols, their associated hazards necessitate stringent safety measures. The development of greener alternatives, prominently the use of benzyl alcohol in catalytic reductive amination, represents a significant step towards more sustainable and safer laboratory practices, albeit often at the cost of milder reaction conditions. Reagents like benzyl chloroformate occupy a specialized niche, serving as the gold standard for robust amine protection rather than simple benzylation.
Our investigation into This compound concludes that it does not function as a benzylation reagent. Instead, its structure identifies it as a valuable, orthogonally protected hydrazine building block for advanced synthetic applications. This highlights the importance of precise structural interpretation when evaluating new chemical entities. The ultimate choice of reagent is a careful balance of substrate compatibility, safety, cost, and the desired chemical transformation, a decision this guide aims to inform and clarify for the modern researcher.
References
- Vertex AI Search, Benzyl-Bromide - Safety D
- Vertex AI Search, Benzyl bromide - Synquest Labs. Accessed January 15, 2026.
- Vertex AI Search, Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. Accessed January 15, 2026.
- Vertex AI Search, Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Accessed January 15, 2026.
- Vertex AI Search, Benzyl bromide - SAFETY D
- Vertex AI Search, BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. Accessed January 15, 2026.
- Vertex AI Search, A Comparative Guide to Benzyl Tosylate and Benzyl Chloride for Benzylation Reactions - Benchchem. Accessed January 15, 2026.
- Vertex AI Search, SAFETY DATA SHEET - Sigma-Aldrich. Accessed January 15, 2026.
- Vertex AI Search, Benzyl chloroformate - Wikipedia. Accessed January 15, 2026.
- Vertex AI Search, Benzyl Chloroformate - Common Organic Chemistry. Accessed January 15, 2026.
- Vertex AI Search, Benzyl chloroformate CAS#: 501-53-1 - ChemicalBook. Accessed January 15, 2026.
- Vertex AI Search, Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Accessed January 15, 2026.
- Vertex AI Search, Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Accessed January 15, 2026.
- Vertex AI Search, CAS 501-53-1: Benzyl chloroformate | CymitQuimica. Accessed January 15, 2026.
-
Vertex AI Search, Benzyl chloroformate | . Accessed January 15, 2026.
- Vertex AI Search, Benzylation Reagents | TCI AMERICA - TCI Chemicals. Accessed January 15, 2026.
- Vertex AI Search, 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - Sunway Pharm Ltd. Accessed January 15, 2026.
- Vertex AI Search, An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzyl-Hydrazine Compounds - Benchchem. Accessed January 15, 2026.
- Vertex AI Search, Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek. Accessed January 15, 2026.
- Vertex AI Search, Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Accessed January 15, 2026.
- Vertex AI Search, A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage - Organic Chemistry Portal. Accessed January 15, 2026.
- Vertex AI Search, Supporting inform
- Vertex AI Search, Benzyl (Bn) Type | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals. Accessed January 15, 2026.
- Vertex AI Search, Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. Accessed January 15, 2026.
- Vertex AI Search, Industrial Phase-Transfer C
- Vertex AI Search, 1-Benzyl 2-(tert-butyl)
- Vertex AI Search, Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols | ACS C
- Vertex AI Search, Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines | Journal of the American Chemical Society. Accessed January 15, 2026.
- Vertex AI Search, Benzylation Reagents | Tokyo Chemical Industry Co., Ltd.(APAC). Accessed January 15, 2026.
- Vertex AI Search, Amination of benzyl alcohol (1 a) to benzylamine (1 c) using a single...
- Vertex AI Search, Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Accessed January 15, 2026.
- Vertex AI Search, Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Accessed January 15, 2026.
- Vertex AI Search, What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube. Accessed January 15, 2026.
- Vertex AI Search, US2953570A - Method of making hydrazine derivatives - Google P
- Vertex AI Search, tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID - PubChem. Accessed January 15, 2026.
- Vertex AI Search, What is the product of the reaction between benzyl and phenylhydrazine? - Quora. Accessed January 15, 2026.
- Vertex AI Search, Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed. Accessed January 15, 2026.
- Vertex AI Search, Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing). Accessed January 15, 2026.
- Vertex AI Search, Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B - The Royal Society of Chemistry. Accessed January 15, 2026.
- Vertex AI Search, Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. Accessed January 15, 2026.
- Vertex AI Search, 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine - Karchava - Major Reference Works - Wiley Online Library - DOI. Accessed January 15, 2026.
- Vertex AI Search, 1-Benzyl-1-methylhydrazine | C8H12N2 | CID 198458 - PubChem. Accessed January 15, 2026.
- Vertex AI Search, Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i).. Accessed January 15, 2026.
- Vertex AI Search, 1-Boc-1-methylhydrazine | 21075-83-2 - Benchchem. Accessed January 15, 2026.
- Vertex AI Search, 21075-83-2|1-Boc-1-methylhydrazine|BLD Pharm. Accessed January 15, 2026.
- Vertex AI Search, CAS 53370-84-6 | tert-Butyl 2-benzylhydrazine-1-carboxylate - Hoffman Fine Chemicals. Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. nj.gov [nj.gov]
- 6. mdpi.com [mdpi.com]
- 7. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 12. Benzyl Chloroformate [commonorganicchemistry.com]
- 13. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]
A Comparative Guide to Peptide Backbone Modification: Efficacy of N-Amination Strategies Versus Traditional N-Methylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, backbone modification is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. N-methylation, a widely adopted modification, is known to improve metabolic stability and membrane permeability.[1] However, the exploration of alternative backbone modifications is crucial for expanding the chemical space of peptidomimetics. This guide provides an in-depth comparison of a potential N-amination strategy, hypothetically involving reagents like 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , with established N-methylation techniques.
This guide will therefore explore the hypothetical efficacy of such a reagent in peptide N-amination and provide a rigorous comparison with well-established N-methylation methodologies, supported by experimental data and detailed protocols.
Section 1: N-Amination of Peptides - A Novel Approach to Backbone Engineering
N-amino peptides, also known as azapeptides, feature a nitrogen atom in the peptide backbone at the α-carbon position. This modification significantly alters the local geometry and hydrogen bonding capabilities of the peptide chain, offering a powerful tool for conformational control.[3][4]
Hypothetical Role of this compound
A protected hydrazine derivative like this compound could serve as a reagent for the introduction of a protected N-amino group onto the peptide backbone. The benzyl and tert-butyl groups would act as protecting groups that could be removed post-synthesis. The proposed mechanism would likely involve the nucleophilic attack of a deprotonated peptide backbone amide onto an activated form of the hydrazine reagent.
Advantages of N-Amination:
-
Conformational Constraint: N-amination can induce unique conformational preferences, including the stabilization of β-turn and β-sheet structures.[4][5]
-
Enhanced Proteolytic Stability: The altered backbone structure can confer resistance to enzymatic degradation.
-
Modulation of Biological Activity: Changes in conformation and hydrogen bonding potential can lead to altered binding affinities and selectivities for biological targets.
Section 2: Established Alternatives - A Comparative Analysis of N-Methylation Techniques
N-methylation is a well-established method for improving the drug-like properties of peptides.[1] Several reliable methods exist for the site-specific N-methylation of peptides, each with its own advantages and limitations.
Common N-Methylation Strategies:
-
The Fukuyama-Mitsunobu Reaction: This method involves the alkylation of a nosyl-protected amine on the solid phase. It is a mild and efficient method compatible with a wide range of amino acids.
-
Reductive Amination: This approach involves the reaction of a peptide amine with an aldehyde or ketone, followed by reduction of the resulting imine. It is a versatile method for introducing various alkyl groups.
-
Direct Alkylation with Protecting Groups: Methods employing protecting groups like o-nitrobenzenesulfonyl (o-NBS) or trifluoroacetamide (Tfa) allow for the selective methylation of the peptide backbone.
Section 3: Comparative Data and Performance Metrics
| Parameter | Hypothetical N-Amination | Fukuyama-Mitsunobu N-Methylation | Reductive Amination N-Alkylation |
| Reaction Scope | Potentially broad, but may be sensitive to sterically hindered residues. | Broad, compatible with most amino acids. | Broad, dependent on the availability of the corresponding aldehyde/ketone. |
| Reaction Conditions | Likely requires strong base and anhydrous conditions. | Mild, room temperature. | Mild, often requires a reducing agent like NaBH3CN. |
| Yield | Potentially moderate to high, dependent on substrate. | Generally high. | Generally high. |
| Side Reactions | Potential for over-alkylation or side-chain modification. | Minimal with proper protection strategies. | Potential for over-alkylation. |
| Impact on Conformation | Induces significant changes, can stabilize β-sheets.[4][5] | Can favor cis-amide bond conformation. | Can favor cis-amide bond conformation. |
Section 4: Experimental Protocols
Protocol 1: Hypothetical On-Resin N-Amination of a Peptide
This protocol is a generalized procedure based on the principles of N-amination and the potential reactivity of the specified reagent. Optimization for specific peptide sequences would be required.
Workflow for Hypothetical On-Resin N-Amination
Caption: A hypothetical workflow for the on-resin N-amination of a peptide.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-bound resin in an appropriate anhydrous solvent (e.g., THF) for 30 minutes.
-
Backbone Deprotonation: Treat the resin with a strong, non-nucleophilic base (e.g., 5 equivalents of NaHMDS in THF) at 0°C for 15 minutes to deprotonate the backbone amide.
-
N-Amination: Add a solution of the activated this compound reagent (3 equivalents in THF) to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Washing: Quench the reaction with a proton source (e.g., acetic acid in THF) and wash the resin extensively with THF, DCM, and DMF.
-
Protecting Group Removal: Treat the resin with a suitable cleavage cocktail to remove the benzyl and tert-butyl protecting groups (e.g., a cocktail containing trifluoroacetic acid).
-
Cleavage and Purification: Cleave the N-aminated peptide from the resin and purify by reverse-phase HPLC.
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol is a well-established method for the N-methylation of peptides on a solid support.
Workflow for Fukuyama-Mitsunobu N-Methylation
Caption: A typical workflow for on-resin peptide N-methylation using the Fukuyama-Mitsunobu reaction.
Step-by-Step Methodology:
-
Nosyl Protection: Swell the peptide-bound resin in DMF. Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP for 1 hour.
-
Washing: Wash the resin thoroughly with NMP and THF.
-
Mitsunobu Reaction: To the resin in anhydrous THF, add triphenylphosphine (PPh3, 5 equivalents) and methanol (10 equivalents). Add diisopropyl azodicarboxylate (DIAD, 5 equivalents) dropwise and agitate the reaction for 30 minutes.
-
Washing: Wash the resin with THF and NMP.
-
Nosyl Deprotection: Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) and 2-mercaptoethanol (10 equivalents) in NMP for 15 minutes. Repeat this step.
-
Washing: Wash the resin with NMP, DCM, and DMF to prepare for the next coupling step.
Section 5: Conclusion and Future Perspectives
While N-methylation remains a gold standard for enhancing the therapeutic potential of peptides, the exploration of novel backbone modifications like N-amination is critical for advancing the field. The hypothetical use of reagents such as this compound for N-amination presents an intriguing possibility for creating peptides with unique structural and functional properties. Further research is needed to validate the efficacy of such reagents and to fully understand the impact of N-amination on peptide pharmacology. The comparative data and protocols provided in this guide offer a valuable resource for researchers seeking to explore these innovative peptide modification strategies.
References
-
Synthesis and conformation of backbone N-aminated peptides. (2021). Methods in Enzymology, 656, 271-294. [Link]
-
N-Amination of Peptides: A Theoretical Study. (2002). The Journal of Physical Chemistry A, 106(49), 11957-11964. [Link]
-
Chemical modification of peptides by hydrazine. (1982). Biochemical Journal, 207(2), 255-262. [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2021). Accounts of Chemical Research, 54(10), 2397-2410. [Link]
-
N-Amination of Peptides: A Theoretical Study. (2002). The Journal of Physical Chemistry A, 106(49), 11957–11964. [Link]
-
Peptide N-Amination Supports β-Sheet Conformations. (2016). Organic Letters, 18(15), 3642-3645. [Link]
-
Electrophilic Aminating Agents in Total Synthesis. (2020). Angewandte Chemie International Edition, 59(40), 17394-17416. [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (2012). Bioconjugate Chemistry, 23(3), 481-490. [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2004). Journal of the American Chemical Society, 126(38), 11836-11837. [Link]
-
α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. (2023). ACS Omega, 8(19), 17131-17141. [Link]
-
Reactivity of N-acyl hydrazone probes with the mammalian proteome. (2021). RSC Medicinal Chemistry, 12(9), 1541-1549. [Link]
-
Chemical synthesis of proteins using hydrazide intermediates. (2018). National Science Review, 5(5), 634-647. [Link]
-
Peptide and Protein Synthesis. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2020). Chemical Communications, 56(68), 9787-9800. [Link]
-
Synthesis of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives (3a-5i). (2019). ResearchGate. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. [Link]
-
t-Butyl carbazate. (1966). Organic Syntheses, 46, 13. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). Molecules, 27(15), 4954. [Link]
-
Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. (1971). Journal of Medicinal Chemistry, 14(11), 1052-1054. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
1-tert-Butyloxycarbonyl-1-methylhydrazine. (2007). e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. (2024). Synthesis, 56(22), 3468-3474. [Link]
-
Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2509. [Link]
-
Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (2019). The Journal of Organic Chemistry, 84(23), 15283-15293. [Link]
-
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. (2016). Synlett, 27(01), 131-135. [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1377-1388. [Link]
Sources
- 1. Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate 95.00% | CAS: 202980-96-9 | AChemBlock [achemblock.com]
- 2. Synthesis and conformation of backbone N-aminated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic comparison of "1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" and its precursors
This guide provides an in-depth spectroscopic comparison of the versatile hydrazine derivative, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, and its precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations throughout the synthetic pathway using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic spectral changes at each step, researchers can effectively monitor reaction progress and confirm the identity and purity of their target compound.
Introduction
This compound is a polysubstituted hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines the bulky tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a methyl group, offering a scaffold for diverse chemical modifications. The synthesis of this molecule involves a sequential N-alkylation and N-benzylation of a protected hydrazine precursor, processes that can be meticulously tracked through spectroscopic analysis. This guide will detail the expected spectral shifts and patterns that signify the successful formation of the final product from its key precursors: tert-butyl carbazate, methyl iodide, and benzyl bromide.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, providing a framework for the subsequent spectroscopic analysis. The choice of a stepwise functionalization is crucial to control the regioselectivity of the alkylation and benzylation steps.
Caption: Proposed synthetic route for this compound.
Spectroscopic Comparison
The core of this guide is the comparative analysis of the spectroscopic data for the starting material and the progressive changes leading to the final product.
tert-Butyl Carbazate: The Starting Point
tert-Butyl carbazate serves as the foundational precursor. Its simple, yet characteristic, spectrum provides a baseline for our analysis.
Table 1: Key Spectroscopic Data for tert-Butyl Carbazate
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H), 3.83 (s, 2H), 6.73 (s, 1H)[1][2] | Singlet at 1.46 ppm corresponds to the nine equivalent protons of the tert-butyl group. The two protons of the -NH₂ group appear as a singlet at 3.83 ppm, and the -NH- proton appears as a singlet at 6.73 ppm. |
| ¹³C NMR (CDCl₃) | δ 28.2, 80.1, 158.2[1][2] | The methyl carbons of the tert-butyl group resonate at 28.2 ppm, the quaternary carbon at 80.1 ppm, and the carbonyl carbon at 158.2 ppm. |
| IR (ATR) | 3350-3250 cm⁻¹ (N-H stretch), 1700-1680 cm⁻¹ (C=O stretch) | The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine and amide. The strong peak around 1700-1680 cm⁻¹ is indicative of the carbonyl group. |
| Mass Spec (EI) | m/z 132 (M⁺), 76, 57 | The molecular ion peak appears at m/z 132. A prominent fragment at m/z 57 corresponds to the stable tert-butyl cation. |
Intermediate: 1-tert-Butoxycarbonyl-1-methylhydrazine
The first transformation is the methylation of tert-butyl carbazate. This step introduces a methyl group, leading to predictable changes in the NMR and mass spectra.
Sources
A Comparative Guide to the Reactivity of Boc- vs. Benzyl-Protected Hydrazines for Researchers in Organic Synthesis
In the nuanced field of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and agrochemicals, the strategic use of protecting groups is paramount. Substituted hydrazines are crucial building blocks for a vast array of heterocyclic compounds, but their inherent nucleophilicity and susceptibility to oxidation necessitate careful protection. Among the arsenal of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are workhorses for the protection of the hydrazine moiety.
This guide provides an in-depth comparison of the reactivity of Boc- and benzyl-protected hydrazines, supported by experimental data and detailed protocols. We will explore the subtle yet critical differences in their stability and deprotection, providing the insights necessary for rational synthetic design and troubleshooting.
The Orthogonal Relationship: A Tale of Two Labilities
The synthetic utility of Boc and benzyl groups in the context of hydrazine protection stems from their orthogonal nature. "Orthogonality" in this context refers to the ability to selectively remove one protecting group in the presence of the other by employing specific and non-interfering reaction conditions.[1][2] This principle is the cornerstone of efficient and elegant multi-step syntheses.
The Boc group is famously acid-labile, readily cleaved under acidic conditions, while remaining stable to basic and nucleophilic reagents, as well as to catalytic hydrogenolysis.[3] Conversely, the benzyl group is robustly stable to a wide range of acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis.[1][4] This fundamental difference in their chemical reactivity allows for a powerful and versatile protecting group strategy.
Comparative Chemical Properties and Stability
The choice between a Boc or benzyl protecting group, or the decision to use both in an orthogonal strategy, hinges on the specific reaction conditions anticipated in the synthetic route. The following table summarizes the key characteristics and relative stability of each group on a hydrazine nitrogen.
| Property | Boc (tert-butoxycarbonyl) | Benzyl (Bn) |
| Chemical Nature | Carbamate | Alkyl (specifically, benzyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane)[5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] |
| Stability to Acids | Labile | Generally stable to mild and moderate acids |
| Stability to Bases | Stable[3] | Stable[6] |
| Stability to Nucleophiles | Generally stable | Stable |
| Stability to Reductive Conditions | Stable to catalytic hydrogenolysis[3] | Labile to catalytic hydrogenolysis |
| Stability to Oxidative Conditions | Generally stable | Can be labile to certain oxidative conditions |
| Potential Side Reactions during Deprotection | Alkylation of nucleophilic residues by the tert-butyl cation[5] | Catalyst poisoning, incomplete cleavage |
Experimental Protocols for Orthogonal Deprotection
The true power of the Boc/benzyl protecting group strategy is realized in the selective deprotection of a bis-protected hydrazine. The following protocols provide detailed, step-by-step methodologies for these critical transformations.
Protocol 1: Selective Deprotection of the Boc Group in the Presence of a Benzyl Group
This procedure details the removal of the acid-labile Boc group from a hypothetical N-Boc-N'-benzylhydrazine, leaving the benzyl group intact.
Causality: The choice of trifluoroacetic acid (TFA) in dichloromethane (DCM) is predicated on the high acid lability of the Boc group. The tert-butyl carbamate is readily protonated, initiating a cascade that results in the formation of the stable tert-butyl cation and the release of carbon dioxide, liberating the free hydrazine. The benzyl group is stable under these acidic conditions.
Materials:
-
N-Boc-N'-benzylhydrazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-N'-benzylhydrazine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylhydrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of the Benzyl Group in the Presence of a Boc Group
This protocol describes the removal of the benzyl group via catalytic hydrogenolysis from N-Boc-N'-benzylhydrazine, preserving the Boc group.
Causality: Catalytic hydrogenolysis employs a palladium catalyst and a hydrogen source to selectively cleave the benzylic C-N bond. The Boc group is stable to these reductive conditions. The addition of a small amount of acetic acid can facilitate the debenzylation of nitrogen by protonating the nitrogen, making the C-N bond more labile to cleavage.[6]
Materials:
-
N-Boc-N'-benzylhydrazine
-
Ethanol or Methanol
-
Glacial Acetic Acid (optional)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (Hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate)
-
Celite®
Procedure:
-
Dissolve the N-Boc-N'-benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask. A small amount of acetic acid (e.g., 1-5% v/v) can be added to facilitate the reaction.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure a hydrogen-filled balloon to the flask or add a transfer hydrogenation reagent such as ammonium formate (3-5 eq).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-Boc-hydrazine.
-
The product can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Mechanistic Insights
A clear understanding of the deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Deprotection of Dually Protected Hydrazines
For researchers, synthetic chemists, and professionals in drug development, the precise control of reactive functional groups is paramount. The hydrazine moiety, a versatile building block in pharmaceuticals, agrochemicals, and energetic materials, presents a unique synthetic challenge. Its two nucleophilic nitrogen atoms often require a sophisticated protection strategy to enable selective functionalization. This guide provides an in-depth comparison of orthogonal deprotection strategies for dually protected hydrazines, offering field-proven insights and experimental data to inform your synthetic design.
The Imperative of Orthogonal Protection
The synthesis of unsymmetrically substituted hydrazines hinges on the ability to selectively deprotect one nitrogen atom while the other remains shielded. This necessitates the use of an "orthogonal set" of protecting groups—pairs that can be removed under distinct conditions without affecting each other.[1] The ideal protecting group strategy offers high yields for both protection and deprotection steps, utilizes readily available and cost-effective reagents, and introduces minimal complications to the overall synthesis.[2]
This guide will focus on the most prevalent and reliable orthogonal pairs for hydrazine protection, providing a comparative analysis of their performance based on experimental evidence.
The Workhorse Strategy: Boc vs. Cbz
The combination of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group is the most established and widely utilized orthogonal strategy for amine protection, and its application extends effectively to hydrazines.[3]
The core principle of this strategy lies in the starkly different conditions required for their removal:
-
Boc Group: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4]
-
Cbz Group: Removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon).[5]
This orthogonality allows for the selective deprotection of either nitrogen atom, paving the way for sequential functionalization.
Comparative Performance Data
The following table summarizes the typical conditions and performance for the selective deprotection of a model dually protected hydrazine, 1-Boc-2-Cbz-hydrazine.
| Protecting Group | Deprotection Reagent & Conditions | Stability of Orthogonal Group | Typical Yield | Reference |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), 0 °C to room temp., 1-2 h | Cbz group is stable | >95% | [4][6] |
| Cbz | H₂ (1 atm), 10% Pd/C, Methanol (MeOH), room temp., 1-4 h | Boc group is stable | >95% | [5][7] |
Causality Behind Experimental Choices
The choice of deprotection conditions is critical for maintaining the integrity of the remaining protecting group. The Boc group's lability in acid is due to the formation of a stable tert-butyl cation. Conversely, the Cbz group is stable to acid but is readily cleaved by catalytic hydrogenation, which proceeds via the reductive cleavage of the benzyl C-O bond.
The following diagram illustrates the workflow for the selective deprotection of a Boc/Cbz dually protected hydrazine.
Caption: Selective deprotection pathways for a Boc/Cbz dually protected hydrazine.
Alternative Orthogonal Strategies
While the Boc/Cbz pairing is robust, other orthogonal sets offer advantages in specific synthetic contexts, particularly when compatibility with other functional groups is a concern.
Fmoc vs. Boc
The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group provides another powerful orthogonal strategy.[]
-
Fmoc Group: Cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[3]
-
Boc Group: Removed with acid (e.g., TFA), conditions under which the Fmoc group is stable.[9]
This pairing is a cornerstone of modern solid-phase peptide synthesis and can be readily adapted for solution-phase hydrazine chemistry.[]
Alloc vs. Boc
The allyloxycarbonyl (Alloc) group, which is cleaved by palladium(0)-catalyzed allyl transfer, offers a distinct deprotection mechanism that is orthogonal to both acid- and base-labile groups.
-
Alloc Group: Removed with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).
-
Boc Group: Stable to the conditions used for Alloc removal.
A key consideration with this strategy is the potential for a side reaction where hydrazine can reduce the allyl group's double bond. This can be mitigated by the addition of allyl alcohol to the deprotection mixture.
Dde/ivDde vs. Fmoc/Boc
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are specifically cleaved by dilute hydrazine.[10][11] This makes them "quasi-orthogonal" to the Fmoc group, as hydrazine can also cleave Fmoc, albeit typically more slowly. However, they are fully orthogonal to the acid-labile Boc group.
-
Dde/ivDde Group: Removed with 2% hydrazine in DMF.[10]
-
Fmoc Group: Can also be cleaved by hydrazine, requiring careful reaction monitoring for selectivity.
-
Boc Group: Stable to hydrazine treatment.
For complete orthogonality with Fmoc, hydroxylamine hydrochloride with imidazole can be used as an alternative to hydrazine for Dde removal.
Comparative Overview of Alternative Strategies
| Orthogonal Pair | Protecting Group 1 | Deprotection 1 | Protecting Group 2 | Deprotection 2 | Key Considerations | References |
| Fmoc/Boc | Fmoc | 20% Piperidine/DMF | Boc | TFA/DCM | Widely used in SPPS; excellent orthogonality. | [][12] |
| Alloc/Boc | Alloc | Pd(PPh₃)₄/PhSiH₃ | Boc | TFA/DCM | Mild, neutral deprotection of Alloc; potential for allyl reduction with hydrazine. | [4] |
| Dde/Boc | Dde | 2% Hydrazine/DMF | Boc | TFA/DCM | Hydrazine-specific cleavage of Dde; fully orthogonal to Boc. | [10][11] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective deprotection of a dually protected hydrazine, using the Boc/Cbz strategy as a representative example.
Protocol 1: Selective Deprotection of the Boc Group from 1-Boc-2-Cbz-hydrazine
Materials:
-
1-Boc-2-Cbz-hydrazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1-Boc-2-Cbz-hydrazine in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Cbz-hydrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of the Cbz Group from 1-Boc-2-Cbz-hydrazine
Materials:
-
1-Boc-2-Cbz-hydrazine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the 1-Boc-2-Cbz-hydrazine in methanol (approximately 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-hydrazine.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Conclusion and Future Outlook
The strategic application of orthogonal protecting groups is indispensable for the synthesis of complex, unsymmetrically substituted hydrazines. The Boc/Cbz pair remains the gold standard due to its reliability and distinct deprotection pathways. However, the Fmoc/Boc, Alloc/Boc, and Dde/Boc combinations offer valuable alternatives, particularly when specific functional group compatibility is required.
The choice of an orthogonal deprotection strategy should be guided by the overall synthetic plan, considering the stability of all functional groups present in the molecule at each step. By understanding the causality behind the deprotection mechanisms and adhering to validated protocols, researchers can confidently navigate the synthesis of complex hydrazine-containing molecules, accelerating discovery in drug development and other scientific fields.
References
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 2024. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 2011. Available at: [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]
-
Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 2011. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Cbz-Protected Amino Groups. Available at: [Link]
-
Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles - Organic Chemistry Portal. Available at: [Link]
-
Hydrazine-sensitive thiol protecting group for peptide and protein chemistry - PubMed. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]
-
A comparative study of hydrazine alternatives in simulated steam generator conditions—Oxygen reaction kinetics and interaction with carbon steel | Request PDF - ResearchGate. Available at: [Link]
-
Benefits of Protecting Groups in Organic Synthesis - Labinsights. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines - ResearchGate. Available at: [Link]
-
Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF - ResearchGate. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine) - MDPI. Available at: [Link]
-
On quantitative structure–activity relationships between hydrazine derivatives and β irradiation | Semantic Scholar. Available at: [Link]
-
Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces - PubMed. Available at: [Link]
-
(PDF) Carbohydrazide vs Hydrazine: A Comparative Study - ResearchGate. Available at: [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. labinsights.nl [labinsights.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Understanding the Hazard Landscape
Hydrazine and its derivatives are a class of compounds known for their reactivity and potential toxicity.[2] They can be corrosive, toxic if inhaled, ingested, or absorbed through the skin, and some are suspected carcinogens.[1][2][3] Therefore, it is imperative to handle 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate with the highest degree of caution, assuming it possesses similar hazardous properties.
Potential Health Effects:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][4][6]
-
Toxicity: Like many hydrazine derivatives, this compound may be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[1][7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Must meet ANSI Z87.1 standards.[2][7][8] Goggles provide primary protection against splashes, while a face shield offers a secondary barrier for the entire face, which is critical when handling potentially corrosive or toxic substances.[3][9][10] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber, neoprene, or nitrile gloves are recommended for handling hydrazine compounds.[9][11] Always consult the glove manufacturer's resistance chart for specific breakthrough times. Double gloving is a prudent practice. |
| Body Protection | Flame-Resistant Lab Coat & Apron | A flame-resistant lab coat is essential due to the potential flammability of related compounds.[2][7] A chemical-resistant apron provides an additional layer of protection against spills and splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid material or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][12] In the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges is necessary.[10][11] |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes made of a non-porous material are mandatory to protect against spills.[9][10] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds, such as hydrazine, to understand potential hazards.[8]
-
Don all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the lowest practical height.[8][12] All manipulations of this compound must be performed within the fume hood.[8]
-
-
Handling:
-
When weighing the solid compound, use a disposable weigh boat and handle it with forceps to minimize direct contact.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
Conduct all experimental procedures within the fume hood.
-
-
Cleanup and Disposal:
-
Following the procedure, decontaminate all work surfaces with an appropriate solvent and then soap and water.[7]
-
All waste, including contaminated consumables, must be placed in a clearly labeled hazardous waste container.[9][12] Hydrazine waste should be segregated from other waste streams.[12]
-
Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][12] Seek immediate medical attention.[7][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[7][12]
-
Inhalation: Move the affected person to fresh air.[7][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[7][12]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12][13] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][12] Do not attempt to clean up large spills without proper training and equipment.[9]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][12] The label should include the chemical name and associated hazards.[9]
-
Storage: Store hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] Secondary containment is required.[7][9]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.[9]
By integrating these safety measures into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- Laboratory Safety Standard Operating Procedure (SOP). (2018). Google Cloud.
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
- CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group.
- Personal protective equipment for handling Hydrazine, heptyl-, sulfate. (n.d.). Benchchem.
- Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of Washington.
- Safety Data Sheet. (2014). Sigma-Aldrich.
- Hydrazine. (n.d.). University of California, Santa Barbara.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Arkema.
- SAFETY DATA SHEET. (2025). MilliporeSigma.
- HYDRAZINE - Safety Data Sheet. (n.d.). ChemicalBook.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate. (n.d.). LabSolu.
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arxada.com [arxada.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
